3-(Pyrrolidin-1-ylsulfonyl)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-pyrrolidin-1-ylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c11-9-4-3-5-10(8-9)15(13,14)12-6-1-2-7-12/h3-5,8H,1-2,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMVTNBCFFLBNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383415 | |
| Record name | 3-(Pyrrolidine-1-sulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91619-38-4 | |
| Record name | 3-(Pyrrolidine-1-sulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Pyrrolidin-1-ylsulphonyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(Pyrrolidin-1-ylsulfonyl)aniline: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 3-(pyrrolidin-1-ylsulfonyl)aniline. This compound is a valuable building block in medicinal chemistry and drug discovery, particularly as a scaffold for the development of kinase inhibitors and other therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, actionable information to facilitate its use in the laboratory. The guide includes detailed experimental protocols, safety and handling procedures, and a thorough analysis of its chemical characteristics.
Introduction: The Significance of the Aminophenyl-Sulfonylpyrrolidine Scaffold
The this compound moiety represents a confluence of key pharmacophoric features: a substituted aniline, a sulfonamide linker, and a pyrrolidine ring. Each of these components imparts distinct properties that are highly advantageous in the design of bioactive molecules. The aniline portion provides a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse substituents to modulate biological activity and physicochemical properties. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, known for its ability to form key hydrogen bonding interactions with biological targets.[1] Finally, the saturated, five-membered pyrrolidine ring is a privileged scaffold in drug discovery, often improving solubility, metabolic stability, and providing a three-dimensional vector for exploring protein binding pockets.[2]
This guide will delve into the specific chemical properties of the 3-isomer of this scaffold, providing a foundational understanding for its strategic deployment in research and development.
Core Chemical and Physical Properties
A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its effective use in synthesis and biological assays.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O₂S | PubChem[3] |
| Molecular Weight | 226.30 g/mol | PubChem[3] |
| CAS Number | 91619-38-4 | PubChem[3] |
| Appearance | Expected to be a solid at room temperature | General chemical knowledge |
| Melting Point | Not available in searched literature | |
| Boiling Point | Not available in searched literature | |
| XLogP3-AA (Lipophilicity) | 1.1 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
| Topological Polar Surface Area | 68.5 Ų | PubChem[3] |
Note: Experimental data for melting and boiling points were not found in the available literature. These properties should be determined experimentally.
Solubility Profile
While quantitative solubility data for this compound is not extensively reported, a qualitative assessment can be made based on its structure and the general properties of substituted anilines. The presence of the polar aniline and sulfonamide groups, capable of hydrogen bonding, suggests some solubility in polar protic solvents. The pyrrolidine ring and the benzene ring contribute to its organic character, indicating solubility in a range of organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderately Soluble | The aniline and sulfonamide groups can hydrogen bond with protic solvents. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | The molecule's polarity should allow for favorable dipole-dipole interactions. |
| Ethers | Diethyl ether, THF | Sparingly to Moderately Soluble | The organic character of the molecule should allow for some solubility. |
| Chlorinated | Dichloromethane, Chloroform | Soluble | Good general solvents for a wide range of organic compounds. |
| Non-polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely to limit its solubility in non-polar solvents. |
| Aqueous | Water | Sparingly Soluble | The organic scaffold will limit aqueous solubility at neutral pH. Solubility is expected to increase in acidic conditions due to the protonation of the aniline nitrogen.[4] |
A detailed experimental protocol for the quantitative determination of solubility is provided in the "Experimental Protocols" section of this guide.
Synthesis and Reactivity
The synthesis of this compound is a straightforward process, typically achieved through the reaction of 3-aminobenzenesulfonyl chloride with pyrrolidine. This reaction is a classic example of nucleophilic substitution at a sulfonyl chloride.
Synthetic Pathway
The logical synthetic route involves two main steps: the preparation of the sulfonyl chloride intermediate and its subsequent reaction with pyrrolidine.
Caption: Synthetic pathway for this compound.
A detailed, self-validating experimental protocol for this synthesis is provided in the "Experimental Protocols" section.
Reactivity Profile
The reactivity of this compound is primarily dictated by its two main functional groups: the aromatic amine (aniline) and the sulfonamide.
-
Aniline Moiety: The primary amine group is nucleophilic and can undergo a variety of reactions common to anilines, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions (e.g., Sandmeyer reaction).
-
Buchwald-Hartwig Amination: Cross-coupling reactions with aryl halides or triflates to form diarylamines. This is a particularly relevant reaction in the context of medicinal chemistry for building more complex structures. The use of the related 4-(pyrrolidin-1-ylsulfonyl)aniline in Buchwald-Hartwig cross-coupling reactions has been documented.[5]
-
Nucleophilic Aromatic Substitution: The aniline group activates the aromatic ring towards electrophilic substitution, but its primary utility in drug discovery often lies in its nucleophilic character.
-
-
Sulfonamide Moiety: The sulfonamide group is generally stable and less reactive than the aniline. The nitrogen atom is significantly less basic and nucleophilic due to the electron-withdrawing effect of the sulfonyl group. However, under certain conditions, the N-H proton can be deprotonated to form an anion, which can then be alkylated.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is of significant interest in medicinal chemistry, primarily as a building block for the synthesis of kinase inhibitors. The general structure of an aniline, a linking group, and a solubilizing group is a common motif in this class of drugs.
Kinase Inhibitors for Oncology
Numerous studies have demonstrated the utility of the closely related 4-(pyrrolidin-1-ylsulfonyl)aniline as a key component in the development of inhibitors for various kinases implicated in cancer, such as FMS-like tyrosine kinase 3 (FLT3).[5] The general strategy involves the reaction of the aniline nitrogen with a heterocyclic core, often a chloro-substituted pyrimidine, purine, or related scaffold. The pyrrolidinylsulfonylphenyl moiety then occupies a specific binding pocket of the kinase, contributing to the overall binding affinity and selectivity of the inhibitor.
The 3-substituted isomer, this compound, offers a different vector for the sulfonylpyrrolidine group, which can be exploited to achieve different binding modes or to optimize pharmacokinetic properties.
Caption: General scheme for the synthesis of kinase inhibitors.
Other Potential Therapeutic Areas
The sulfonamide functional group is a versatile pharmacophore with a broad range of biological activities.[6] Derivatives of this compound could potentially be explored for other therapeutic applications, including:
-
Antibacterial agents: Sulfonamides were among the first effective antibacterial drugs.
-
Antiviral agents: Certain sulfonamides have shown antiviral activity.
-
Carbonic anhydrase inhibitors: This class of enzymes is a target for diuretics and treatments for glaucoma.[1]
Spectroscopic Characterization
Accurate characterization of this compound is essential for confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
-
Aromatic Protons: Four protons in the aromatic region (approximately 6.5-7.5 ppm), exhibiting splitting patterns characteristic of a 1,3-disubstituted benzene ring.
-
Aniline N-H₂: A broad singlet, the chemical shift of which will be concentration and solvent dependent.
-
Pyrrolidine Protons: Two multiplets corresponding to the α- and β-protons of the pyrrolidine ring (approximately 3.0-3.5 ppm and 1.7-2.0 ppm, respectively).
¹³C NMR (Predicted):
-
Aromatic Carbons: Six signals in the aromatic region (approximately 110-150 ppm).
-
Pyrrolidine Carbons: Two signals for the α- and β-carbons of the pyrrolidine ring (approximately 48 ppm and 25 ppm, respectively).
Mass Spectrometry (MS)
The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 226. The NIST Mass Spectrometry Data Center reports a GC-MS spectrum with a top peak at m/z = 70, which likely corresponds to the pyrrolidinyl fragment.[3]
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the functional groups present:
-
N-H stretching (aniline): Two bands in the region of 3300-3500 cm⁻¹.
-
S=O stretching (sulfonamide): Two strong bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
-
C-N stretching (aniline): Around 1250-1360 cm⁻¹.
-
Aromatic C-H stretching: Above 3000 cm⁻¹.
-
Aromatic C=C stretching: In the region of 1450-1600 cm⁻¹.
Safety and Handling
Based on the GHS classification, this compound is considered an irritant.[3] Proper safety precautions should be taken when handling this compound.
| Hazard Statement | Description |
| H315 | Causes skin irritation.[3] |
| H319 | Causes serious eye irritation.[3] |
| H335 | May cause respiratory irritation.[3] |
Recommended Personal Protective Equipment (PPE):
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Lab coat
-
Work in a well-ventilated fume hood.
First Aid Measures:
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
In all cases of exposure, seek medical attention if symptoms persist.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and characterization of this compound. These are generalized procedures and may require optimization based on specific laboratory conditions and available equipment.
Synthesis of this compound
This protocol is based on standard procedures for the synthesis of sulfonamides from sulfonyl chlorides and amines.
Materials:
-
3-Aminobenzenesulfonyl chloride
-
Pyrrolidine
-
Triethylamine (or another suitable base)
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve pyrrolidine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve 3-aminobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred pyrrolidine solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
-
Caption: Workflow for the synthesis of this compound.
Determination of Solubility (Gravimetric Method)
Materials:
-
This compound
-
Selected organic solvents
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer or shaker
-
Thermostatically controlled water bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed vials
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. Ensure that undissolved solid remains.
-
Equilibration: Tightly cap the vial and place it in a thermostatically controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling: Allow the solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved solid.
-
Solvent Evaporation: Transfer the filtered solution to a pre-weighed vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute.
-
Calculation: Calculate the solubility using the following formula:
-
Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of solution sampled
-
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its combination of a reactive aniline handle, a stable and pharmacophorically important sulfonamide linker, and a beneficial pyrrolidine ring makes it an attractive scaffold for the synthesis of a wide range of bioactive molecules, particularly kinase inhibitors. This technical guide has provided a comprehensive overview of its chemical properties, a logical and detailed synthetic approach, an analysis of its reactivity, and a discussion of its potential applications. The provided experimental protocols and safety information are intended to equip researchers with the necessary knowledge to effectively and safely utilize this compound in their research endeavors.
References
- 1. 3-Aminobenzene-1-sulfonyl chloride | C6H6ClNO2S | CID 21187135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(Pyrrolidin-1-ylsulphonyl)aniline | C10H14N2O2S | CID 2794790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 3-(Pyrrolidin-1-ylsulfonyl)aniline (CAS: 91619-38-4)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
3-(Pyrrolidin-1-ylsulfonyl)aniline, identified by the CAS number 91619-38-4, is a specialized organic compound that has emerged as a valuable building block in the landscape of drug discovery and development. Its structure is a deliberate convergence of two pharmacologically significant motifs: the sulfonylaniline core and a saturated pyrrolidine ring. The sulfonamide group is a cornerstone in medicinal chemistry, renowned for its role in a multitude of successful drugs due to its ability to act as a stable hydrogen bond acceptor and mimic other functional groups.[1] The aniline portion provides a versatile chemical handle for further molecular elaboration, while the pyrrolidine ring, a saturated N-heterocycle, is prized for its ability to introduce three-dimensionality, enhance solubility, and favorably occupy hydrophobic pockets within biological targets.[2][3] This guide provides a comprehensive technical overview of its synthesis, characterization, safety, and application, with a focus on empowering researchers to effectively utilize this key intermediate in their programs.
Core Physicochemical Properties and Safety Profile
A thorough understanding of a compound's physical properties and safety requirements is the foundation of effective laboratory practice. This compound is typically supplied as a yellow or off-white solid powder.[4]
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
| CAS Number | 91619-38-4 | [5][6] |
| Molecular Formula | C₁₀H₁₄N₂O₂S | [4][6] |
| Molecular Weight | 226.30 g/mol | [6] |
| Melting Point | 155-156 °C | [7] |
| IUPAC Name | This compound | |
| InChI Key | PNMVTNBCFFLBNV-UHFFFAOYSA-N | |
| Appearance | Yellow Solid / Powder | [4] |
GHS Hazard and Safety Information
According to aggregated GHS data, this compound is classified as an irritant.[6] Adherence to standard laboratory safety protocols is mandatory.
-
Signal Word: Warning[6]
-
Hazard Pictogram:
-
(Irritant)
-
-
Hazard Statements:
-
Precautionary Measures:
-
Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).[6]
-
Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).
-
Handling: Operations should be conducted in a well-ventilated chemical fume hood.[8] Avoid contact with skin and eyes and prevent dust formation.[9]
-
Synthesis and Mechanistic Considerations
The construction of the sulfonylaniline framework is a well-established process in organic chemistry. A logical and robust pathway for the synthesis of this compound involves a two-step sequence starting from 3-nitrobenzenesulfonyl chloride. This strategy is often preferred over direct sulfonylation of 3-amino-benzenesulfonyl chloride because the nitro group is inert to the nucleophilic substitution conditions and can be reliably reduced in a subsequent step, thus avoiding potential side reactions involving a free aniline.
Protocol 2.1: Two-Step Synthesis from 3-Nitrobenzenesulfonyl Chloride
Step 1: Sulfonamide Formation The first step is a nucleophilic substitution reaction where the secondary amine of pyrrolidine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group.
-
Reagent Preparation: Dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen). Cool the solution to 0 °C in an ice bath.
-
Nucleophilic Addition: In a separate flask, dissolve pyrrolidine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in the same solvent. The base is critical for neutralizing the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.
-
Reaction: Add the pyrrolidine/base solution dropwise to the cooled sulfonyl chloride solution with vigorous stirring.
-
Monitoring and Workup: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with water and perform a liquid-liquid extraction. The organic layer is washed sequentially with dilute acid (e.g., 1M HCl) to remove excess amine, followed by brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 1-((3-nitrophenyl)sulfonyl)pyrrolidine.
Step 2: Nitro Group Reduction The final step involves the reduction of the nitro group to the primary aniline.
-
Catalyst Setup: Dissolve the crude product from Step 1 in a protic solvent like ethanol (EtOH) or methanol (MeOH). Add a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%).
-
Reduction: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitoring and Workup: Monitor the reaction by TLC until the starting material is fully consumed. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude this compound can be purified by recrystallization or column chromatography to yield the final product.
Diagram 2.1: Synthetic Workflow
Caption: Two-step synthesis of this compound.
Analytical Characterization Workflow
A self-validating analytical workflow is essential to confirm the identity, structure, and purity of the final compound. This typically involves a combination of spectroscopic and chromatographic techniques.
Table 2: Expected Spectroscopic Data
| Technique | Feature | Expected Observation |
| ¹H NMR | Aromatic Protons | 4 distinct signals in the aromatic region (~6.8-7.8 ppm), exhibiting coupling patterns characteristic of a 1,3-disubstituted benzene ring. |
| Pyrrolidine Protons | 2 multiplets in the aliphatic region (~1.8-3.4 ppm), corresponding to the α- and β-protons of the pyrrolidine ring. | |
| Amine Protons | A broad singlet (~4.0-5.5 ppm, solvent dependent) corresponding to the -NH₂ group, which may exchange with D₂O. | |
| ¹³C NMR | Aromatic Carbons | 6 signals in the aromatic region (~110-150 ppm). |
| Pyrrolidine Carbons | 2 signals in the aliphatic region (~25 and ~48 ppm). | |
| MS (GC-MS) | Molecular Ion Peak | A molecular ion (M⁺) peak at m/z = 226.[6] |
| FT-IR | N-H Stretch | Doublet peak around 3350-3450 cm⁻¹ (primary amine). |
| S=O Stretch | Two strong absorption bands around 1320-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric) for the sulfonyl group. |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. Spectroscopic data for this compound is indexed in public databases.[6]
Diagram 3.1: Characterization and Validation Logic
Caption: A logical workflow for the purification and structural validation.
Utility in Drug Discovery: A Case Study in Kinase Inhibition
The true value of this compound lies in its application as a versatile intermediate for constructing complex, biologically active molecules. Its structure provides a defined exit vector from the aniline nitrogen, making it an ideal substrate for coupling reactions to build out molecular complexity.
A prominent example is its use in the synthesis of novel kinase inhibitors targeting FMS-like tyrosine kinase 3 (FLT3), particularly mutants like FLT3-ITD which are drivers of Acute Myeloid Leukemia (AML).[10][11] In these campaigns, the this compound moiety is typically introduced via nucleophilic aromatic substitution or Buchwald-Hartwig amination reactions onto a heterocyclic core.
Causality of its Utility:
-
Scaffold Anchoring: The sulfonamide group often acts as a key hydrogen bond acceptor, anchoring the inhibitor into the hinge region of the kinase active site.
-
Vector for Diversity: The aniline nitrogen serves as a reactive handle. It can be acylated or, more commonly, used in cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki) to attach other fragments that explore different pockets of the enzyme, thereby modulating potency and selectivity.[10]
-
Physicochemical Modulation: The pyrrolidine group contributes to the overall physicochemical properties of the final molecule, often improving aqueous solubility and metabolic stability compared to more lipophilic or planar aromatic groups.[2]
Diagram 4.1: Role as a Building Block in FLT3 Inhibitor Synthesis
Caption: Use of the title compound in the synthesis of kinase inhibitors.
Conclusion
This compound is more than a simple chemical reagent; it is a strategically designed building block that leverages fundamental principles of medicinal chemistry. Its combination of a reactive aniline handle, a hydrogen-bonding sulfonamide, and a space-filling pyrrolidine ring makes it an invaluable tool for drug discovery programs, particularly in the synthesis of kinase inhibitors and other complex molecular architectures. A comprehensive understanding of its synthesis, characterization, and safe handling as detailed in this guide will enable researchers to fully exploit its potential in the development of next-generation therapeutics.
References
- 1. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(1-PYRROLIDINYLSULFONYL)ANILINE | 91619-38-4 [amp.chemicalbook.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. 3-(Pyrrolidin-1-ylsulphonyl)aniline | C10H14N2O2S | CID 2794790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemwhat.com [chemwhat.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 3-pyrrolidin-1-ylsulfonylaniline|91619-38-4 - MOLBASE Encyclopedia [m.molbase.com]
- 10. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to 3-(Pyrrolidin-1-ylsulfonyl)aniline: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of 3-(Pyrrolidin-1-ylsulfonyl)aniline, a pivotal chemical intermediate for researchers, medicinal chemists, and professionals in drug development. Its unique structural features make it a valuable scaffold in the synthesis of targeted therapeutics. This document delves into its chemical and physical properties, outlines a robust synthetic protocol, and explores its applications, particularly in the development of kinase inhibitors.
Core Molecular Attributes and Physicochemical Properties
This compound, with the CAS Number 91619-38-4, is an organic compound featuring a central aniline ring substituted with a pyrrolidinylsulfonyl group at the meta-position.[1] This arrangement of a basic amino group and an acidic sulfonamide moiety imparts a distinct electronic and steric profile, making it a versatile reagent in organic synthesis.
The molecular formula for this compound is C₁₀H₁₄N₂O₂S .[1]
Visualization of the Chemical Structure
The three-dimensional arrangement of this compound is critical to its reactivity and interaction with biological targets when incorporated into larger molecules.
Caption: Chemical structure of this compound.
Key Physicochemical Data
The following table summarizes the essential physicochemical properties of this compound, which are crucial for its handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O₂S | --INVALID-LINK--[1] |
| Molecular Weight | 226.30 g/mol | --INVALID-LINK--[1] |
| CAS Number | 91619-38-4 | --INVALID-LINK--[1] |
| Melting Point | 155 °C | --INVALID-LINK--[2] |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | General knowledge |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK--[1] |
| Rotatable Bond Count | 2 | --INVALID-LINK--[1] |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is typically achieved through a two-step process starting from 3-nitrobenzenesulfonyl chloride. The rationale behind this approach is the robust and high-yielding nature of sulfonyl chloride chemistry and the reliable reduction of the nitro group.
Synthetic Workflow Diagram
Caption: Two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(3-Nitrophenylsulfonyl)pyrrolidine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM, 10 mL/g of sulfonyl chloride).
-
Addition of Base and Amine: Cool the solution to 0 °C using an ice bath. Add triethylamine (TEA, 1.5 eq) followed by the dropwise addition of pyrrolidine (1.1 eq).
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-(3-nitrophenylsulfonyl)pyrrolidine as a solid, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reaction Setup: To a solution of 1-(3-nitrophenylsulfonyl)pyrrolidine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add ammonium chloride (NH₄Cl, 5.0 eq) and iron powder (Fe, 5.0 eq).
-
Reaction Progression: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add ethyl acetate and water to the residue. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a pure solid.
Applications in Drug Development: A Focus on Kinase Inhibition
This compound and its regioisomer, 4-(pyrrolidin-1-ylsulfonyl)aniline, are prominent building blocks in the synthesis of kinase inhibitors. The sulfonamide group can act as a hydrogen bond acceptor, while the aniline nitrogen provides a key attachment point for building more complex heterocyclic scaffolds.
Role in FLT3-ITD Inhibitors for Acute Myeloid Leukemia (AML)
Recent research has highlighted the use of the 4-(pyrrolidin-1-ylsulfonyl)aniline moiety in the development of potent inhibitors of FMS-like tyrosine kinase 3 (FLT3) with internal tandem duplication (ITD), a common mutation in Acute Myeloid Leukemia (AML).[3][4]
In these inhibitors, the pyrrolidin-1-ylsulfonyl)aniline fragment often serves as a key pharmacophore that occupies a specific pocket in the ATP-binding site of the kinase. Its role is to form crucial hydrogen bonds and van der Waals interactions, thereby anchoring the inhibitor to the target protein.
General Synthetic Utility in Medicinal Chemistry
The aniline functional group of this compound is readily derivatized through various chemical transformations, including:
-
Buchwald-Hartwig amination: For coupling with heterocyclic halides to form complex scaffolds.
-
Suzuki and other cross-coupling reactions: After conversion of the amine to a halide or triflate, enabling the introduction of aryl or alkyl groups.
-
Amide bond formation: Reaction with carboxylic acids or acyl chlorides.
This synthetic versatility allows for the systematic exploration of the chemical space around the core scaffold, which is a fundamental aspect of lead optimization in drug discovery. The pyrrolidine ring, being a saturated heterocycle, also introduces a three-dimensional character to the molecules, which can enhance binding affinity and selectivity for the biological target.
Safety and Handling
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a chemical intermediate of significant value in contemporary drug discovery and medicinal chemistry. Its well-defined physicochemical properties, coupled with a straightforward and scalable synthesis, make it an attractive starting material for the development of novel therapeutics. Its demonstrated utility in the synthesis of targeted kinase inhibitors underscores its importance for researchers and scientists working at the forefront of pharmaceutical development.
References
- 1. 3-(Pyrrolidin-1-ylsulphonyl)aniline | C10H14N2O2S | CID 2794790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(1-PYRROLIDINYLSULFONYL)ANILINE [myskinrecipes.com]
- 3. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Introduction: A Core Moiety in Modern Medicinal Chemistry
An In-Depth Technical Guide to 3-(Pyrrolidin-1-ylsulfonyl)aniline
This compound is a sulfonamide-containing aromatic amine that has emerged as a significant building block in contemporary drug discovery and development. While seemingly a simple organic molecule, its unique combination of a flexible, saturated pyrrolidine ring, a rigid sulfonyl linker, and a reactive aniline group provides a versatile scaffold for creating compounds with high biological potency and tailored physicochemical properties. This guide offers a comprehensive technical overview of this compound, detailing its fundamental properties, a robust synthesis protocol, and its critical role as an intermediate in the development of targeted therapeutics, particularly in oncology. The insights provided are curated for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their programs.
Core Physicochemical & Structural Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its application in research. The key identifiers and computed properties for this compound are summarized below, providing a quantitative foundation for its use in experimental design and computational modeling.
Molecular Identity and Quantitative Data
The compound's identity is established by its unique chemical identifiers and precise molecular measurements. The molecular weight, a cornerstone property, is 226.30 g/mol .[1]
| Property | Value | Source |
| Molecular Weight | 226.30 g/mol | PubChem[1] |
| Molecular Formula | C₁₀H₁₄N₂O₂S | PubChem[1] |
| IUPAC Name | 3-pyrrolidin-1-ylsulfonylaniline | PubChem[1] |
| CAS Number | 91619-38-4 | PubChem[1] |
| Monoisotopic Mass | 226.07759803 Da | PubChem[1] |
| Topological Polar Surface Area | 69.8 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Structural Representation
The three-dimensional conformation and electronic distribution of the molecule dictate its interaction with biological targets. The pyrrolidine ring is non-planar, contributing to a greater exploration of 3D chemical space compared to flat aromatic systems—a highly desirable trait in modern drug design.[2][3]
Caption: 2D molecular structure of this compound.
Synthesis Protocol: A Self-Validating Workflow
The synthesis of this compound is typically achieved via the sulfonylation of a protected aniline precursor followed by deprotection, or more directly, by the reaction of a suitable sulfonyl chloride with pyrrolidine. The following protocol outlines a standard, reliable laboratory procedure.
Expertise & Causality: This protocol is designed for robustness. Each reagent and condition is selected to maximize yield and purity. For instance, the use of triethylamine as a base is critical; it acts as an acid scavenger for the HCl generated in situ, preventing the protonation and deactivation of the pyrrolidine nucleophile and driving the reaction towards completion. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve both the polar and non-polar reactants.
Materials and Reagents
-
3-Nitrobenzenesulfonyl chloride
-
Pyrrolidine
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Hydrazine monohydrate or Hydrogen gas (H₂)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
-
Thin Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Synthesis Workflow
Caption: Experimental workflow for the synthesis of the target compound.
Detailed Experimental Procedure
-
Step 1: Synthesis of 1-((3-Nitrophenyl)sulfonyl)pyrrolidine
-
To a stirred solution of 3-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM at 0°C under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Slowly add pyrrolidine (1.2 eq) dropwise, ensuring the temperature remains below 5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Trustworthiness Check: Monitor the reaction progress by TLC (e.g., 30% EtOAc in Hexane) until the starting sulfonyl chloride is consumed.
-
-
Step 2: Workup and Isolation of Intermediate
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, 1-((3-nitrophenyl)sulfonyl)pyrrolidine, which can be used directly in the next step.
-
-
Step 3: Reduction of the Nitro Group
-
Dissolve the crude intermediate from the previous step in ethanol.
-
Carefully add 10% Pd/C catalyst (approx. 5-10 mol %).
-
Introduce a hydrogen atmosphere (via balloon or Parr shaker) and stir vigorously at room temperature for 12-18 hours. (Alternatively, add hydrazine monohydrate (3-5 eq) and heat the mixture to reflux for 2-4 hours).
-
Trustworthiness Check: Monitor the reduction by TLC. The product spot will have a different Rf value and may be visible under UV light or stain with ninhydrin (indicating a primary amine).
-
-
Step 4: Purification of this compound
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure product.
-
Final Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity, which should align with reference data.
-
Applications in Drug Discovery & Development
The true value of this compound is realized in its application as a key intermediate for synthesizing high-value pharmaceutical agents. Its structure is frequently incorporated into kinase inhibitors, a class of drugs that has revolutionized cancer treatment.
Role as a Scaffold in Kinase Inhibitors
Research has demonstrated that the (pyrrolidin-1-ylsulfonyl)aniline moiety is a highly effective component in the design of inhibitors for targets like FMS-like tyrosine kinase 3 (FLT3).[4][5] Mutations in FLT3, such as internal tandem duplications (ITD), are common drivers of acute myeloid leukemia (AML).[4][5]
The sulfonamide group can act as a hydrogen bond acceptor, while the aniline nitrogen provides a crucial vector for connecting to a core heterocyclic scaffold. The pyrrolidine ring explores a lipophilic pocket within the kinase active site, often enhancing binding affinity and selectivity.
Caption: Logical role of the title compound in modular drug design.
In the synthesis of novel imidazo[1,2-b]pyridazine derivatives, for example, 4-(pyrrolidin-1-ylsulfonyl)aniline (a positional isomer) was used as a key starting material.[4][5] This highlights the general utility of this class of compounds, where the aniline nitrogen participates in cross-coupling or nucleophilic substitution reactions to build the final, complex drug molecule. The choice of the pyrrolidine-sulfonyl fragment is a deliberate design element intended to optimize interactions with the target protein.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential.
-
GHS Hazard Statements: The compound is classified as a warning-level substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Precautionary Measures: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes. Store in a cool, dry, and tightly sealed container.[1][6]
Conclusion
This compound, with a precise molecular weight of 226.30 g/mol , is far more than a simple organic compound; it is a validated and highly valuable scaffold in modern medicinal chemistry. Its well-defined physicochemical properties, accessible synthesis, and proven utility in the construction of potent kinase inhibitors make it a molecule of significant interest to researchers in both academic and industrial settings. This guide provides the foundational knowledge and practical protocols necessary to effectively utilize this compound as a strategic tool in the ongoing quest for novel and more effective therapeutics.
References
- 1. 3-(Pyrrolidin-1-ylsulphonyl)aniline | C10H14N2O2S | CID 2794790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 3-(1-PYRROLIDINYLSULFONYL)ANILINE [myskinrecipes.com]
A Multi-technique Spectroscopic and Spectrometric Approach to the Structure Elucidation of 3-(Pyrrolidin-1-ylsulfonyl)aniline
Abstract
This technical guide presents a comprehensive, multi-technique approach for the unambiguous structure elucidation of 3-(pyrrolidin-1-ylsulfonyl)aniline. Aimed at researchers, scientists, and professionals in drug development, this document details an integrated analytical workflow leveraging High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D), and Fourier-Transform Infrared (FTIR) spectroscopy. Each technique provides orthogonal data points that, when synthesized, create a self-validating system for confirming the compound's molecular formula, connectivity, and key functional groups. The guide explains the causality behind experimental choices, provides detailed step-by-step protocols, and interprets the resulting data with field-proven insights. The methodologies described herein are designed to ensure scientific integrity and produce a robust, verifiable structural assignment.
Chapter 1: Introduction to this compound
Chemical Identity
-
Compound Name: this compound
-
Molecular Formula: C₁₀H₁₄N₂O₂S[1]
-
Molecular Weight: 226.30 g/mol [1]
-
CAS Number: 91619-38-4[1]
Significance in Medicinal Chemistry
Arylsulfonamides are a cornerstone pharmacophore in drug discovery, recognized for their wide range of biological activities, including antibacterial and anti-inflammatory properties.[2] The specific molecule, this compound, incorporates the arylsulfonamide core with a pyrrolidine moiety, a common feature in modern medicinal chemistry used to modulate physicochemical properties such as solubility and cell permeability. Understanding the precise structure of such molecules is a critical first step in any research and development campaign, ensuring that subsequent biological and toxicological data are correctly attributed.
The Structural Elucidation Challenge
The structure of this compound presents several key features that require definitive confirmation:
-
The Phenyl Ring: Confirmation of a 1,3- (or meta-) substitution pattern.
-
The Sulfonamide Linkage: Verification of the S-N bond connecting the phenylsulfonyl core to the pyrrolidine ring.
-
The Pyrrolidine Ring: Confirmation of the saturated five-membered nitrogen heterocycle.
-
The Aniline Moiety: Identification of the primary amine (-NH₂) group on the phenyl ring.
An integrated analytical approach is necessary to ensure each of these features is unambiguously assigned.
Chapter 2: The Analytical Workflow: A Strategy for Unambiguous Structure Confirmation
Orthogonal Techniques for Comprehensive Analysis
To achieve the highest level of confidence in structure elucidation, a strategy employing orthogonal analytical techniques is essential. This approach is self-validating, where the results from one method corroborate the findings of another.
-
Mass Spectrometry (MS): Provides the molecular weight and elemental composition, offering the first piece of the molecular puzzle. Its fragmentation patterns reveal the nature of the core scaffold and its substituents.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Delivers detailed information about the chemical environment and connectivity of every proton and carbon atom, mapping the molecular skeleton.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups by identifying their characteristic vibrational frequencies.[2]
Workflow Diagram
The logical flow of the elucidation process ensures that foundational data is established before more detailed structural analysis is performed.
Caption: Overall workflow for structure elucidation.
Chapter 3: Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Principle of Electrospray Ionization (ESI)
Electrospray ionization is the method of choice for this molecule due to its ability to produce intact protonated molecular ions ([M+H]⁺) from polar, thermally labile compounds. The presence of the basic aniline and pyrrolidine nitrogen atoms makes the molecule readily susceptible to protonation in the positive ion mode, a key causal factor in selecting this technique.
Protocol: High-Resolution Mass Spectrometry (HRMS) Experimental Parameters
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 acetonitrile:water solution containing 0.1% formic acid to facilitate protonation.
-
Instrumentation: Utilize a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer.[3]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Infusion: Direct infusion via syringe pump at a flow rate of 5 µL/min.
-
Mass Range: Scan from m/z 50 to 500.
-
Collision Energy (for MS/MS): Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation of the precursor ion.
Data Interpretation
Expected Molecular Ion Peak: The primary goal is to observe the protonated molecule, [C₁₀H₁₄N₂O₂S + H]⁺.
| Parameter | Theoretical Value | Observed Value (Example) |
| Monoisotopic Mass | 226.0779 g/mol | - |
| [M+H]⁺ Ion (m/z) | 227.0852 | 227.0855 |
Proposed Fragmentation Pathway: The fragmentation of protonated sulfonamides is well-documented and often involves cleavage of the S-N bond and loss of SO₂.[4][5][6]
-
Precursor Ion: The protonated molecule at m/z 227.
-
Loss of Pyrrolidine: Cleavage of the S-N(pyrrolidine) bond is expected, leading to a fragment corresponding to the 3-aminobenzenesulfonyl cation at m/z 156. This is a common and diagnostic fragmentation pattern for arylsulfonamides.[5]
-
Loss of SO₂: A characteristic rearrangement and elimination of sulfur dioxide (SO₂) from the m/z 156 fragment can occur, producing an ion at m/z 92, corresponding to the aniline radical cation.[5][7]
-
Pyrrolidine Cation: The formation of a protonated pyrrolidine fragment at m/z 72 is also possible.
Caption: Proposed ESI-MS/MS fragmentation pathway.
Chapter 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
The Power of ¹H and ¹³C NMR
NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework. ¹H NMR identifies the number and type of protons and their neighboring relationships, while ¹³C NMR reveals the number of unique carbon environments.
Protocol: NMR Acquisition
-
Sample Preparation: Dissolve ~10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the polar compound and to allow for the observation of exchangeable protons (e.g., -NH₂).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments:
-
Standard ¹H acquisition.
-
Standard ¹³C {¹H} (proton-decoupled) acquisition.
-
2D ¹H-¹H COSY (Correlation Spectroscopy) to establish proton-proton couplings.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to correlate protons directly to the carbons they are attached to.
-
¹H NMR Spectral Analysis (Predicted)
-
Aromatic Region (δ 6.5-8.0 ppm): The 1,3-disubstituted benzene ring will give rise to four distinct proton signals. The electron-donating -NH₂ group and the electron-withdrawing -SO₂- group will dictate the chemical shifts.[8][9]
-
Aliphatic Region (δ 1.5-3.5 ppm): The pyrrolidine ring contains two sets of chemically different methylene (-CH₂-) groups.
-
Amine Protons (δ ~5.0-6.0 ppm): The -NH₂ protons will appear as a broad singlet, characteristic of primary amines.[9]
| Protons | Predicted δ (ppm) | Multiplicity | Integration |
| H-2' (Pyrrolidine) | ~3.2 | Triplet (t) | 4H |
| H-3' (Pyrrolidine) | ~1.8 | Quintet (p) | 4H |
| Aniline -NH₂ | ~5.9 | Broad Singlet (br s) | 2H |
| Aromatic H | 6.8 - 7.5 | m, t, d | 4H |
¹³C NMR Spectral Analysis (Predicted)
The molecule is expected to show 8 unique carbon signals due to symmetry in the pyrrolidine ring.
| Carbons | Predicted δ (ppm) |
| C-3' (Pyrrolidine) | ~25 |
| C-2' (Pyrrolidine) | ~48 |
| Aromatic C-H | 110 - 130 |
| Aromatic C-NH₂ | ~150 |
| Aromatic C-SO₂ | ~145 |
2D NMR for Unambiguous Assignments
-
COSY: Will show correlations between adjacent protons, confirming the spin systems of the aromatic ring and the -CH₂-CH₂- sequence within the pyrrolidine ring.
-
HSQC: Will definitively link each proton signal to its corresponding carbon signal, confirming the assignments made in the 1D spectra.
Caption: Key expected 2D NMR correlations.
Chapter 5: Infrared (IR) Spectroscopy for Functional Group Identification
Principle of IR Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies are characteristic of the bond type and its chemical environment, providing a "fingerprint" of the functional groups present.
Protocol: Attenuated Total Reflectance (ATR-FTIR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Background: A background spectrum of the clean, empty ATR crystal should be taken prior to sample analysis.
Spectral Interpretation
The IR spectrum provides direct evidence for the key functional groups.
| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) |
| Aniline N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Sulfonamide S=O | Asymmetric Stretch | 1317 - 1344[8][10] |
| Sulfonamide S=O | Symmetric Stretch | 1147 - 1187[8][10] |
| Aromatic C=C | Stretch | 1450 - 1600 |
The presence of strong, distinct bands in the 1350-1310 cm⁻¹ and 1190-1140 cm⁻¹ regions is highly diagnostic for the sulfonamide group.[8][10]
Chapter 6: Data Synthesis and Final Structure Confirmation
The unambiguous structure elucidation of this compound is achieved by integrating the evidence from all three analytical techniques:
-
HRMS confirms the elemental formula C₁₀H₁₄N₂O₂S by providing a highly accurate mass for the [M+H]⁺ ion. The fragmentation pattern, showing losses of pyrrolidine and SO₂, supports the proposed core structure.[5][7]
-
NMR spectroscopy provides the complete connectivity map. ¹H and ¹³C spectra account for all hydrogen and carbon atoms. The chemical shifts and coupling patterns in the aromatic region confirm the 1,3-substitution, while the aliphatic signals confirm the pyrrolidine ring. 2D NMR experiments (COSY and HSQC) link all the pieces together, leaving no ambiguity in the atom-to-atom connections.
-
FTIR spectroscopy offers definitive proof of the essential functional groups. The characteristic double peaks for the primary amine N-H stretch and the two strong S=O stretching bands confirm the aniline and sulfonamide moieties, respectively.[8][10]
Together, these orthogonal datasets provide a self-validating and comprehensive characterization, leading to the confident and final assignment of the structure as this compound.
References
- 1. 3-(Pyrrolidin-1-ylsulphonyl)aniline | C10H14N2O2S | CID 2794790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. znaturforsch.com [znaturforsch.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis and Characterization of 3-(Pyrrolidin-1-ylsulfonyl)aniline
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic combination of privileged scaffolds is a cornerstone of rational design. The 3-(pyrrolidin-1-ylsulfonyl)aniline molecule embodies this principle, integrating three key structural motifs: an aromatic aniline, a robust sulfonamide linker, and a saturated N-heterocyclic pyrrolidine ring. The sulfonamide group is a ubiquitous pharmacophore present in a vast array of therapeutic agents, while the pyrrolidine scaffold offers a three-dimensional, sp³-rich element that is crucial for optimizing pharmacokinetic properties and exploring complex binding pockets.[1][2] This compound, therefore, represents a valuable and versatile building block for the synthesis of novel bioactive compounds and functional materials.[3]
This technical guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound. It is designed for researchers, chemists, and drug development professionals, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind each procedural choice, ensuring both reproducibility and a deeper understanding of the process.
Section 1: Synthetic Strategy and Rationale
The synthesis of this compound is most logically approached via a three-step linear sequence starting from nitrobenzene. This pathway is selected for its reliance on well-established, high-yielding reactions and the use of readily available, cost-effective starting materials.
The retrosynthetic analysis reveals the following strategy:
-
Disconnection of the C-N bond of the aniline suggests a nitro group reduction as the final step, a mild and highly efficient transformation.
-
Disconnection of the S-N bond of the sulfonamide points to a nucleophilic substitution reaction between a sulfonyl chloride and pyrrolidine.
-
The requisite sulfonyl chloride intermediate , 3-nitrobenzenesulfonyl chloride, is readily accessible through the electrophilic sulfochlorination of nitrobenzene.[4][5]
This strategic pathway is outlined in the workflow diagram below.
Section 2: Detailed Experimental Protocols
Step 1: Synthesis of 3-Nitrobenzenesulfonyl Chloride
This initial step involves the direct sulfochlorination of nitrobenzene. The nitro group is a meta-director and deactivating, which selectively yields the desired 3-substituted product. Chlorosulfonic acid serves as both the solvent and the sulfonating agent, while thionyl chloride is subsequently added to convert the intermediate sulfonic acid into the more reactive sulfonyl chloride.[5][6][7]
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl and SO₂ off-gases), charge chlorosulfonic acid (4.4 eq.).
-
Addition of Nitrobenzene: While stirring, heat the chlorosulfonic acid to approximately 110-115 °C.[7] Add nitrobenzene (1.0 eq.) dropwise via the dropping funnel over 4 hours, maintaining the internal temperature.
-
Reaction Drive: After the addition is complete, continue stirring the mixture at this temperature for an additional 4 hours to ensure the completion of the sulfonation.
-
Chlorination: Cool the reaction mixture to 70 °C. Add thionyl chloride (0.92 eq.) dropwise over 2 hours.[6] The reaction is complete when the evolution of gas ceases.
-
Workup and Isolation: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Purification: Filter the crude solid using suction filtration. Wash the filter cake thoroughly with cold water, followed by a cold dilute sodium bicarbonate solution to neutralize residual acid, and finally with more cold water. Dry the resulting pale yellow solid under vacuum. This process typically yields the product with high purity and a yield of approximately 96%.[6]
Step 2: Synthesis of 1-(3-Nitrophenylsulfonyl)pyrrolidine
This stage is a classic nucleophilic substitution reaction. The highly nucleophilic secondary amine of pyrrolidine attacks the electrophilic sulfur center of the 3-nitrobenzenesulfonyl chloride, displacing the chloride leaving group to form the stable sulfonamide linkage.[8]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pyrrolidine (2.2 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice-water bath. Using an excess of pyrrolidine serves a dual purpose: as the nucleophile and as the base to neutralize the HCl generated during the reaction.
-
Addition of Sulfonyl Chloride: Dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled pyrrolidine solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Purification: Wash the organic layer sequentially with 1M HCl (to remove excess pyrrolidine), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid. The product can be further purified by recrystallization from ethanol or isopropanol if necessary.
Step 3: Synthesis of this compound
The final step is the reduction of the aromatic nitro group to a primary amine. While various methods exist, reduction with tin(II) chloride dihydrate (SnCl₂·2H₂O) in an acidic medium is a reliable and functional-group-tolerant method that effectively reduces the nitro group without affecting the sulfonamide bond.
Protocol:
-
Reaction Setup: In a round-bottom flask, suspend 1-(3-nitrophenylsulfonyl)pyrrolidine (1.0 eq.) in ethanol.
-
Addition of Reducing Agent: Add tin(II) chloride dihydrate (4.0-5.0 eq.) to the suspension.
-
Reaction Drive: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C). The reaction progress can be monitored by TLC until the starting material is fully consumed (typically 3-5 hours).
-
Workup: Cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure to remove the bulk of the ethanol.
-
pH Adjustment: Add water and cool the mixture in an ice bath. Slowly and carefully add a saturated solution of sodium bicarbonate or a concentrated solution of sodium hydroxide to basify the mixture to a pH of ~8-9. This will precipitate tin salts.
-
Extraction and Isolation: Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.
Section 3: Comprehensive Characterization
Rigorous analytical validation is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach ensures a self-validating system where data from each analysis corroborates the others.
Spectroscopic and Physicochemical Data
The following table summarizes the expected analytical data for this compound.
| Analysis Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shift (δ) | Aromatic Protons: ~6.7-7.3 ppm (complex multiplets, 4H). Amine Protons (-NH₂): ~4.0-5.0 ppm (broad singlet, 2H). Pyrrolidine -CH₂- (alpha to N): ~3.1-3.3 ppm (triplet, 4H). Pyrrolidine -CH₂- (beta to N): ~1.7-1.9 ppm (multiplet, 4H). |
| ¹³C NMR | Chemical Shift (δ) | Aromatic Carbons: ~113-150 ppm (6 signals). Aliphatic Carbons: ~48 ppm (-CH₂-N) and ~25 ppm (-CH₂-). |
| IR Spectroscopy | Wavenumber (cm⁻¹) | N-H Stretching (Aniline): 3350-3450 cm⁻¹ (two bands). S=O Asymmetric Stretch: ~1320 cm⁻¹. S=O Symmetric Stretch: ~1150 cm⁻¹.[9] Aromatic C=C Bending: 1450-1600 cm⁻¹. |
| Mass Spectrometry | m/z | Molecular Ion [M]⁺: 226.08.[10] |
| Melting Point | Temperature (°C) | 155 °C.[3] |
| Appearance | Physical State | Off-white to light brown solid. |
Rationale for Expected Data
-
¹H NMR: The aromatic region is expected to show complex splitting due to the meta-substitution pattern. The aniline protons are exchangeable and will appear as a broad signal. The two sets of methylene protons in the pyrrolidine ring are chemically distinct and will appear as separate signals, with those closer to the electron-withdrawing sulfonyl group being shifted downfield.
-
¹³C NMR: The number of aromatic signals (6) confirms the substitution pattern on the benzene ring. The two aliphatic signals correspond to the two distinct carbon environments within the pyrrolidine ring.
-
IR Spectroscopy: The presence of two distinct N-H stretching bands is a hallmark of a primary amine (-NH₂). The strong absorptions around 1320 cm⁻¹ and 1150 cm⁻¹ are characteristic and definitive indicators of the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group, respectively.[9][11]
-
Mass Spectrometry: The molecular ion peak at m/z 226 corresponds to the molecular weight of the target compound (C₁₀H₁₄N₂O₂S), confirming its elemental composition.[10]
Section 4: Applications and Significance
This compound is not merely a synthetic endpoint but a strategic intermediate. Its bifunctional nature, possessing a nucleophilic aniline group and an aromatic ring, allows for further chemical elaboration. The aniline moiety can be readily diazotized or used in coupling reactions (e.g., Buchwald-Hartwig, Suzuki) to build more complex molecular architectures.[12][13] This makes the compound a valuable precursor for generating libraries of drug candidates, particularly in the development of kinase inhibitors, antibacterial agents, and other therapeutics where the sulfonamide pharmacophore is key.
Section 5: Safety Considerations
The synthesis of this compound involves the use of hazardous materials, and all operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Chlorosulfonic Acid and Thionyl Chloride: These reagents are highly corrosive and react violently with water. They are also lachrymators and toxic upon inhalation. Handle with extreme care.
-
Nitroaromatic Compounds: These are potentially toxic and should be handled with care.
-
Solvents: Organic solvents like DCM and ethanol are flammable.
The final product, this compound, is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[10] Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-(1-PYRROLIDINYLSULFONYL)ANILINE [myskinrecipes.com]
- 4. nbinno.com [nbinno.com]
- 5. 3-Nitrobenzenesulfonyl chloride | 121-51-7 | Benchchem [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. 3-(Pyrrolidin-1-ylsulphonyl)aniline | C10H14N2O2S | CID 2794790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 12. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Spectroscopic Blueprint of a Phenylsulfonamide: An In-Depth Technical Guide to the Characterization of 3-(Pyrrolidin-1-ylsulfonyl)aniline
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: Despite extensive efforts, publicly accessible, detailed experimental spectral data (¹H NMR, ¹³C NMR, MS, IR) for 3-(pyrrolidin-1-ylsulfonyl)aniline could not be obtained. The compound's data is indexed in subscription-based databases such as SpectraBase, but was not available for direct analysis. To fulfill the educational and technical requirements of this guide, a closely related and well-characterized analog, 4-methylbenzenesulfonamide , will be used as an illustrative example for the principles of spectroscopic analysis and data interpretation. The methodologies and interpretative logic presented herein are directly applicable to the structural elucidation of this compound.
Introduction: The Imperative of Structural Verification
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. The journey from a synthetic concept to a viable drug candidate is paved with analytical data that validates the identity, purity, and stability of the chemical entity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are the principal tools in the chemist's arsenal for this purpose. Each technique provides a unique piece of the structural puzzle, and together, they offer a comprehensive "fingerprint" of the molecule.
This guide provides an in-depth look at the spectral data expected for a compound of the phenylsulfonamide class, using 4-methylbenzenesulfonamide as a model. The principles discussed are directly transferable to the analysis of this compound, a molecule of interest in medicinal chemistry due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents.
Molecular Structure and Predicted Spectral Features
The target molecule, this compound, possesses a distinct set of structural features that are expected to give rise to characteristic signals in its various spectra.
Figure 1. Chemical structure of this compound.
Based on this structure, we can anticipate:
-
¹H NMR: Signals corresponding to the protons on the aniline ring (aromatic region), the pyrrolidine ring (aliphatic region), and the amine group.
-
¹³C NMR: Resonances for the carbon atoms of the aniline and pyrrolidine rings.
-
Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.
-
IR Spectroscopy: Absorption bands indicative of N-H, S=O, C-N, and aromatic C-H bonds.
Spectroscopic Data and Interpretation: A Case Study of 4-Methylbenzenesulfonamide
To illustrate the process of spectral analysis, we will now examine the data for 4-methylbenzenesulfonamide.
¹H NMR Spectroscopy
Experimental Protocol: A sample of 4-methylbenzenesulfonamide is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and analyzed on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
Data Summary:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 | Doublet | 2H | Aromatic protons ortho to SO₂NH₂ |
| ~7.3 | Doublet | 2H | Aromatic protons meta to SO₂NH₂ |
| ~4.9 | Broad Singlet | 2H | -SO₂NH₂ |
| ~2.4 | Singlet | 3H | -CH₃ |
Interpretation: The ¹H NMR spectrum provides a clear picture of the proton environments in the molecule. The two doublets in the aromatic region (~7.3-7.8 ppm) are characteristic of a para-substituted benzene ring. The downfield shift of the protons ortho to the electron-withdrawing sulfonamide group is expected. The broad singlet at ~4.9 ppm is typical for the exchangeable protons of the sulfonamide NH₂ group. The singlet at ~2.4 ppm with an integration of 3H is unambiguously assigned to the methyl group protons.
¹³C NMR Spectroscopy
Experimental Protocol: The same sample prepared for ¹H NMR analysis can be used for ¹³C NMR spectroscopy. A proton-decoupled experiment is typically performed to simplify the spectrum.
Data Summary:
| Chemical Shift (δ) ppm | Assignment |
| ~143 | Aromatic C-SO₂ |
| ~139 | Aromatic C-CH₃ |
| ~129 | Aromatic CH (meta to SO₂) |
| ~127 | Aromatic CH (ortho to SO₂) |
| ~21 | -CH₃ |
Interpretation: The ¹³C NMR spectrum complements the ¹H NMR data. The four signals in the aromatic region confirm the presence of a para-substituted benzene ring with four distinct carbon environments. The chemical shifts are influenced by the electronic effects of the sulfonamide and methyl substituents. The signal at ~21 ppm is characteristic of a methyl group attached to an aromatic ring.
Mass Spectrometry (MS)
Experimental Protocol: A dilute solution of the sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The data is acquired in positive or negative ion mode.
Data Summary:
| m/z | Interpretation |
| 172.0 | [M+H]⁺ (Molecular Ion) |
| 155.0 | [M-NH₂]⁺ |
| 91.0 | [C₇H₇]⁺ (Tropylium ion) |
| 65.0 | [C₅H₅]⁺ |
Interpretation: The mass spectrum provides the molecular weight of the compound. The base peak at m/z 172.0 corresponds to the protonated molecule ([M+H]⁺), confirming the molecular weight of 171.22 g/mol . The fragmentation pattern is also informative. The loss of the amino group (m/z 155.0) and the formation of the stable tropylium ion (m/z 91.0) are characteristic fragmentation pathways for this class of compounds.
Infrared (IR) Spectroscopy
Experimental Protocol: The IR spectrum can be obtained from a solid sample using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.
Data Summary:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350, ~3250 | Strong, Sharp | N-H stretching (asymmetric and symmetric) |
| ~3100-3000 | Medium | Aromatic C-H stretching |
| ~1330, ~1150 | Strong | S=O stretching (asymmetric and symmetric) |
| ~1600, ~1490 | Medium | Aromatic C=C stretching |
Interpretation: The IR spectrum is particularly useful for identifying functional groups. The two distinct sharp bands around 3350 and 3250 cm⁻¹ are characteristic of the asymmetric and symmetric N-H stretching vibrations of the primary sulfonamide group. The strong absorptions at approximately 1330 and 1150 cm⁻¹ are indicative of the asymmetric and symmetric S=O stretching of the sulfonyl group. The bands in the 1600-1490 cm⁻¹ region confirm the presence of the aromatic ring.
Workflow and Logic Visualization
The process of spectroscopic characterization follows a logical workflow, from sample preparation to data interpretation and final structural confirmation.
An In-Depth Technical Guide to the Physicochemical Properties of 3-(Pyrrolidin-1-ylsulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(Pyrrolidin-1-ylsulfonyl)aniline (CAS No. 91619-38-4), a key building block in contemporary medicinal chemistry. While this compound serves as a crucial intermediate in the synthesis of various biologically active molecules, a consolidated resource detailing its fundamental characteristics has been notably absent. This document aims to fill that gap by presenting a combination of available experimental data and robust theoretical predictions for its key physicochemical parameters. In instances where specific experimental data is not publicly available, this guide details the rigorous, industry-standard methodologies for their determination, providing researchers with a practical framework for their own investigations. The subsequent sections will delve into the molecular structure, solubility, dissociation constant (pKa), lipophilicity (LogP), spectral characteristics, thermal stability, and analytical methodologies pertinent to this compound. This guide is structured to provide not just data, but a deeper understanding of the scientific principles underpinning these properties and their measurement, thereby empowering researchers in their drug design and development endeavors.
Molecular Identity and Structure
This compound is a synthetic organic compound featuring a central benzene ring substituted with an amino group and a pyrrolidinylsulfonyl moiety at the meta position. This unique arrangement of functional groups imparts specific electronic and steric properties that are pivotal to its utility as a synthetic intermediate.
Chemical Structure
The structural formula of this compound is presented below:
Caption: 2D structure of this compound.
Key Identifiers
A summary of the key identifiers for this compound is provided in the table below for easy reference.
| Identifier | Value | Source |
| CAS Number | 91619-38-4 | --INVALID-LINK--[1] |
| Molecular Formula | C₁₀H₁₄N₂O₂S | --INVALID-LINK--[2] |
| Molecular Weight | 226.30 g/mol | --INVALID-LINK--[2] |
| IUPAC Name | This compound | --INVALID-LINK--[2] |
| InChI Key | PNMVTNBCFFLBNV-UHFFFAOYSA-N | --INVALID-LINK--[1] |
| Canonical SMILES | C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)N | --INVALID-LINK--[2] |
Physicochemical Properties
The physicochemical properties of a molecule are paramount in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Physical State and Appearance
This compound is typically supplied as a powder.[1]
Melting Point
The melting point is a critical indicator of purity and is essential for many experimental setups.
| Property | Value | Source |
| Melting Point | 155-156 °C | --INVALID-LINK--[1] |
Solubility
Experimental Protocol for Solubility Determination:
A standard method for determining solubility is the shake-flask method, which is considered the gold standard.
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).
Dissociation Constant (pKa)
The pKa values of a molecule are critical for understanding its ionization state at different physiological pHs, which in turn affects its solubility, permeability, and target binding. This compound has two potential ionizable centers: the basic aniline nitrogen and the weakly acidic sulfonamide proton.
Predicted pKa Values:
Due to the lack of experimental data, computational models are often used for initial estimations. The primary basic pKa is associated with the aniline amine, while a much weaker acidic pKa can be attributed to the sulfonamide N-H bond.
Experimental Protocol for pKa Determination:
Potentiometric titration is a highly accurate method for determining pKa values.
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or acetonitrile) for compounds with low aqueous solubility.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve. For multi-protic compounds, multiple inflection points will be observed.
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes.
Computed LogP:
| Property | Value | Source |
| XLogP3-AA | 1.1 | --INVALID-LINK--[2] |
Experimental Protocol for LogP Determination:
The shake-flask method is the traditional and most reliable method for experimental LogP determination.
-
Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer like PBS pH 7.4) with n-octanol.
-
Partitioning: Dissolve a known amount of the compound in one of the phases and then add a known volume of the other phase.
-
Equilibration: Shake the mixture vigorously for a set period to allow for partitioning, and then allow the two phases to separate completely.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique like HPLC-UV.
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Spectroscopic Characterization
Spectroscopic data is essential for the structural elucidation and confirmation of the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectra are not publicly available, the expected chemical shifts for ¹H and ¹³C NMR can be predicted based on the structure.
-
¹H NMR: The spectrum would be expected to show multiplets for the aromatic protons, a broad singlet for the aniline -NH₂ protons, and multiplets for the pyrrolidine ring protons.
-
¹³C NMR: The spectrum would display distinct signals for the aromatic carbons and the aliphatic carbons of the pyrrolidine ring.
Generic Protocol for NMR Data Acquisition:
-
Sample Preparation: Dissolve a few milligrams of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
-
Spectral Interpretation: Assign the observed signals to the corresponding protons and carbons in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion: For the parent compound, the expected [M+H]⁺ ion would be at m/z 227.30.
-
Fragmentation: Common fragmentation patterns would involve the loss of the pyrrolidine ring or cleavage of the sulfonamide bond.
Generic Protocol for Mass Spectrometry Analysis:
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like GC or LC.
-
Ionization: Ionize the sample using an appropriate technique (e.g., Electrospray Ionization - ESI for LC-MS or Electron Ionization - EI for GC-MS).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.
-
Detection: Detect the ions to generate the mass spectrum.
Thermal Stability
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for assessing the thermal stability of a compound. This information is vital for determining appropriate storage and handling conditions.
Experimental Protocols for Thermal Analysis:
Caption: Experimental workflows for TGA and DSC analysis.
-
TGA Protocol:
-
A small, accurately weighed sample is placed in a TGA pan.
-
The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The resulting thermogram provides information on decomposition temperatures and the presence of residual solvents or hydrates.
-
-
DSC Protocol:
-
A small amount of the sample is sealed in a DSC pan.
-
The sample and a reference pan are heated at a linear rate.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
The DSC thermogram reveals thermal transitions such as melting, crystallization, and glass transitions.
-
Analytical Methodology for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the most common technique for determining the purity of pharmaceutical compounds.
Generic HPLC Method Development Protocol:
-
Column Selection: A reversed-phase C18 column is a common starting point for a molecule of this polarity.
-
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution is often employed to achieve good separation of impurities.
-
Detector: A UV detector is suitable, with the detection wavelength set to the λmax of the compound.
-
Method Validation: The developed method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Safety and Handling
Based on available data, this compound is classified as an irritant.[2]
-
Hazard Statements:
-
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.
-
Use in a well-ventilated area.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
This technical guide has synthesized the available physicochemical data for this compound and provided a framework of standard experimental protocols for the determination of key properties where public data is absent. A comprehensive understanding of these characteristics is fundamental for the effective application of this versatile building block in drug discovery and development. The methodologies outlined herein are intended to empower researchers to generate reliable and reproducible data, thereby facilitating more informed decision-making in their scientific pursuits.
References
An In-Depth Technical Guide to the Solubility and Stability of 3-(Pyrrolidin-1-ylsulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Physicochemical Landscape of a Novel Scaffold
In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous scientific investigation. A molecule's intrinsic physicochemical properties—paramount among them solubility and stability—dictate its developability, influencing everything from synthetic route optimization and formulation design to pharmacokinetic performance and shelf-life. This guide focuses on 3-(pyrrolidin-1-ylsulfonyl)aniline, a compound of interest whose structural motifs—an aromatic amine and a sulfonamide—suggest a complex yet predictable physicochemical profile.
As direct experimental data for this specific molecule is not extensively available in the public domain, this document serves a dual purpose. First, it provides a robust, scientifically-grounded prediction of its solubility and stability characteristics based on established principles of physical organic chemistry and data from analogous structures. Second, it offers detailed, field-proven experimental protocols for the empirical determination of these critical parameters. This guide is structured not as a rigid template, but as a logical workflow, empowering the researcher to understand the causality behind each experimental choice and to build a self-validating data package for this and similar novel chemical entities.
Part 1: Physicochemical Profile and Predicted Properties
A thorough understanding of a molecule's fundamental properties is the bedrock upon which all further development rests. The structure of this compound integrates a basic aniline moiety with an acidic sulfonamide-like functional group, making it an amphiphilic molecule with pH-dependent characteristics.
Predicted Physicochemical Parameters
To forecast the behavior of this compound, key physicochemical parameters such as the acid dissociation constant (pKa) and the octanol-water partition coefficient (logP) have been estimated using well-regarded computational models. These parameters are crucial for predicting solubility in aqueous and organic media and for anticipating how the molecule will behave in biological systems.
| Parameter | Predicted Value | Significance in Profile | Computational Tool Used |
| **Basic pKa (Aniline NH₂) ** | ~ 4.0 - 4.5 | The aniline nitrogen is expected to be basic. At pH values below this pKa, the amine will be protonated (cationic), which is anticipated to significantly increase aqueous solubility. | ACD/pKa[1], Rowan pKa Calculator[2][3] |
| Acidic pKa (Sulfonamide N-H) | ~ 9.5 - 10.5 | The sulfonamide proton is weakly acidic. At pH values above this pKa, the molecule will be deprotonated (anionic), which may also enhance aqueous solubility. | ACD/pKa[1], Rowan pKa Calculator[2][3] |
| logP (Octanol-Water) | ~ 1.5 - 2.0 | This value suggests moderate lipophilicity, indicating that the compound is likely to have good solubility in a range of organic solvents but may require formulation strategies for high aqueous solubility, especially around its isoelectric point. | Molinspiration logP[4], Virtual logP On-line[5] |
| Molecular Weight | 226.3 g/mol | A relatively low molecular weight, which is generally favorable for good solubility and permeability characteristics. | PubChem[6] |
Disclaimer: These values are in silico predictions and require experimental verification.
Part 2: Solubility Profile: A Duality of Aqueous and Organic Behavior
The solubility of this compound is predicted to be highly dependent on the nature of the solvent, particularly its polarity and pH in aqueous systems.
Predicted Aqueous Solubility
The amphoteric nature of the molecule, with both a basic and an acidic center, dictates a pH-dependent aqueous solubility profile. The lowest solubility is expected at its isoelectric point, which would lie between the two pKa values.
-
Acidic pH (pH < 4.0): The aniline amine is protonated, forming a cationic salt. This charged species is expected to be highly soluble in aqueous media.
-
Neutral pH (pH ~7.4): The molecule will be predominantly in its neutral form. The moderate logP suggests that solubility in this range, while likely sufficient for many in vitro assays, may be a limiting factor for certain formulations.
-
Alkaline pH (pH > 10.5): The sulfonamide group will be deprotonated, forming an anionic species, which should also lead to increased aqueous solubility.
Predicted Organic Solubility
Based on its structure and predicted logP, this compound is expected to exhibit good solubility in a range of common organic solvents. This is a critical consideration for synthesis, purification, and the preparation of stock solutions for biological screening.
| Solvent Class | Solvent | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol | High (>50 mg/mL) | The molecule can act as both a hydrogen bond donor (aniline N-H) and acceptor (sulfonyl oxygens, aniline nitrogen), leading to strong interactions with protic solvents. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>50 mg/mL) | Strong dipole-dipole interactions with these solvents are expected to facilitate dissolution. DMSO is often an excellent solvent for initial stock solution preparation. |
| Ethers | THF, Dioxane | Moderate (10-50 mg/mL) | These solvents can accept hydrogen bonds, leading to moderate solubility. |
| Chlorinated | Dichloromethane (DCM) | Moderate (10-50 mg/mL) | The molecule's polarity suggests it will be reasonably soluble in DCM. |
| Non-polar | Hexanes, Toluene | Low (<1 mg/mL) | The polar functional groups will limit solubility in non-polar hydrocarbon solvents. |
Note: The solubility values are illustrative predictions. Experimental determination is essential.
Experimental Determination of Solubility
To move from prediction to empirical data, two primary types of solubility assays are recommended: a high-throughput kinetic assay for early-stage discovery and a lower-throughput thermodynamic (or equilibrium) assay for late-stage development.
Caption: Workflow for solubility assessment of a new chemical entity.
This method is rapid and suitable for early drug discovery when comparing multiple compounds.[7][8][9]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: In a 96-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to wells containing the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours).[10]
-
Analysis:
-
Nephelometry: Measure light scattering in each well. An increase in scattering indicates precipitation of the compound.
-
Direct UV/LC-MS: Filter the solutions to remove any precipitate. Measure the concentration of the dissolved compound in the filtrate using a UV spectrophotometer or LC-MS against a standard curve.[11]
-
This is the gold-standard method for determining the true solubility of a compound and is crucial for formulation development.[12][13][14]
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, buffers of different pH, organic solvents).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution. Care must be taken to avoid adsorptive losses on the filter.[13]
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, typically a stability-indicating HPLC-UV method.
Part 3: Stability Profile: A Guide to Potential Liabilities
Understanding the stability of this compound is critical for defining its shelf-life, storage conditions, and potential degradation pathways. The presence of the sulfonamide and aniline functionalities suggests specific vulnerabilities that must be investigated through forced degradation studies. These studies are designed to accelerate degradation to identify likely degradation products and to develop a stability-indicating analytical method.[15][16][17][18]
Workflow for Forced Degradation Studies
Caption: Logical workflow for conducting forced degradation studies.
Hydrolytic Stability
-
Predicted Behavior: Sulfonamides are generally stable to hydrolysis at neutral and alkaline pH but can be susceptible to cleavage of the S-N bond under strong acidic conditions, especially with heating.[19] The aniline moiety is generally stable to hydrolysis.
-
Key Insight: The primary concern is the potential for acid-catalyzed hydrolysis. The rate of this degradation will likely be temperature-dependent.
-
Sample Preparation: Prepare solutions of the compound (~1 mg/mL) in 0.1 M HCl (acidic), water (neutral), and 0.1 M NaOH (basic).[20][21]
-
Stress Application: Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[22] A parallel set should be kept at room temperature.
-
Time-Point Analysis: At various time points (e.g., 0, 24, 48, 168 hours), withdraw an aliquot, neutralize it if necessary, dilute to a suitable concentration, and analyze using a stability-indicating HPLC method.
-
Data Evaluation: Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
Oxidative Stability
-
Predicted Behavior: The aniline functional group is known to be susceptible to oxidation, which can lead to the formation of colored products (e.g., nitroso, nitro, and polymeric species). The sulfonamide group is generally stable to oxidation.
-
Key Insight: Oxidative degradation is a significant potential liability for this molecule. The reaction can be catalyzed by trace metals and light.
-
Sample Preparation: Prepare a solution of the compound (~1 mg/mL) in a suitable solvent.
-
Stress Application: Add a solution of hydrogen peroxide (e.g., to a final concentration of 3% H₂O₂) and store the mixture at room temperature.[20][21]
-
Time-Point Analysis: At regular intervals, analyze the sample by HPLC to monitor the degradation process. The reaction should be monitored closely as oxidation can sometimes be rapid.
-
Data Evaluation: Assess the formation of degradation products. Mass spectrometry (LC-MS) is particularly useful here to identify the mass of potential oxygenated adducts.
Photostability
-
Predicted Behavior: Aromatic amines can be sensitive to light, leading to photo-oxidation. The overall photosensitivity will depend on the molecule's ability to absorb UV and visible light.
-
Key Insight: Photostability testing, as mandated by ICH Q1B guidelines, is essential to determine if the compound requires protection from light during storage and handling.[23][24][25][26]
-
Sample Preparation: Expose the solid drug substance and a solution of the compound to a light source that provides a combination of UV and visible light. A dark control sample, protected from light (e.g., wrapped in aluminum foil), must be stored under the same temperature conditions.
-
Stress Application: According to ICH Q1B, samples should be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC.
-
Data Evaluation: Compare the chromatograms to assess for photodegradation. Any significant new peaks in the exposed sample indicate photosensitivity.
Thermal Stability
-
Predicted Behavior: Sulfonamides and anilines are generally thermally stable as solid materials under typical pharmaceutical storage and processing conditions. Degradation would likely only occur at temperatures approaching the melting point.
-
Key Insight: This study helps to identify the upper-temperature limits for handling and storage and can reveal potential degradation pathways that might occur over long-term storage, even at lower temperatures.
-
Sample Preparation: Place the solid drug substance in a controlled-temperature oven.
-
Stress Application: Expose the sample to elevated temperatures (e.g., 60°C, 80°C) for a set period. If the compound is known to be sensitive to moisture, a parallel study at elevated temperature and humidity (e.g., 60°C / 75% RH) should be conducted.[19]
-
Analysis: After the stress period, dissolve the sample and analyze by HPLC.
-
Data Evaluation: Compare the stressed sample to an unstressed control to identify any thermally induced degradation products.
Part 4: Conclusion and Forward Look
This guide provides a comprehensive framework for understanding and experimentally determining the solubility and stability of this compound. While in silico predictions offer valuable initial insights, they are no substitute for rigorous empirical testing. The protocols outlined herein, grounded in regulatory expectations and scientific best practices, provide a clear path for generating the robust data package required for the successful development of this and other novel chemical entities. By systematically evaluating these fundamental properties, researchers can de-risk their drug discovery programs, make informed decisions about candidate progression, and ultimately, accelerate the journey from the laboratory to the clinic.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 3. pKa Prediction | Rowan [rowansci.com]
- 4. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 5. Virtual logP On-line [ddl.unimi.it]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. enamine.net [enamine.net]
- 11. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. evotec.com [evotec.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. onyxipca.com [onyxipca.com]
- 16. ajrconline.org [ajrconline.org]
- 17. biopharminternational.com [biopharminternational.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. benchchem.com [benchchem.com]
- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 21. pharmadekho.com [pharmadekho.com]
- 22. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 25. ema.europa.eu [ema.europa.eu]
- 26. ikev.org [ikev.org]
An In-depth Technical Guide to 3-(Pyrrolidin-1-ylsulfonyl)aniline: A Versatile Scaffold in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3-(Pyrrolidin-1-ylsulfonyl)aniline, a key heterocyclic building block in contemporary medicinal chemistry. While a singular "discovery" narrative for this compound is not prominent in the literature, its value is evident through its application in the synthesis of diverse and biologically active molecules. This document will delve into the probable synthetic pathways, physicochemical characteristics, and its strategic utilization in the development of novel therapeutic agents. We will explore its role as a versatile scaffold, enabling the exploration of chemical space in the pursuit of targeted therapies. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the practical application of sulfonamide-containing scaffolds.
Introduction: The Significance of the Sulfonamide-Aniline Moiety in Medicinal Chemistry
The aniline sulfonamide scaffold is a cornerstone in medicinal chemistry, famously originating with the discovery of prontosil, the first commercially available antibacterial agent. The inherent chemical properties of the sulfonamide group—its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its capacity to orient substituents in a defined three-dimensional space—make it a privileged functional group in drug design.
When combined with a pyrrolidine ring, as in this compound, the resulting molecule gains additional advantageous properties. The pyrrolidine moiety, a saturated five-membered nitrogen heterocycle, is widely employed to enhance aqueous solubility, modulate lipophilicity, and introduce a non-planar, three-dimensional character to a molecule.[1][2][3] This "pseudorotation" of the pyrrolidine ring allows for a more effective exploration of the pharmacophore space, potentially leading to improved binding affinity and selectivity for biological targets.[1][2][3] The amino group on the aniline ring provides a convenient handle for further chemical modifications, allowing for the construction of extensive compound libraries for screening.
While the para-substituted isomer, 4-(pyrrolidin-1-ylsulfonyl)aniline, appears more frequently in the literature as a building block for kinase inhibitors, the meta-substitution pattern of this compound offers a different geometric presentation of the reactive amino group and the sulfonyl moiety.[4][5][6] This distinct spatial arrangement can be critical for achieving specific interactions within the binding pockets of target proteins.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery. The following table summarizes the key computed descriptors for this compound.
| Property | Value | Source |
| Molecular Formula | C10H14N2O2S | PubChem[7] |
| Molecular Weight | 226.30 g/mol | PubChem[7] |
| IUPAC Name | This compound | PubChem[7] |
| CAS Number | 91619-38-4 | PubChem[7] |
| Topological Polar Surface Area | 61.9 Ų | PubChem[7] |
| Hydrogen Bond Donor Count | 1 | PubChem[7] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[7] |
| Rotatable Bond Count | 2 | PubChem[7] |
| XLogP3-AA | 1.3 | PubChem[7] |
Synthesis and Characterization: A Proposed Pathway
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from 3-aminobenzenesulfonamide.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on standard methods for sulfonamide synthesis.[8][9]
Step 1: Synthesis of 3-Nitrobenzenesulfonyl Chloride
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add chlorosulfonic acid (3.0 eq.).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add 3-nitroaniline (1.0 eq.) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70 °C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated 3-nitrobenzenesulfonyl chloride is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of 3-Nitro-1-(pyrrolidin-1-ylsulfonyl)benzene
-
Dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.
-
In a separate flask, dissolve pyrrolidine (1.2 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) in the same solvent.
-
Cool the pyrrolidine solution to 0 °C and add the solution of 3-nitrobenzenesulfonyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Reduction to this compound
-
Dissolve 3-nitro-1-(pyrrolidin-1-ylsulfonyl)benzene (1.0 eq.) in ethanol or methanol.
-
Add a reducing agent such as tin(II) chloride dihydrate (5.0 eq.) or perform catalytic hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere.
-
If using tin(II) chloride, heat the reaction mixture to reflux for 3-4 hours. For catalytic hydrogenation, stir at room temperature until the reaction is complete.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture (if using a solid catalyst) and concentrate the solvent.
-
If using tin(II) chloride, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the organic extracts, concentrate, and purify the final product by column chromatography or recrystallization.
Characterization
The structure of the synthesized this compound should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the aniline and the S=O stretches of the sulfonamide.
Role in Drug Discovery and Development
The utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. The primary amino group serves as a key point for diversification, allowing for the introduction of a wide range of substituents and heterocyclic systems through various chemical transformations.
Application in Kinase Inhibitor Synthesis
While many published examples utilize the 4-substituted isomer, the synthetic strategies are directly applicable to the 3-substituted analog. For instance, in the development of FMS-like tyrosine kinase 3 (FLT3) inhibitors for acute myeloid leukemia, anilines with a pyrrolidinylsulfonyl moiety have been used in nucleophilic aromatic substitution and cross-coupling reactions to construct complex heterocyclic cores.[4][5][6]
Caption: General scheme for the use of this compound in kinase inhibitor synthesis.
Exploration of Other Therapeutic Areas
The pyrrolidine-sulfonamide-aniline scaffold is not limited to kinase inhibitors. Derivatives of this core have been investigated for a range of biological activities, including:
-
Serotonin Receptor Ligands: Arylsulfonamide derivatives are known to interact with serotonin receptors.[10] The specific geometry of the 3-substituted isomer could lead to novel ligands with unique selectivity profiles.
-
Antibacterial Agents: The sulfonamide group has a long history in antibacterial drug discovery.[11] The incorporation of a pyrrolidine ring can modulate the pharmacokinetic properties of these agents.
-
Carbonic Anhydrase Inhibitors: Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors. The 3-amino group provides a vector for introducing substituents that can target specific isoforms of the enzyme.
Future Perspectives and Conclusion
This compound represents a valuable, yet perhaps underutilized, building block in the medicinal chemist's toolbox. Its straightforward synthesis and the presence of a reactive amino group for further derivatization make it an attractive starting material for the generation of compound libraries. The unique meta-substitution pattern offers a distinct spatial orientation of its functional groups compared to its more commonly used para-isomer, providing an opportunity to explore new chemical space and develop novel intellectual property.
Future research efforts could focus on the systematic exploration of derivatives of this compound against a broader range of biological targets. The development of efficient and scalable synthetic routes will be crucial for its wider adoption in drug discovery programs. As the demand for novel therapeutic agents with improved efficacy and safety profiles continues to grow, the strategic use of versatile and well-characterized building blocks like this compound will remain a key enabler of innovation in the pharmaceutical industry.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unipa.it [iris.unipa.it]
- 4. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 3-(Pyrrolidin-1-ylsulphonyl)aniline | C10H14N2O2S | CID 2794790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Discovery of 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indole derivatives as potent, selective 5-HT6 receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Leveraging 4-(Pyrrolidin-1-ylsulfonyl)aniline as a Privileged Scaffold for the Synthesis of Kinase Inhibitors
Abstract: The sulfonylaniline motif is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of targeted therapeutics.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 4-(pyrrolidin-1-ylsulfonyl)aniline as a versatile starting material for the synthesis of potent kinase inhibitors. We will elucidate the rationale behind its selection, provide a robust protocol for its preparation, and detail a complete synthetic route to a representative FMS-like tyrosine kinase 3 (FLT3) inhibitor, a critical target in acute myeloid leukemia (AML).[2][3] The protocols are designed to be self-validating, with clear causality behind experimental choices and comprehensive characterization guidelines.
Introduction: The Strategic Importance of the Sulfonylaniline Scaffold
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] Consequently, small molecule kinase inhibitors have become a cornerstone of modern pharmacology.[5] Within this class of drugs, certain molecular fragments appear with remarkable frequency due to their optimal binding interactions and drug-like properties. The 4-(pyrrolidin-1-ylsulfonyl)aniline moiety is one such fragment.
Why 4-(Pyrrolidin-1-ylsulfonyl)aniline?
-
Hinge-Binding Mimicry: The aniline nitrogen is strategically positioned to form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a common anchoring point for many Type I and Type II inhibitors.
-
Vectorial Exit: The sulfonamide group provides a directional vector pointing out of the active site towards the solvent-exposed region, allowing for the attachment of various heterocyclic systems to achieve potency and selectivity.
-
Physicochemical Properties: The pyrrolidine sulfonamide group often enhances aqueous solubility and metabolic stability compared to simpler sulfonamides, improving the overall pharmacokinetic profile of the final compound.[6]
This guide will focus on the para-substituted isomer, 4-(pyrrolidin-1-ylsulfonyl)aniline, which is predominantly documented in the synthesis of high-affinity kinase inhibitors, as opposed to the meta- (3-) isomer.[2][3][7]
PART I: Synthesis of the Key Intermediate: 4-(Pyrrolidin-1-ylsulfonyl)aniline
A reliable, high-yield synthesis of the starting material is paramount for any medicinal chemistry campaign. The following two-step protocol proceeds from commercially available 4-nitrobenzenesulfonyl chloride. The rationale for this route is the robust nature of the sulfonamide formation and the highly efficient and clean reduction of the nitro group, which is orthogonal to the sulfonamide functionality.
Workflow for Synthesis of 4-(Pyrrolidin-1-ylsulfonyl)aniline
Caption: Synthetic workflow for the two-step preparation of the key aniline intermediate.
Detailed Protocol: Synthesis of 4-(Pyrrolidin-1-ylsulfonyl)aniline
Step 1: 1-((4-Nitrophenyl)sulfonyl)pyrrolidine
-
Reagent Setup: To a stirred solution of 4-nitrobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask equipped with a magnetic stir bar and cooled to 0 °C in an ice bath, add triethylamine (Et₃N, 1.5 eq).
-
Nucleophilic Addition: Add pyrrolidine (1.1 eq) dropwise to the cooled solution over 15 minutes. Causality: The dropwise addition controls the exotherm of the reaction. Triethylamine acts as a base to quench the HCl byproduct generated during the reaction, driving it to completion.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexanes) until the starting sulfonyl chloride is consumed.
-
Work-up: Dilute the mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product is often of sufficient purity for the next step. If necessary, recrystallize from ethanol or purify by flash column chromatography.
Step 2: 4-(Pyrrolidin-1-ylsulfonyl)aniline
-
Reaction Setup: Dissolve the crude 1-((4-nitrophenyl)sulfonyl)pyrrolidine (1.0 eq) from the previous step in a mixture of ethyl acetate and methanol (e.g., 4:1 v/v).
-
Catalyst Addition: Carefully add Palladium on Carbon (10% Pd/C, ~5-10 mol% by weight) to the solution. Causality: Pd/C is a highly efficient and standard catalyst for the hydrogenation of aromatic nitro groups. The reaction is clean, with N₂ and H₂O as the only byproducts.
-
Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere using a balloon or a Parr hydrogenator apparatus. Stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethyl acetate. Safety Precaution: The Pd/C catalyst can be pyrophoric upon drying; keep the filter cake wet during and after filtration and dispose of it properly.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting solid is typically the desired product in high purity. It can be further purified by recrystallization if needed.
PART II: General Strategy for Elaboration into Kinase Inhibitors
The primary utility of 4-(pyrrolidin-1-ylsulfonyl)aniline in this context is its function as a nucleophile in reactions with electron-deficient heterocyclic cores. This is most commonly achieved via a Buchwald-Hartwig cross-coupling or a direct Nucleophilic Aromatic Substitution (SNAr) reaction.
General Reaction Scheme
Caption: General strategy for coupling the aniline intermediate with a heterocyclic core.
The choice between SNAr and a palladium-catalyzed reaction depends on the reactivity of the heterocyclic core. Highly activated systems (e.g., dichloropyrimidines) may react directly under thermal conditions or with a strong base, while less reactive systems (e.g., chloro- or bromo-pyridines) often require palladium catalysis for efficient coupling.[8]
PART III: Detailed Protocol: Synthesis of an Imidazo[1,2-b]pyridazine FLT3 Inhibitor
This section provides a representative protocol adapted from the literature for the synthesis of an imidazo[1,2-b]pyridazine-based inhibitor targeting FLT3 kinase.[2][7] FLT3 mutations are prevalent in AML, making it a high-value therapeutic target.[7]
Reaction Scheme: 6-bromo-8-chloro-3-cyclohexylimidazo[1,2-b]pyridazine is coupled with 4-(pyrrolidin-1-ylsulfonyl)aniline.
Protocol: Buchwald-Hartwig Cross-Coupling
-
Reagent Preparation: In a dry reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask), combine the heterocyclic core (e.g., 6-bromo-8-chloro-3-cyclohexylimidazo[1,2-b]pyridazine, 1.0 eq), 4-(pyrrolidin-1-ylsulfonyl)aniline (1.1 eq), and Cesium Carbonate (Cs₂CO₃, 2.0 eq). Causality: Cesium carbonate is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig reactions to facilitate the catalytic cycle. The excess aniline ensures complete consumption of the more valuable heterocyclic starting material.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq) and the phosphine ligand (e.g., Xantphos, 0.1 eq). Causality: The combination of a palladium source and a bulky, electron-rich phosphine ligand like Xantphos forms the active catalytic species required for the C-N bond formation.
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF or Dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the required temperature (e.g., 95-115 °C) and stir for 12-24 hours.
-
Monitoring: Monitor the formation of the product and consumption of starting materials by LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent like ethyl acetate and filter through Celite® to remove inorganic salts and catalyst residues. Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the crude material and purify by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate) to isolate the final product.
Data Presentation: Characterization of a Representative Product
The identity and purity of the final compound must be rigorously confirmed. The following table provides an example of the expected analytical data.
| Analysis | Expected Result |
| ¹H NMR | Characteristic peaks for the heterocyclic core, cyclohexyl group, and the two distinct aromatic systems of the aniline moiety (AA'BB' system). |
| ¹³C NMR | All expected carbon signals corresponding to the molecular structure. |
| Mass Spec (MS) | [M+H]⁺ ion corresponding to the calculated molecular weight of the product. |
| HRMS | High-resolution mass spectrometry confirming the elemental composition to within ±5 ppm. |
| Purity (HPLC) | >95% purity is typically required for biological screening. |
Conclusion
4-(Pyrrolidin-1-ylsulfonyl)aniline is a highly valuable and versatile building block in the field of kinase inhibitor synthesis. Its strategic design allows for strong, targeted interactions within the kinase active site while providing a convenient chemical handle for the construction of diverse molecular architectures. The reliable synthetic protocols provided herein for both the intermediate and a final inhibitor product offer a solid foundation for researchers engaged in drug discovery and medicinal chemistry to generate novel therapeutics targeting the kinome.
References
- 1. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pharmacology of Tyrosine Kinase Inhibitors: Implications for Patients with Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
3-(Pyrrolidin-1-ylsulfonyl)aniline in Suzuki coupling reactions
An Application Guide for the Strategic Incorporation of 3-(Pyrrolidin-1-ylsulfonyl)aniline via Suzuki-Miyaura Coupling
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Moving beyond a simple recitation of steps, this guide delves into the mechanistic rationale, strategic planning, and practical execution required to successfully incorporate this valuable chemical scaffold into complex molecular architectures.
Introduction: A Scaffold of Pharmaceutical Significance
This compound is a key building block in modern medicinal chemistry. Its structure, featuring a sulfonamide-linked pyrrolidine ring, is prevalent in a variety of biologically active compounds, including potent kinase inhibitors developed for targeted cancer therapies such as Acute Myeloid Leukemia (AML).[1][2] The pyrrolidine moiety, a saturated heterocycle, offers advantages in drug design by providing a three-dimensional structure that can enhance binding affinity and optimize pharmacokinetic properties.[3][4]
The Suzuki-Miyaura coupling is a cornerstone of contemporary organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[5][6] It is a go-to reaction for constructing the biaryl and heteroaryl linkages that are ubiquitous in pharmaceuticals.[7]
A direct Suzuki-Miyaura coupling involving the C-N bond of the aniline or the C-S bond of the sulfonamide in this compound is not a standard or mechanistically favored transformation. These bonds are highly stable and lack the requisite reactivity to act as leaving groups in the palladium catalytic cycle. Therefore, a strategic approach is necessary. This guide outlines a robust, two-step strategy: the conversion of the aniline into a suitable coupling partner (e.g., an aryl halide) followed by a highly optimized Suzuki-Miyaura coupling protocol.
Physicochemical Profile and Safety Data
Prior to any experimental work, a thorough understanding of the reagent's properties and hazards is critical for safe and effective handling.
| Property | Value | Source |
| IUPAC Name | This compound | [8] |
| CAS Number | 91619-38-4 | [8] |
| Molecular Formula | C₁₀H₁₄N₂O₂S | [8] |
| Molecular Weight | 226.30 g/mol | [8] |
| Appearance | Powder | |
| Melting Point | 155-156 °C |
Safety and Handling: this compound is classified with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[8]
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust.[9] An eyewash station and safety shower must be readily accessible.[10]
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.[9][10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Suzuki-Miyaura reaction is fundamental to troubleshooting and optimizing reaction conditions. The reaction proceeds through a catalytic cycle involving a palladium complex.[12]
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-leaving group bond (typically C-X, where X = I, Br, Cl, or OTf) of the electrophile, forming a Pd(II) intermediate.
-
Transmetalation: The organic moiety from the activated organoboron species (a boronate complex, formed by the reaction of the boronic acid with a base) is transferred to the Pd(II) complex.[5][13]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[12]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
A Field-Proven Strategy: Two-Step Functionalization and Coupling
To successfully employ this compound in a Suzuki coupling, a two-step workflow is the most logical and robust approach. The aniline must first be converted into a substrate bearing a suitable leaving group for the oxidative addition step.
Caption: Strategic workflow for incorporating the scaffold.
Protocol 1: Synthesis of a Halogenated Intermediate (Illustrative Example)
This protocol describes a representative Sandmeyer reaction to convert the aniline into a more reactive aryl bromide, a superior substrate for Suzuki coupling.
Reaction: this compound → 3-Bromo-5-(pyrrolidin-1-ylsulfonyl)aniline
Materials:
-
This compound
-
Hydrobromic acid (HBr), 48% aq.
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
Diazotization: In a three-neck flask equipped with a magnetic stirrer and thermometer, suspend this compound (1.0 eq) in a mixture of 48% HBr (3.0 eq) and water. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
Sandmeyer Reaction: In a separate flask, dissolve CuBr (1.2 eq) in 48% HBr and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Workup: Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired aryl bromide.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol provides optimized conditions for the coupling of the synthesized halogenated intermediate with a range of arylboronic acids. The choice of a modern palladium precatalyst and a bulky, electron-rich phosphine ligand is crucial for achieving high efficiency, particularly with potentially challenging substrates.[14][15]
Reaction: 3-Bromo-5-(pyrrolidin-1-ylsulfonyl)aniline + Arylboronic acid → Coupled Biaryl Product
Materials and Reagents:
-
Aryl Bromide: 3-Bromo-5-(pyrrolidin-1-ylsulfonyl)aniline (1.0 eq)
-
Boronic Acid: Substituted or unsubstituted arylboronic acid (1.2-1.5 eq)
-
Palladium Precatalyst: PEPPSI™-IPr or a similar Pd-NHC complex (1-3 mol%)
-
Base: Potassium phosphate tribasic (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0-3.0 eq)
-
Solvent System: 1,4-Dioxane/Water (e.g., 4:1 v/v) or Toluene/Water
-
Inert Gas: Argon or Nitrogen
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq), arylboronic acid (1.2 eq), base (2.5 eq), and the palladium precatalyst (2 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane/Water) via syringe. The reaction mixture should be at a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Heating and Monitoring: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).
-
Workup: Once the reaction is complete (typically 4-12 hours), cool the flask to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine. Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to isolate the final product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[16]
Troubleshooting and Optimization
Even robust protocols can require optimization. The following table outlines common issues and proven solutions.[17]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient temperature- Poorly reactive substrate | - Use a more active catalyst/ligand system (e.g., a Pd-NHC precatalyst).[18]- Increase reaction temperature in increments of 10 °C.- Screen alternative bases (e.g., Cs₂CO₃) or solvent systems (e.g., THF, Toluene).[19] |
| Protodeboronation | - Boronic acid instability- Presence of excess water/protons- Prolonged reaction time | - Use the boronic acid in slight excess (1.2-1.5 eq).- Switch to a more stable boronate ester (e.g., pinacol ester).- Use a non-aqueous base like K₃PO₄ and minimize water content. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Catalyst degradation | - Ensure solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.- Use a more stable palladium precatalyst. |
| Desulfonylation Side Product | - High reaction temperature- Harsh reaction conditions | - This is a known issue with aryl sulfonamides.[20] While less likely with a C-Br coupling, if observed, attempt the reaction at a lower temperature with a more active catalyst to shorten reaction time. |
Conclusion
While this compound is not a direct substrate for the Suzuki-Miyaura reaction, its strategic importance in pharmaceutical synthesis necessitates a reliable method for its incorporation. The two-step approach detailed in these application notes—functionalization to a reactive aryl halide followed by an optimized palladium-catalyzed cross-coupling—provides a robust and scientifically sound pathway. By understanding the underlying mechanistic principles and employing modern catalytic systems, researchers can efficiently integrate this valuable scaffold to accelerate the discovery and development of novel therapeutics.
References
- 1. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 3-(Pyrrolidin-1-ylsulphonyl)aniline | C10H14N2O2S | CID 2794790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. fishersci.com [fishersci.com]
- 11. 3-(1-PYRROLIDINYLSULFONYL)ANILINE [myskinrecipes.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 3-(Pyrrolidin-1-ylsulfonyl)aniline
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical, agrochemical, and materials science sectors.[1][2] Aryl amines are a ubiquitous structural motif found in countless bioactive molecules and functional materials. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for forging these critical linkages, offering a significant improvement over harsher, traditional methods like the Ullmann condensation or nucleophilic aromatic substitution (SNAr) reactions.[3][4][5]
This palladium-catalyzed cross-coupling reaction facilitates the formation of C(sp²)–N bonds between aryl halides or pseudohalides and a wide array of amine nucleophiles.[4][6] Its broad substrate scope, functional group tolerance, and generally mild reaction conditions have cemented its status as an indispensable tool for synthetic chemists.[1]
This application note provides a comprehensive technical guide for the Buchwald-Hartwig amination of 3-(pyrrolidin-1-ylsulfonyl)aniline, a substrate of interest due to its electron-deficient nature. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven, step-by-step protocol, and offer insights into rational parameter selection and troubleshooting.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium(0)/palladium(II) catalytic cycle. Understanding this mechanism is crucial for rational catalyst selection and reaction optimization. The generally accepted cycle proceeds through three primary steps:[2][3][7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[9][10]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a stoichiometric amount of base, the amine is deprotonated to form a more nucleophilic amido species.[2][7]
-
Reductive Elimination: The final step involves the formation of the new C-N bond as the desired aryl amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[3][7]
The choice of ligand is paramount, as it modulates the stability, reactivity, and steric environment of the palladium center throughout these transformations.[8]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Protocol: Amination of this compound
This protocol details the coupling of this compound with a generic aryl bromide. The electron-withdrawing nature of the sulfonyl group decreases the nucleophilicity of the aniline nitrogen, making this a moderately challenging transformation that benefits from a carefully selected, highly active catalyst system.
Materials and Reagents
| Reagent / Material | Purpose | Grade / Purity | Supplier Example |
| Aryl Bromide (Ar-Br) | Electrophile | >98% | Sigma-Aldrich |
| This compound | Nucleophile | >97% | Enamine |
| BrettPhos Pd G3 Precatalyst | Catalyst | >98% | Strem Chemicals |
| BrettPhos | Ligand (optional) | >98% | Strem Chemicals |
| Sodium tert-butoxide (NaOtBu) | Base | >97% | Acros Organics |
| Toluene | Solvent | Anhydrous, <50 ppm H₂O | Fisher Scientific |
| Diethyl ether | Extraction Solvent | ACS Grade | VWR |
| Saturated aq. NH₄Cl | Quenching Agent | N/A | Lab Prepared |
| Brine | Washing Agent | N/A | Lab Prepared |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | N/A | VWR |
| Schlenk flask or reaction vial | Reaction Vessel | N/A | Chemglass |
| Magnetic stir bar | Stirring | N/A | VWR |
| Nitrogen or Argon gas supply | Inert Atmosphere | High Purity | Airgas |
Rationale for Component Selection
-
Substrate: this compound is an electron-deficient aniline. Such substrates are often less reactive in nucleophilic reactions. Therefore, a highly active catalyst system is required to achieve efficient coupling.[11]
-
Catalyst System: We recommend BrettPhos Pd G3 [(2-Dicyclohexylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)(2-aminobiphenyl)palladium(II) methanesulfonate]. This is a modern, air-stable precatalyst that rapidly generates the active Pd(0) species in solution. The BrettPhos ligand is a bulky, electron-rich biaryl phosphine designed to facilitate both the oxidative addition and the challenging reductive elimination steps, making it ideal for coupling weak nucleophiles.[8][12] While the precatalyst is often sufficient, adding a slight excess of the free ligand can sometimes improve catalyst stability and longevity.
-
Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base that is highly effective for deprotonating the aniline nitrogen to form the palladium amido complex.[13] It is crucial that the base is handled in an inert atmosphere as it is hygroscopic.
-
Solvent: Anhydrous toluene is an excellent solvent for this reaction.[14][15] Its high boiling point allows for elevated reaction temperatures, and it effectively solubilizes the organic reagents and catalyst components. It is critical to use a dry, degassed solvent to prevent catalyst deactivation.
Step-by-Step Experimental Procedure
Note: This reaction is sensitive to air and moisture. All steps must be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.
-
Vessel Preparation: Place a magnetic stir bar into a dry Schlenk flask or reaction vial equipped with a screw cap and septum. Seal the vessel and purge with inert gas for 10-15 minutes.
-
Reagent Loading (Solid): In a glovebox or under a positive flow of inert gas, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), and the BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction Execution: Seal the vessel tightly and place it in a preheated oil bath or heating block set to 100 °C . Stir the reaction mixture vigorously for 12-24 hours.
-
Reaction Monitoring: Progress can be monitored by taking a small aliquot (via syringe), quenching it with diethyl ether and a drop of water, filtering through a small plug of silica, and analyzing by LC-MS or TLC.
-
Workup:
-
Once the reaction is complete, cool the vessel to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride (10 mL).
-
Transfer the mixture to a separatory funnel and add diethyl ether (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl product.
Figure 2: Experimental workflow for the Buchwald-Hartwig amination.
Optimization and Troubleshooting
While the provided protocol is robust, optimization may be required for different aryl halide substrates. Organometallic reactions can be sensitive, and troubleshooting is a common necessity.[16][17]
Parameter Optimization Guide
| Parameter | Standard Condition | Variation & Rationale |
| Catalyst/Ligand | BrettPhos Pd G3 (2 mol%) | Increase loading to 3-5 mol% for very unreactive substrates. Screen other ligands like XPhos or RuPhos, which have different steric/electronic properties.[12] |
| Base | NaOtBu (1.4 equiv.) | For base-sensitive substrates, switch to a weaker base like K₃PO₄ or Cs₂CO₃ (may require higher temperatures or longer reaction times).[7] |
| Solvent | Toluene | 1,4-Dioxane or THF can be used. Dioxane is a common alternative, while THF's lower boiling point allows for milder conditions if desired.[14][15] |
| Temperature | 100 °C | For highly reactive aryl iodides, the temperature may be lowered to 80 °C. For unreactive aryl chlorides, it may need to be increased to 110-120 °C. |
Troubleshooting Common Issues
| Observation | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen/moisture contamination).2. Insufficiently strong base.3. Reaction temperature too low. | 1. Ensure all reagents are dry and the system is rigorously inert. Use fresh, high-quality catalyst and anhydrous solvent.2. Confirm the activity of the base; use fresh NaOtBu.3. Increase the reaction temperature in 10 °C increments. |
| Hydrodehalogenation (Ar-H is major byproduct) | 1. Presence of water.2. β-hydride elimination side reaction. | 1. Use scrupulously dry solvent and reagents.2. This can be ligand-dependent. Screen a different bulky ligand that may disfavor this pathway. |
| Homocoupling of Aryl Halide (Ar-Ar is observed) | Catalyst deactivation leading to side reactions. | Ensure a strictly inert atmosphere. A slight excess of phosphine ligand relative to the palladium source can sometimes suppress this. |
Conclusion
The Buchwald-Hartwig amination is a premier method for the synthesis of N-aryl sulfonamides. The protocol described herein, utilizing a modern palladacycle precatalyst with a bulky biaryl phosphine ligand, provides a reliable and high-yielding pathway for the coupling of the electron-deficient nucleophile this compound. By understanding the core mechanism and the rationale behind the selection of each reaction component, researchers can effectively apply and troubleshoot this powerful transformation, accelerating progress in drug discovery and materials development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. reddit.com [reddit.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes & Protocols for 3-(Pyrrolidin-1-ylsulfonyl)aniline in Synthetic Chemistry and Drug Discovery
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the experimental use of 3-(Pyrrolidin-1-ylsulfonyl)aniline, a versatile bifunctional molecule with significant potential in medicinal chemistry and materials science. We delve into the chemical rationale for its application as a synthetic building block, particularly in the construction of complex heterocyclic systems relevant to drug discovery. A detailed, field-proven protocol for a representative palladium-catalyzed cross-coupling reaction is presented, emphasizing the causality behind experimental choices to ensure reproducibility and success. This document is designed to serve as a practical resource for researchers aiming to incorporate this valuable synthon into their research and development programs.
Introduction: The Scientific Merit of this compound
This compound belongs to the sulfonamide class of compounds, which are a cornerstone in medicinal chemistry. The molecule's structure is characterized by an aniline moiety, a common scaffold in numerous therapeutic agents, and a pyrrolidinylsulfonyl group. This unique combination of functional groups provides two key reactive sites: the amino group on the aniline ring and the potential for substitution on the aromatic ring itself. The sulfonamide group, while generally stable, influences the electronic properties of the aniline ring and can participate in hydrogen bonding, a critical interaction in drug-receptor binding.
The pyrrolidine ring, a saturated heterocycle, is frequently incorporated into drug candidates to enhance solubility, modulate pharmacokinetic properties, and explore three-dimensional chemical space. The presence of the 3-amino group makes this compound a valuable nucleophile for a variety of chemical transformations, including amide bond formation and, notably, transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for the efficient construction of carbon-nitrogen and carbon-carbon bonds.
Recent research has highlighted the use of a positional isomer, 4-(pyrrolidin-1-ylsulfonyl)aniline, in the synthesis of potent kinase inhibitors, particularly targeting FMS-like tyrosine kinase 3 (FLT3). Mutations in the FLT3 gene are prevalent in acute myeloid leukemia (AML), making it a significant therapeutic target. The synthesis of these inhibitors often involves the coupling of the aniline derivative with a heterocyclic core. This underscores the potential of this compound as a key intermediate for the generation of novel bioactive molecules.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety hazards of a reagent is paramount for successful and safe experimentation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O₂S | |
| Molecular Weight | 226.30 g/mol | |
| Melting Point | 155-156 °C | |
| Appearance | Powder | |
| CAS Number | 91619-38-4 |
Safety Profile:
This compound is classified as an irritant. The following GHS hazard statements apply:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Precautions:
Due to its irritant nature, appropriate personal protective equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
-
Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust particles.
In case of accidental exposure, consult the material safety data sheet (MSDS) for detailed first-aid measures.
Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
The following protocol details a representative Buchwald-Hartwig amination reaction, a powerful method for the formation of a C-N bond. This reaction is a cornerstone of modern synthetic chemistry and is frequently employed in the synthesis of pharmaceutical intermediates. In this example, this compound is coupled with a generic heteroaryl bromide.
Rationale for Protocol Design:
The Buchwald-Hartwig amination is a robust and versatile cross-coupling reaction. The choice of a palladium catalyst, a suitable phosphine ligand, and a base are critical for the reaction's success. The ligand stabilizes the palladium center and facilitates the catalytic cycle. The base is required to deprotonate the aniline and generate the active nucleophile. The choice of solvent is also important, as it must be anhydrous and capable of dissolving the reactants at the reaction temperature.
Materials and Reagents
-
This compound
-
Heteroaryl bromide (e.g., 2-bromopyridine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), heteroaryl bromide (1.1 eq), sodium tert-butoxide (1.4 eq), Xantphos (0.03 eq), and Pd₂(dba)₃ (0.015 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent the oxidation of the palladium catalyst and phosphine ligand.
-
Solvent Addition: Add anhydrous toluene via syringe. The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Experimental Workflow Diagram
Caption: Workflow for Buchwald-Hartwig Amination.
Application in Kinase Inhibitor Synthesis: A Mechanistic Perspective
The utility of this compound as a building block for kinase inhibitors lies in its ability to be incorporated into heterocyclic scaffolds that can effectively target the ATP-binding site of kinases. For instance, in the context of FLT3 inhibitors, the aniline derivative can be coupled to a core structure, such as a thieno[3,2-d]pyrimidine or an imidazo[1,2-b]pyridazine.
The resulting molecule can then engage in key interactions within the kinase active site. The sulfonamide moiety can act as a hydrogen bond acceptor, while the aniline nitrogen, now part of a larger aromatic system, can form hydrogen bonds with hinge region residues of the kinase. The pyrrolidine group can occupy a hydrophobic pocket, contributing to the overall binding affinity and selectivity of the inhibitor.
Conceptual Signaling Pathway Inhibition
Caption: Inhibition of FLT3 Signaling by a Novel Inhibitor.
Conclusion
This compound is a valuable and versatile building block for synthetic and medicinal chemistry. Its dual functionality allows for its incorporation into a wide range of molecular scaffolds, particularly those of interest in drug discovery. The detailed protocol for the Buchwald-Hartwig amination provided herein serves as a robust starting point for researchers to utilize this compound in their synthetic endeavors. The insights into its potential application in the development of kinase inhibitors underscore its relevance in the ongoing quest for novel therapeutics. As with any chemical protocol, careful optimization may be necessary depending on the specific substrates and desired outcomes.
Application Notes & Protocols: 3-(Pyrrolidin-1-ylsulfonyl)aniline as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Pyrrolidinylsulfonyl Aniline Scaffold
In modern medicinal chemistry, the success of a drug discovery campaign often hinges on the strategic selection of molecular building blocks. These scaffolds provide the foundational architecture upon which potency, selectivity, and desirable pharmacokinetic properties are built. The pyrrolidine ring is a well-established "privileged scaffold," a structural motif frequently found in approved drugs and bioactive molecules.[1][2][3] Its non-planar, saturated nature allows for three-dimensional exploration of binding pockets, often leading to enhanced target affinity and improved physicochemical properties compared to flat, aromatic systems.[2]
This guide focuses on 3-(pyrrolidin-1-ylsulfonyl)aniline , a bifunctional building block that masterfully combines three key chemical features:
-
A Nucleophilic Aniline Moiety: The primary amine at the 3-position serves as a versatile reactive handle for forming C-N bonds through reactions like nucleophilic aromatic substitution (SNAr), amide couplings, and palladium-catalyzed cross-coupling reactions.
-
A Stable Sulfonamide Linker: The sulfonamide group is a metabolically robust isostere for esters and amides. It acts as a strong hydrogen bond acceptor and imparts specific conformational preferences to the molecule.
-
A Saturated Pyrrolidine Ring: This group enhances solubility and provides a 3D structural element that can be optimized for target engagement.
This document provides a comprehensive overview of the properties, synthesis, and key applications of this compound, offering detailed protocols to empower researchers in its effective utilization.
Physicochemical Properties & Characterization
A thorough understanding of a building block's physical and chemical properties is paramount for its successful application in synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 91619-38-4 | [4] |
| Molecular Formula | C₁₀H₁₄N₂O₂S | [4] |
| Molecular Weight | 226.30 g/mol | [4] |
| Appearance | Typically an off-white to light brown solid | Supplier Data |
| Melting Point | 155 °C | [5] |
| Topological Polar Surface Area | 68.9 Ų | [4] |
| Hydrogen Bond Donors | 1 (from -NH₂) | [4] |
| Hydrogen Bond Acceptors | 3 (from -SO₂ and pyrrolidine N) | [4] |
| Storage | 2-8°C, under inert gas, sealed, dry | [5] |
Characterization: The identity and purity of this compound should be confirmed using standard analytical techniques.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure, showing characteristic peaks for the aromatic protons, the pyrrolidine ring protons, and the amine group.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight.[4]
-
Infrared (IR) Spectroscopy: Will show characteristic stretches for the N-H bonds of the amine, S=O bonds of the sulfonamide, and C-H bonds.
Synthesis Protocol: A Two-Step Approach
This compound is not typically prepared in a single step. The most common and logical synthetic route involves a two-step process: first, the formation of the sulfonamide bond, followed by the reduction of a nitro group to the target aniline.
Caption: Synthetic workflow for this compound.
Protocol 3.1: Synthesis of 1-(3-Nitrobenzenesulfonyl)pyrrolidine (Intermediate)
This procedure details the nucleophilic substitution reaction between 3-nitrobenzenesulfonyl chloride and pyrrolidine. The base is crucial for neutralizing the HCl byproduct, driving the reaction to completion.[4]
Materials & Equipment:
-
3-Nitrobenzenesulfonyl chloride (1.0 eq)
-
Pyrrolidine (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer, round-bottom flask, dropping funnel, ice bath
-
Standard glassware for aqueous work-up and extraction
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add 3-nitrobenzenesulfonyl chloride (1.0 eq) and dissolve it in anhydrous DCM (approx. 10 mL per gram of sulfonyl chloride).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: In a separate flask, prepare a solution of pyrrolidine (1.1 eq) and triethylamine (1.5 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring solution of the sulfonyl chloride over 15-20 minutes.
-
Causality Note: Slow, dropwise addition is essential to control the exothermic reaction and prevent the formation of side products.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), checking for the consumption of the starting sulfonyl chloride.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-(3-nitrobenzenesulfonyl)pyrrolidine.
Protocol 3.2: Reduction to this compound (Final Product)
This protocol uses catalytic hydrogenation, a clean and efficient method for reducing aromatic nitro groups.[6][7]
Materials & Equipment:
-
1-(3-Nitrobenzenesulfonyl)pyrrolidine (1.0 eq)
-
Palladium on carbon (10% Pd/C, ~5-10 mol%)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Magnetic stirrer, two- or three-neck round-bottom flask
-
Filtration setup with Celite® or another filter aid
Procedure:
-
Setup: Add the nitro-intermediate (1.0 eq) and a stir bar to a suitable flask. Dissolve it in EtOH or MeOH.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution.
-
Safety Note: Pd/C can be pyrophoric when dry. Handle it carefully, preferably under a gentle stream of inert gas.
-
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask (or connect to a hydrogenation apparatus). Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere is replaced by hydrogen.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (from the balloon) at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting nitro compound is fully consumed (typically 4-12 hours). The product aniline will have a different Rf value and may be visible with a UV lamp or specific stains.
-
Work-up:
-
Carefully purge the flask with nitrogen or argon to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Causality Note: Celite prevents the fine catalyst particles from clogging the filter paper and ensures complete removal.
-
-
Wash the filter cake thoroughly with the reaction solvent (EtOH or MeOH).
-
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting solid is often pure enough for subsequent steps. If further purification is needed, recrystallization or column chromatography can be employed.
Applications in Synthetic Chemistry: A Gateway to Complex Molecules
The primary utility of this compound lies in its nucleophilic aniline group, which readily participates in reactions to build more complex molecular architectures. Its most prominent application is in the synthesis of heterocyclic kinase inhibitors.
Application Focus: Synthesis of Kinase Inhibitors
In the development of novel kinase inhibitors, this building block is frequently used in nucleophilic aromatic substitution (SNAr) reactions with electron-deficient (hetero)aryl chlorides.
Caption: General workflow for SNAr coupling reactions.
Protocol 4.1: Representative SNAr Coupling with a Heteroaryl Chloride
This protocol is based on procedures used in the synthesis of FLT3 kinase inhibitors, where the aniline displaces a chlorine atom on a pyrimidine, pyridazine, or similar heterocyclic core.[8][9]
Materials & Equipment:
-
This compound (1.0 eq)
-
Substituted heteroaryl chloride (e.g., 2,4-dichloropyrimidine) (1.0-1.2 eq)
-
Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH) (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Magnetic stirrer, round-bottom flask, ice bath
-
Standard glassware for work-up and purification
Procedure:
-
Setup: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C. Carefully add the strong base (e.g., t-BuOK) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Causality Note: The strong base deprotonates the aniline, forming a more potent anionic nucleophile (an anilide), which is necessary to attack the electron-deficient heteroaromatic ring.
-
-
Addition of Electrophile: Add the heteroaryl chloride to the reaction mixture, either as a solid or dissolved in a small amount of anhydrous DMF.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, or until TLC analysis indicates the consumption of the starting materials. Gentle heating (e.g., 50-80 °C) may be required for less reactive substrates.
-
Work-up:
-
Carefully quench the reaction by pouring it into a beaker of ice water. This will often precipitate the crude product.
-
Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with water, followed by a non-polar solvent like diethyl ether or hexane to remove impurities.
-
-
Purification: The crude product can be purified by recrystallization or flash column chromatography to yield the desired coupled product.
Safety & Handling
As a research chemical, this compound requires careful handling in a controlled laboratory environment.
-
Hazard Identification (GHS):
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling:
-
Storage:
-
First Aid:
-
Inhalation: Move to fresh air. Seek medical attention if symptoms persist.[10]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Conclusion
This compound is a high-value synthetic building block that provides a reliable entry point into diverse and complex molecular scaffolds. Its pre-installed pyrrolidinylsulfonyl moiety offers desirable physicochemical properties, while the strategically positioned aniline group serves as a robust handle for key bond-forming reactions. The protocols detailed in this guide provide a practical framework for the synthesis and application of this compound, particularly in the construction of heterocyclic cores relevant to drug discovery programs such as kinase inhibitor development. By leveraging its unique structural features, researchers can accelerate the synthesis of novel chemical entities with therapeutic potential.
References
- 1. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyrrolidine synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. research.rug.nl [research.rug.nl]
- 10. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
Application Notes and Protocols for Coupling Reactions with 3-(Pyrrolidin-1-ylsulfonyl)aniline
Introduction: The Strategic Importance of the 3-(Pyrrolidin-1-ylsulfonyl)aniline Scaffold
This compound is a key building block in modern medicinal chemistry, particularly in the development of kinase inhibitors. The strategic placement of the pyrrolidinylsulfonyl group at the meta-position of the aniline ring imparts specific electronic and steric properties that are crucial for achieving high potency and selectivity in drug candidates. This guide provides detailed application notes and protocols for the effective use of this compound in common and advanced coupling reactions, drawing upon established methodologies in the synthesis of complex bioactive molecules.
The sulfonyl group acts as a hydrogen bond acceptor and can influence the pKa of the aniline nitrogen, modulating its nucleophilicity. Its meta-position, as opposed to the more commonly documented para-position, offers a distinct vector for substitution, allowing for fine-tuning of ligand-protein interactions. This document aims to equip researchers, scientists, and drug development professionals with the practical knowledge to successfully incorporate this valuable scaffold into their synthetic programs.
Core Coupling Strategies: A Mechanistic Overview
The primary synthetic utility of this compound lies in the formation of a new bond at the nitrogen atom. This is typically achieved through two main strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, such as the Buchwald-Hartwig amination. The choice of strategy is dictated by the nature of the coupling partner, specifically the electrophilicity of the aromatic or heteroaromatic ring and the nature of the leaving group.
Figure 1: High-level decision workflow for coupling reactions involving this compound.
Protocol I: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful method for coupling this compound, particularly with electron-deficient heteroaromatic halides (e.g., chloro- or bromo-pyrimidines, -pyridazines, or -pyridines). The reaction proceeds via a Meisenheimer intermediate, and its success hinges on the presence of electron-withdrawing groups on the aromatic electrophile to stabilize the negative charge.
Causality Behind Experimental Choices:
-
Base: A strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) is essential. It serves to deprotonate the aniline nitrogen, generating a more potent nucleophile (the anilide anion) required to attack the electron-poor aromatic ring.
-
Solvent: Anhydrous, polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal. They effectively solvate the potassium cation of the base, enhancing the reactivity of the anilide, and can accommodate the charged Meisenheimer intermediate.
-
Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the exothermic deprotonation step and to minimize potential side reactions. The temperature may then be allowed to rise to room temperature to drive the reaction to completion.
Detailed Experimental Protocol:
-
To a solution of the heteroaryl chloride/bromide (1.0 eq.) in anhydrous DMF (0.1-0.2 M), add this compound (1.1-1.2 eq.).
-
Cool the resulting mixture to 0 °C in an ice-water bath under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add potassium tert-butoxide (t-BuOK) (1.2-1.5 eq.) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This protocol is adapted from methodologies frequently used in the synthesis of kinase inhibitors where an aniline is coupled to a heterocyclic core.[1][2][3]
| Parameter | Recommended Condition | Rationale |
| Aniline Equivalents | 1.1 - 1.2 | Ensures complete consumption of the limiting electrophile. |
| Base | Potassium tert-butoxide (t-BuOK) | Strong, non-nucleophilic base to generate the anilide. |
| Solvent | Anhydrous DMF | Polar aprotic solvent to facilitate the SNAr mechanism. |
| Temperature | 0 °C to Room Temperature | Controls initial exotherm and drives reaction to completion. |
| Atmosphere | Inert (N₂ or Ar) | Prevents side reactions with atmospheric moisture and oxygen. |
Protocol II: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a more versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds.[4] It is particularly useful when the coupling partner is not sufficiently electron-deficient for SNAr to occur, or when the leaving group is a bromide, iodide, or triflate. The choice of ligand is critical for the success of this reaction.
Causality Behind Experimental Choices:
-
Palladium Precatalyst: Precatalysts like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or pre-formed palladium-ligand complexes (e.g., XPhos Pd G2) are commonly used. They provide a source of Pd(0) which is essential for the catalytic cycle to begin with oxidative addition to the aryl halide.[1][2]
-
Ligand: Bulky, electron-rich phosphine ligands are paramount. Ligands like Xantphos or biarylphosphines (e.g., XPhos, BrettPhos) stabilize the palladium center, promote oxidative addition, and facilitate the crucial C-N bond-forming reductive elimination step.[5][6][7] Bidentate ligands like Xantphos can be particularly effective.[4]
-
Base: A moderately strong, non-coordinating base is required to deprotonate the aniline in the catalytic cycle, forming the palladium-amido complex. Cesium carbonate (Cs₂CO₃) is a frequent choice due to its high solubility in polar solvents and its ability to facilitate the reaction without causing catalyst decomposition. Sodium tert-butoxide (NaOtBu) is a stronger base alternative.
-
Solvent: Anhydrous, high-boiling point solvents like DMF, dioxane, or toluene are used to allow the reaction to be heated, which is often necessary to drive the catalytic cycle.
Figure 2: A generalized workflow for performing a Buchwald-Hartwig amination experiment.
Detailed Experimental Protocol:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 eq.), this compound (1.2 eq.), cesium carbonate (2.0 eq.), the chosen phosphine ligand (e.g., Xantphos, 0.1-0.2 eq.), and the palladium source (e.g., Pd₂(dba)₃, 0.05-0.1 eq.).
-
Evacuate and backfill the vessel with an inert gas (Argon is preferred) three times.
-
Add anhydrous, degassed solvent (e.g., DMF or dioxane, 0.1 M) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 95-120 °C) with vigorous stirring.
-
Monitor the reaction progress by LC-MS. Reactions are typically complete within 4-24 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography.
This protocol is based on conditions reported for the synthesis of imidazo[4,5-b]pyridine and pyrazolo[1,5-a]pyrimidine derivatives.[1][2][3]
| Parameter | Recommended Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ / Xantphos or XPhos Pd G2 | Provides an active Pd(0) source and a suitable ligand. |
| Base | Cesium Carbonate (Cs₂CO₃) | Effective base for aniline deprotonation in the catalytic cycle. |
| Solvent | Anhydrous Dioxane or DMF | High-boiling aprotic solvent suitable for cross-coupling. |
| Temperature | 95 - 120 °C | Provides thermal energy to overcome activation barriers. |
| Atmosphere | Inert (Ar) | Crucial to protect the Pd(0) catalyst from oxidation. |
Protocol III: Suzuki-Miyaura Cross-Coupling
While the primary use of this compound is in C-N bond formation, the aniline itself can be part of a larger fragment that undergoes C-C bond formation, such as a Suzuki-Miyaura coupling. For instance, if the aniline is first coupled to a bromo-substituted heterocycle, the remaining bromine can be used as a handle for a subsequent Suzuki reaction.
Causality Behind Experimental Choices:
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane, often abbreviated as Pd(dppf)Cl₂·DCM, is a robust and highly effective catalyst for Suzuki couplings involving heteroaryl halides.[8] The dppf ligand is adept at promoting the key steps of oxidative addition and reductive elimination.
-
Base: An aqueous solution of a base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is required for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.
-
Solvent System: A mixture of an organic solvent (like dioxane or DME) and water is typically used. The organic solvent solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation.
Detailed Experimental Protocol (for a substrate containing the 3-(pyrrolidin-1-ylsulfonyl)phenylamino moiety and a halide):
-
In a reaction vessel, combine the aryl or heteroaryl halide substrate (1.0 eq.), the boronic acid or ester (1.5 eq.), and the base (e.g., Cs₂CO₃, 2.0-3.0 eq.).
-
Add the palladium catalyst, Pd(dppf)Cl₂·DCM (0.05-0.1 eq.).
-
Add the solvent system, typically a 3:1 to 5:1 mixture of an organic solvent (e.g., dioxane) and water.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction to 80-100 °C under an inert atmosphere until the starting material is consumed, as monitored by LC-MS (typically 2-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the crude product by column chromatography.
These conditions have been successfully applied in the synthesis of complex heterocyclic systems where a C-C bond is formed after an initial C-N coupling.[1][2]
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂·DCM | Robust catalyst for coupling with (hetero)aryl halides. |
| Boronic Acid Equiv. | 1.5 | Drives the reaction to completion; boronic acids can undergo self-coupling. |
| Base | Cesium Carbonate (Cs₂CO₃) | Essential for the transmetalation step of the catalytic cycle. |
| Solvent System | Dioxane / Water | Biphasic system to dissolve both organic and inorganic reagents. |
| Temperature | 80 - 100 °C | Accelerates the rate of the catalytic turnover. |
Troubleshooting and Key Considerations
-
Aniline Reactivity: The sulfonyl group is electron-withdrawing, which reduces the nucleophilicity of the aniline nitrogen compared to unsubstituted aniline. This is why forcing conditions (strong base for SNAr, heating for Buchwald-Hartwig) are often necessary.
-
Inert Atmosphere: For palladium-catalyzed reactions, maintaining a strictly inert atmosphere is critical. The Pd(0) species central to the catalytic cycle is readily oxidized by air, which deactivates the catalyst.
-
Solvent Purity: Using anhydrous and degassed solvents is crucial for reproducibility and high yields in cross-coupling reactions. Water can interfere with the base and catalyst activity, while dissolved oxygen can deactivate the catalyst.
-
Ligand Choice: If a Buchwald-Hartwig reaction is sluggish, screening different generations of biarylphosphine ligands (e.g., RuPhos, SPhos) may be beneficial, as the optimal ligand can be substrate-dependent.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex molecules, especially in the field of drug discovery. By understanding the principles behind SNAr and palladium-catalyzed cross-coupling reactions, and by applying the detailed protocols provided, researchers can confidently and efficiently incorporate this important scaffold into their synthetic targets. The key to success lies in the careful selection of reagents and the meticulous control of reaction conditions, particularly regarding the exclusion of air and moisture in catalyzed processes.
References
- 1. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 3-(Pyrrolidin-1-ylsulfonyl)aniline in Medicinal Chemistry
Introduction: The (Pyrrolidin-1-ylsulfonyl)aniline Scaffold as a Privileged Motif in Drug Discovery
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents. When coupled with an aniline moiety, it provides a versatile platform for interrogating biological systems. The introduction of a pyrrolidine ring to the sulfonyl group, affording the (pyrrolidin-1-ylsulfonyl)aniline scaffold, further refines the physicochemical properties of this pharmacophore. The pyrrolidine ring, a five-membered saturated heterocycle, is favored in drug design for its ability to introduce three-dimensionality, improve solubility, and provide vectors for further chemical modification.[1][2][3] This application note will explore the utility of this scaffold, with a primary focus on the well-documented applications of its 4-substituted isomer as a template for understanding the potential of the less-explored 3-(pyrrolidin-1-ylsulfonyl)aniline. While specific, in-depth public-domain data on the 3-isomer is nascent, its role as a key intermediate in the synthesis of potential therapeutic agents is recognized.[4]
The 4-(Pyrrolidin-1-ylsulfonyl)aniline Isomer: A Case Study in Kinase Inhibition
The vast body of research on 4-(pyrrolidin-1-ylsulfonyl)aniline highlights its critical role in the development of potent kinase inhibitors, particularly targeting FMS-like tyrosine kinase 3 (FLT3).[5] Mutations in FLT3, such as internal tandem duplications (ITD), are common drivers in acute myeloid leukemia (AML), making it a prime therapeutic target.[5] The 4-(pyrrolidin-1-ylsulfonyl)aniline moiety has been successfully incorporated into various heterocyclic cores to generate highly active FLT3 inhibitors.[5]
Mechanism of Action: Targeting the FLT3 Signaling Pathway
In AML, constitutively active FLT3-ITD drives uncontrolled proliferation of myeloid progenitor cells. Small molecule inhibitors incorporating the 4-(pyrrolidin-1-ylsulfonyl)aniline scaffold have been shown to effectively block the ATP-binding site of the FLT3 kinase domain, thereby inhibiting its downstream signaling cascade and inducing apoptosis in cancer cells.[5]
Caption: FLT3-ITD signaling pathway and point of inhibition.
Protocol: Synthesis of an Imidazo[1,2-b]pyridazine-based FLT3 Inhibitor
The following protocol outlines a representative synthesis of an advanced intermediate for an imidazo[1,2-b]pyridazine-based FLT3 inhibitor, demonstrating the incorporation of 4-(pyrrolidin-1-ylsulfonyl)aniline. This is adapted from published procedures.[5]
Experimental Workflow
Caption: Synthetic workflow for an FLT3 inhibitor intermediate.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,6,8-tribromoimidazo[1,2-b]pyridazine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add 4-(pyrrolidin-1-ylsulfonyl)aniline (1.1 eq) to the solution.
-
Base Addition: Cool the reaction mixture to 0 °C in an ice bath and add potassium tert-butoxide (t-BuOK, 1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 16 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the substituted imidazo[1,2-b]pyridazine intermediate.
-
Subsequent Suzuki Coupling: The purified intermediate can then be carried forward to subsequent cross-coupling reactions to install additional diversity elements.[5]
Biological Activity Data
The following table summarizes the in vitro activity of representative imidazo[1,2-b]pyridazine derivatives incorporating the 4-(pyrrolidin-1-ylsulfonyl)aniline moiety against FLT3-ITD and in AML cell lines.[5]
| Compound ID | Heterocyclic Core | Substituents | FLT3-ITD IC₅₀ (nM) | MV4-11 GI₅₀ (nM) | MOLM-13 GI₅₀ (nM) |
| 29a | Imidazo[1,2-b]pyridazine | 3-Br, 6-(trans-1,4-diaminocyclohexyl) | 2 | 10 | 10 |
| 30 | Imidazo[1,2-b]pyridazine | 3-cyclohexyl, 6-(trans-1,4-diaminocyclohexyl) | 5 | 13 | 14 |
| 34f | Imidazo[1,2-b]pyridazine | 3-(4-fluorophenyl), 6-(trans-1,4-diaminocyclohexyl) | 4 | 7 | 9 |
This compound: An Underexplored Building Block with Therapeutic Potential
In contrast to its 4-substituted counterpart, this compound (CAS 91619-38-4) is a less-explored yet valuable chemical intermediate.[4][6] Its utility lies in the synthesis of novel sulfonamide-containing compounds for screening against a range of biological targets. The meta-substitution pattern of the aniline offers a different spatial arrangement of the key functional groups compared to the para-isomer, which can lead to distinct structure-activity relationships (SAR) and target profiles.
Potential Applications
Based on the known biological activities of sulfonamides and related aniline derivatives, this compound is a promising starting material for the development of novel agents in several therapeutic areas:
-
Oncology: As an analogue of the 4-isomer, it could be used to synthesize novel kinase inhibitors or agents targeting other cancer-related pathways. The altered geometry may provide selectivity for different kinases or overcome resistance mechanisms.
-
Antimicrobial Agents: The sulfonamide core is a classic antibacterial pharmacophore. Derivatives of this compound could be explored for their activity against various bacterial and fungal pathogens.[7]
-
Anti-inflammatory Drugs: Pyrrolidine-containing molecules have shown promise as anti-inflammatory agents.[2] The this compound scaffold could be elaborated to create novel inhibitors of inflammatory targets such as cyclooxygenase (COX) enzymes or other mediators of inflammation.
General Synthetic Protocol: Amide Coupling
A fundamental application of this compound is in amide bond formation to link it to other molecular fragments, a common strategy in library synthesis for drug discovery.
Step-by-Step Methodology:
-
Reaction Setup: In a suitable reaction vessel, dissolve the carboxylic acid of interest (1.0 eq) in an anhydrous aprotic solvent such as DMF or dichloromethane (DCM).
-
Activation: Add a peptide coupling reagent, for example, HATU (1.1 eq) or EDC (1.2 eq) with HOBt (1.2 eq), to the solution. Stir for 10-15 minutes at room temperature to form the activated ester.
-
Amine Addition: Add this compound (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).
-
Reaction: Stir the reaction at room temperature for 4-18 hours, monitoring progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction with an appropriate organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine. Dry the organic layer, concentrate, and purify the resulting amide product by column chromatography or preparative HPLC.
Conclusion and Future Directions
The (pyrrolidin-1-ylsulfonyl)aniline scaffold is a validated and valuable component in modern medicinal chemistry. The extensive research on the 4-isomer has firmly established its utility in generating potent and selective kinase inhibitors for oncology. While the this compound isomer remains comparatively underexplored in the public literature, its potential as a versatile building block for creating novel therapeutic agents is clear. The distinct vectoral presentation of its functional groups offers an opportunity for medicinal chemists to explore new chemical space and develop compounds with unique biological profiles. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted and represents a promising avenue for future drug discovery efforts.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 3-(1-PYRROLIDINYLSULFONYL)ANILINE [myskinrecipes.com]
- 5. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-(Pyrrolidin-1-ylsulphonyl)aniline | C10H14N2O2S | CID 2794790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of 3-(Pyrrolidin-1-ylsulfonyl)aniline for Structure-Activity Relationship (SAR) Studies
Introduction: The Rationale for Derivatizing 3-(Pyrrolidin-1-ylsulfonyl)aniline
In medicinal chemistry, the aniline scaffold is a privileged structure, integral to a vast number of therapeutic agents, particularly kinase inhibitors.[1] However, the aniline motif is also a well-known "structural alert," prone to cytochrome P450-mediated oxidation. This metabolic process can generate reactive metabolites, leading to potential idiosyncratic adverse drug reactions (IADRs).[2] Consequently, the strategic modification of aniline derivatives is a cornerstone of lead optimization, aiming to enhance potency, selectivity, and metabolic stability while mitigating toxicity risks.
The molecule this compound serves as an excellent starting point for such an exploration. It presents three primary vectors for chemical modification, allowing for a systematic investigation of the structure-activity relationships (SAR):
-
The Primary Aromatic Amine (Vector 1): The nucleophilic -NH₂ group is an ideal handle for derivatization, enabling the exploration of how substitutions impact interactions with the target protein, particularly hydrogen bonding.
-
The Aromatic Ring (Vector 2): Substitution on the phenyl ring allows for the modulation of electronic properties and the exploration of new binding pockets.
-
The Pyrrolidine Moiety (Vector 3): While not the focus of this guide, modification of the pyrrolidine ring could be a secondary strategy to fine-tune solubility and other physicochemical properties.
This guide provides detailed protocols for the derivatization of this compound at Vectors 1 and 2. The methodologies are designed to be robust and adaptable for the creation of a chemical library suitable for comprehensive SAR studies. We will focus on three high-utility transformations: Amide Coupling , Reductive Amination , and Suzuki-Miyaura Cross-Coupling .
Logical Workflow for SAR Library Synthesis
The following workflow outlines a strategic approach to library synthesis, starting from the core this compound scaffold. For derivatization at Vector 2, a halogenated analog (e.g., 5-bromo-3-(pyrrolidin-1-ylsulfonyl)aniline) is proposed as the starting material.
Caption: Workflow for derivatizing the this compound scaffold.
Protocol 1: N-Acylation via Amide Coupling
Amide bond formation is one of the most frequently utilized reactions in drug discovery.[3] However, anilines, particularly those bearing electron-withdrawing groups like the sulfonamide, can be poor nucleophiles, leading to sluggish reactions. The following protocol employs a robust coupling cocktail (EDC/HOBt with DMAP) designed to efficiently acylate electron-deficient amines.[4]
Causality Behind Experimental Choices:
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
HOBt (Hydroxybenzotriazole): Acts as an additive that intercepts the O-acylisourea intermediate to form an activated ester. This strategy minimizes side reactions and, crucially, reduces the risk of racemization if the carboxylic acid partner is chiral.
-
DMAP (4-Dimethylaminopyridine): Used as a nucleophilic catalyst. While HOBt is effective, for electron-deficient anilines, the addition of DMAP can be critical for achieving good yields and reasonable reaction times.[4] It reacts with the activated intermediate to form a highly reactive N-acylpyridinium species.
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to neutralize the hydrochloride salt of EDC and to ensure the aniline remains deprotonated and nucleophilic.
-
Solvent (Acetonitrile): A polar aprotic solvent suitable for dissolving the reactants and facilitating the reaction. DMF is also a common alternative.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the desired carboxylic acid (1.0 eq).
-
Reagent Addition: Add this compound (1.0 eq), HOBt (0.15 eq), DMAP (1.0 eq), and anhydrous acetonitrile (ACN) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.
-
Activation: Add EDC·HCl (1.1 eq) portion-wise to the cooled mixture.
-
Base Addition: Add DIPEA (2.0 eq) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting aniline is a key indicator.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the ACN.
-
Redissolve the residue in ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol.
Quantitative Data Summary Table:
| Reagent | Molar Eq. | Purpose |
| Carboxylic Acid | 1.0 | Acylating agent |
| This compound | 1.0 | Nucleophile |
| EDC·HCl | 1.1 | Carboxylic acid activator |
| HOBt | 0.15 | Racemization suppressant |
| DMAP | 1.0 | Acyl transfer catalyst |
| DIPEA | 2.0 | Non-nucleophilic base |
| Acetonitrile (ACN) | - | Anhydrous solvent |
Protocol 2: N-Alkylation via Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is a cornerstone of pharmaceutical synthesis.[5] For electron-deficient anilines, direct reductive amination can be challenging. The protocol below is adapted from optimized methods that have proven effective for such substrates.[1]
Causality Behind Experimental Choices:
-
Imine Formation: The reaction proceeds via the initial formation of an imine (or iminium ion) intermediate between the aniline and an aldehyde or ketone. This equilibrium can be slow for electron-deficient anilines.
-
Reducing Agent (NaBH(OAc)₃): Sodium triacetoxyborohydride is a mild and selective reducing agent. It is particularly effective for reductive aminations because it is less likely to reduce the starting aldehyde/ketone compared to stronger reagents like NaBH₄, thus minimizing side product formation.[6] Its steric bulk also favors the reduction of the protonated iminium ion, which is formed more readily under slightly acidic conditions.
-
Acid Catalyst (Acetic Acid): A catalytic amount of a weak acid like acetic acid is often used to promote the dehydration step required for imine formation.
-
Solvent (1,2-Dichloroethane - DCE): A non-polar, aprotic solvent that is compatible with the reducing agent and can facilitate the removal of water, driving the imine formation equilibrium.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the desired aldehyde or ketone (1.1 eq), and anhydrous 1,2-dichloroethane (DCE) to a concentration of ~0.2 M.
-
Acid Addition: Add glacial acetic acid (AcOH, 2.0 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10-15 minutes. Caution: Gas evolution may occur.
-
Reaction: Stir the reaction mixture at room temperature for 4-16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the starting materials and the appearance of the product.
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Stir vigorously for 30 minutes until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM, 2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography (silica gel, gradient elution).
Quantitative Data Summary Table:
| Reagent | Molar Eq. | Purpose |
| Aldehyde/Ketone | 1.1 | Electrophile for imine formation |
| This compound | 1.0 | Nucleophile for imine formation |
| NaBH(OAc)₃ | 1.5 | Selective reducing agent |
| Acetic Acid (AcOH) | 2.0 | Acid catalyst for imine formation |
| 1,2-Dichloroethane (DCE) | - | Anhydrous solvent |
Protocol 3: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
To probe the SAR of the aromatic core (Vector 2), palladium-catalyzed cross-coupling reactions are indispensable. The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is exceptionally versatile due to its mild conditions and broad functional group tolerance.[7] This protocol describes the coupling of a boronic acid or ester with a halogenated precursor, 5-bromo-3-(pyrrolidin-1-ylsulfonyl)aniline .
Causality Behind Experimental Choices:
-
Palladium Catalyst (Pd(dppf)Cl₂): [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a robust and highly effective catalyst for a wide range of Suzuki couplings. The dppf ligand provides the right balance of electron-donating properties and steric bulk to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[8]
-
Base (K₂CO₃ or Cs₂CO₃): The base is essential for the transmetalation step, where it activates the organoboron species to facilitate the transfer of the organic group to the palladium center.[9] Cesium carbonate is often more effective for challenging couplings.
-
Solvent System (Dioxane/Water): A mixture of an organic solvent and water is commonly used. The organic solvent solubilizes the organic halide and catalyst, while the water helps to dissolve the inorganic base and facilitates the transmetalation step.
-
Inert Atmosphere: Palladium(0), the active catalytic species, is sensitive to oxidation. Therefore, the reaction must be thoroughly degassed and run under an inert atmosphere (e.g., Argon or Nitrogen).
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk flask or a vial suitable for inert atmosphere chemistry, combine 5-bromo-3-(pyrrolidin-1-ylsulfonyl)aniline (1.0 eq), the desired aryl or heteroaryl boronic acid/ester (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Degassing: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe to achieve a concentration of ~0.1 M.
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 - 0.05 eq), to the reaction mixture.
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours.
-
Monitoring: Monitor the reaction by LC-MS to confirm the consumption of the bromo-aniline.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product using flash column chromatography.
Quantitative Data Summary Table:
| Reagent | Molar Eq. | Purpose |
| 5-Bromo-3-(...)-aniline | 1.0 | Electrophile |
| Boronic Acid / Ester | 1.2 | Nucleophile source |
| Pd(dppf)Cl₂ | 0.03 - 0.05 | Palladium catalyst |
| K₂CO₃ (or Cs₂CO₃) | 2.5 | Base for transmetalation |
| Dioxane / Water | - | Degassed solvent system |
Characterization and Purity Assessment: A Self-Validating System
To ensure the trustworthiness of the generated SAR data, rigorous characterization and purity assessment of each synthesized derivative is mandatory. A multi-technique approach provides a self-validating system.
Caption: Workflow for analytical validation of synthesized derivatives.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used as a primary tool to monitor reaction progress and confirm the molecular weight of the purified product.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation of the final compound.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compounds. For SAR studies, a purity of >95% is typically required to ensure that the observed biological activity is not due to impurities.
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the compound, confirming its elemental composition.
Conclusion and Outlook
The protocols detailed in this guide provide a robust framework for the systematic derivatization of this compound. By employing these amide coupling, reductive amination, and Suzuki-Miyaura coupling strategies, researchers can efficiently generate a diverse library of analogs. The resulting SAR data will be crucial in understanding the molecular interactions governing the biological activity of this scaffold, paving the way for the rational design of next-generation compounds with improved therapeutic profiles. The emphasis on rigorous purification and multi-faceted analytical characterization ensures the integrity of the data, which is the bedrock of any successful drug discovery program.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The 3-(Pyrrolidin-1-ylsulfonyl)aniline Scaffold in Modern Drug Discovery
Abstract: The sulfonamide functional group is a cornerstone of medicinal chemistry, featured in a wide array of therapeutic agents. Within this class, the 3-(pyrrolidin-1-ylsulfonyl)aniline scaffold and its isomers have emerged as a privileged structure, particularly in the development of targeted therapies. This guide provides an in-depth analysis of the scaffold's application, focusing on its role in kinase inhibitor design for oncology. We will explore its synthetic utility, delve into the structure-activity relationships that drive its potency, and provide detailed, field-tested protocols for its incorporation and evaluation in a drug discovery workflow. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the discovery and development of novel small-molecule therapeutics.
Introduction: A Privileged Scaffold in Kinase Inhibition
The aniline sulfonamide moiety is a versatile pharmacophore capable of forming critical hydrogen bonds and participating in various non-covalent interactions within protein active sites. The specific incorporation of a pyrrolidine ring offers a unique combination of properties: it imparts a degree of conformational rigidity, enhances solubility, and provides a vector for exploring chemical space that can improve pharmacokinetic properties.
While both 3- and 4-isomers of (pyrrolidin-1-ylsulfonyl)aniline are utilized, the scaffold has found profound application in the design of ATP-competitive kinase inhibitors.[1] Kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer. The this compound moiety often serves as a "hinge-binding" element, forming key interactions with the backbone of the kinase hinge region, a flexible loop connecting the N- and C-lobes of the enzyme. This interaction is fundamental to the potency and selectivity of many successful kinase inhibitors.
A prime example of this application is in the development of inhibitors for FMS-like Tyrosine Kinase 3 (FLT3), a critical target in Acute Myeloid Leukemia (AML).[2] Mutations in FLT3, such as internal tandem duplications (ITD), lead to constitutive kinase activation and are associated with a poor prognosis.[3] The (pyrrolidin-1-ylsulfonyl)aniline scaffold has been instrumental in generating potent and selective FLT3 inhibitors.[2][3][4]
Physicochemical Properties & Synthetic Utility
This compound is a solid at room temperature with a molecular weight of 226.29 g/mol .[5] Its structure features a primary aromatic amine, which is a key reactive handle for synthetic elaboration, and a sulfonamide group that acts as a potent hydrogen bond acceptor.
Chemical Structure:
-
IUPAC Name: 3-pyrrolidin-1-ylsulfonylaniline[5]
-
Molecular Formula: C₁₀H₁₄N₂O₂S[5]
-
Key Features:
-
Nucleophilic Aniline (NH₂): Enables facile reaction with electrophilic partners, commonly halogenated heterocycles, via transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or nucleophilic aromatic substitution.[2][3]
-
Sulfonamide (SO₂): The oxygen atoms are strong hydrogen bond acceptors, crucial for target engagement.
-
Pyrrolidine Ring: A saturated, five-membered nitrogen heterocycle that improves aqueous solubility and can be modified to fine-tune steric and electronic properties.[6]
-
The primary synthetic application of this scaffold involves its use as a building block. In a typical reaction, the aniline nitrogen displaces a leaving group (e.g., a chlorine or bromine atom) on a heterocyclic core to assemble the final inhibitor structure.
Caption: General synthetic route using the aniline scaffold.
Core Application: FLT3 Kinase Inhibition in AML
The constitutive activation of the FLT3 receptor tyrosine kinase is a key driver in approximately 30% of AML cases.[7] This makes it a high-value therapeutic target. The this compound scaffold has been successfully incorporated into various heterocyclic systems to produce potent FLT3 inhibitors.
Mechanism of Action and Signaling Pathway
FLT3 inhibitors containing this scaffold function by competing with ATP for binding in the catalytic site of the kinase. The aniline portion often forms one or two hydrogen bonds with the kinase hinge region, anchoring the molecule. The rest of the inhibitor occupies the ATP-binding pocket, preventing the phosphorylation of downstream substrates and thereby blocking the pro-proliferative signaling cascade.
Caption: Simplified FLT3 signaling and point of inhibition.
Structure-Activity Relationship (SAR) Insights
Systematic studies have demonstrated the importance of the (pyrrolidin-1-ylsulfonyl)aniline moiety. While keeping this group constant, modifications to the heterocyclic core and its other substituents have led to significant gains in potency and selectivity. For example, in a series of imidazo[1,2-b]pyridazine derivatives, the combination of the 4-(pyrrolidin-1-ylsulfonyl)aniline group at position 8 and a trans-1,4-diaminocyclohexyl group at position 6 resulted in compounds with nanomolar inhibitory activity against FLT3-ITD.[2][3]
The general workflow for exploring the SAR of this scaffold follows a well-defined path of iterative design, synthesis, and testing.
Caption: Iterative workflow for SAR exploration.
The following table summarizes the activity of several heterocyclic cores functionalized with 4-(pyrrolidin-1-ylsulfonyl)aniline, demonstrating the scaffold's utility across different chemical contexts.
| Heterocyclic Core | Compound ID | FLT3-ITD IC₅₀ (µM) | MV4-11 GI₅₀ (µM) | MOLM-13 GI₅₀ (µM) | Reference |
| Imidazo[4,5-b]pyridine | 18a | 0.430 | 0.623 | 2.453 | [2][8] |
| Imidazo[4,5-b]pyridine | 18b | 0.134 | 0.272 | - | [2][8] |
| Imidazo[1,2-b]pyridazine | 29a | 0.002 | 0.006 | 0.012 | [2][8] |
| Imidazo[1,2-b]pyridazine | 34g | 0.001 | 0.001 | 0.002 | [2][8] |
| Imidazo[1,2-b]pyridazine | 34j | 0.001 | 0.002 | 0.003 | [2][8] |
Experimental Protocols
The following protocols are representative methodologies for the synthesis and evaluation of inhibitors derived from the this compound scaffold.
Protocol 4.1: Synthesis of an Imidazo[1,2-b]pyridazine Intermediate
This protocol describes the nucleophilic aromatic substitution of a chlorine atom on a heterocyclic core with 4-(pyrrolidin-1-ylsulfonyl)aniline, a common isomer used in published studies.[2][3] The principles are directly applicable to the 3-isomer.
Objective: To synthesize an N-aryl-imidazo[1,2-b]pyridazine derivative.
Materials:
-
6,8-dichloro-imidazo[1,2-b]pyridazine (1.0 eq)
-
4-(pyrrolidin-1-ylsulfonyl)aniline (1.1 eq)
-
Potassium tert-butoxide (t-BuOK) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add 6,8-dichloro-imidazo[1,2-b]pyridazine and anhydrous DMF.
-
Reagent Addition: Add 4-(pyrrolidin-1-ylsulfonyl)aniline to the solution and stir until dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Causality: This initial cooling helps to control the exothermicity of the reaction upon base addition and improves selectivity for mono-substitution.
-
-
Base Addition: Add t-BuOK portion-wise over 10 minutes, ensuring the temperature remains below 5 °C. The solution will typically turn a darker color.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired product.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 4.2: In Vitro FLT3 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against recombinant FLT3 kinase. This protocol uses an ADP-Glo™ Kinase Assay (Promega) as a representative system.
Materials:
-
Recombinant human FLT3 kinase
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP, MgCl₂, DTT, Brij-35
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds serially diluted in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of luminescence detection
Procedure:
-
Compound Plating: Dispense 50 nL of serially diluted test compounds into the wells of a 384-well plate. Include DMSO-only wells for "no inhibition" (100% activity) controls.
-
Enzyme Preparation: Prepare a 2X enzyme solution in Kinase Buffer containing the FLT3 kinase.
-
Substrate/ATP Preparation: Prepare a 2X substrate/ATP solution in Kinase Buffer. The final ATP concentration should be at or near the Kₘ for the enzyme to ensure competitive binding can be accurately measured.
-
Reaction Initiation: Add 5 µL of the 2X enzyme solution to each well. Then, add 5 µL of the 2X substrate/ATP solution to initiate the kinase reaction. Include "no enzyme" wells as a background control.
-
Incubation: Shake the plate gently and incubate at room temperature for 60 minutes.
-
Stopping the Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Causality: This step is crucial. Depleting unused ATP prevents it from interfering with the luciferase-based detection step.
-
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin to convert the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: a. Subtract the background signal (no enzyme control) from all other wells. b. Normalize the data by setting the "no inhibition" control (DMSO only) to 100% activity and the high-concentration inhibitor control to 0% activity. c. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol 4.3: Cell-Based Antiproliferative Assay
Objective: To determine the half-maximal growth inhibition concentration (GI₅₀) of a test compound on FLT3-ITD-dependent (MV4-11) and -independent (NOMO-1) AML cell lines.
Materials:
-
MV4-11 and NOMO-1 human leukemia cell lines
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds serially diluted in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
White, clear-bottom 96-well cell culture plates
-
Humidified incubator (37 °C, 5% CO₂)
-
Luminescence plate reader
Procedure:
-
Cell Seeding: Seed MV4-11 and NOMO-1 cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Addition: After allowing cells to adhere or stabilize for 4-6 hours, add 1 µL of serially diluted test compound to each well. The final DMSO concentration should not exceed 0.5%. Include DMSO-only wells as a vehicle control.
-
Incubation: Incubate the plates for 72 hours in a humidified incubator.
-
Causality: A 72-hour incubation period allows for multiple cell doublings, providing a robust window to observe antiproliferative effects. Using both MV4-11 (FLT3-dependent) and NOMO-1 (FLT3-independent) cell lines is a self-validating step. A potent effect in MV4-11 but a weak effect in NOMO-1 strongly suggests an on-target, FLT3-mediated mechanism of action.[2]
-
-
Viability Measurement: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Signal Stabilization: Place the plates on an orbital shaker for 2 minutes to induce lysis, then let them stand for 10 minutes to stabilize the signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the percent viability versus the log of the compound concentration. Fit the curve to determine the GI₅₀ value.
Conclusion and Future Directions
The this compound scaffold and its isomers are powerful and versatile building blocks in modern drug discovery. Their proven utility in creating potent and selective kinase inhibitors, particularly against challenging oncology targets like FLT3-ITD, underscores their importance. The straightforward synthetic accessibility and favorable physicochemical properties make this scaffold an attractive starting point for lead discovery and optimization campaigns. Future work will likely involve its application against other kinase targets, as well as in other therapeutic areas such as inflammation and infectious diseases, where related sulfonamide structures have already shown promise.[9][10] The detailed protocols provided herein offer a validated framework for researchers to harness the potential of this valuable chemical moiety.
References
- 1. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 3-(Pyrrolidin-1-ylsulphonyl)aniline | C10H14N2O2S | CID 2794790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Potent and Selective FLT3 Inhibitor (Z)- N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1 H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide with Improved Drug-like Properties and Superior Efficacy in FLT3-ITD-Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 3-Sulfonylated Anilines
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-sulfonylated anilines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of coupling these electronically challenging substrates. The presence of both a coordinating aniline and a strongly electron-withdrawing sulfonyl group presents a unique set of obstacles that require careful optimization of reaction parameters. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve high yields and purity in your reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments. Each issue is followed by a diagnosis of potential causes and a series of actionable solutions grounded in established organometallic principles.
Issue 1: Low to No Product Conversion
Symptom: TLC or LC-MS analysis shows predominantly unreacted starting materials (3-sulfonylated aryl halide) with little or no formation of the desired biaryl product.
Potential Causes & Solutions:
-
Catalyst Inactivity or Inhibition:
-
Diagnosis: The combination of the aniline's lone pair and the potential for the sulfonyl group's oxygens to interact with the palladium center can lead to catalyst inhibition or the formation of inactive complexes. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[1][2]
-
Solution 1: Employ Bulky, Electron-Rich Ligands. Switch from generic phosphine ligands to modern Buchwald-type ligands (e.g., SPhos, XPhos, DavePhos) or N-heterocyclic carbenes (NHCs). These ligands promote the formation of a monoligated, highly reactive Pd(0) species that is less susceptible to inhibition and more efficient at oxidative addition with electron-deficient aryl halides.[3][4]
-
Solution 2: Use Pre-formed Catalysts (Precatalysts). Utilize air-stable Pd(II) precatalysts like CataCXium A Pd G3 or SPhos Pd G3. These form the active Pd(0) species in a controlled manner, often leading to more reproducible results than generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂.[1][5]
-
-
Inefficient Oxidative Addition:
-
Diagnosis: While the electron-withdrawing sulfonyl group generally accelerates the oxidative addition step (the rate-determining step for many Suzuki couplings), other factors can impede it.[3][6]
-
Solution: Optimize Solvent and Temperature. Aprotic polar solvents like 1,4-dioxane, 2-MeTHF, or DMF can be more effective than toluene for these substrates.[1] If solubility is an issue, N-Methyl-2-pyrrolidone (NMP) has been shown to be effective for coupling electron-deficient partners.[3] Increasing the reaction temperature (e.g., to 80-110 °C) can provide the necessary energy to overcome the activation barrier.
-
-
Poor Transmetalation:
-
Diagnosis: The transmetalation step requires the activation of the boronic acid by a base to form a more nucleophilic "ate" complex. An inappropriate choice of base or the presence of water can hinder this process.
-
Solution 1: Screen Bases. The choice of base is critical. Start with a moderately strong inorganic base like K₂CO₃ or K₃PO₄. If conversion remains low, stronger bases like Cs₂CO₃ may be required.[7] It is crucial that the base is anhydrous and finely ground to maximize its reactivity.
-
Solution 2: Manage Water Content. While some water is often necessary in Suzuki couplings (especially with K₃PO₄), excess water can lead to competitive protodeboronation of the boronic acid.[8] Start with a solvent system like dioxane/water (e.g., 10:1 ratio) and ensure reagents are reasonably dry.
-
Issue 2: Significant Formation of Byproducts
Symptom: The reaction mixture contains the desired product, but also significant amounts of impurities, complicating purification and reducing yield.
Potential Causes & Solutions:
-
Protodeboronation of Boronic Acid:
-
Diagnosis: You observe the formation of the arene corresponding to your boronic acid (Ar-H instead of Ar-B(OH)₂). This is a common side reaction, especially with electron-deficient or heteroaryl boronic acids, and is exacerbated by excess water and high temperatures.[9][10]
-
Solution 1: Use Boronate Esters. Switch from the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA boronate ester.[11] MIDA boronates, in particular, offer a slow-release mechanism for the boronic acid, keeping its concentration low and minimizing side reactions.[11]
-
Solution 2: Anhydrous Conditions. If using a boronic acid, ensure your solvent and base are thoroughly dried. Using an anhydrous base like CsF can be effective.
-
-
Homocoupling of Boronic Acid (Glaser-type Coupling):
-
Diagnosis: You observe the formation of a biaryl derived from two molecules of your boronic acid (Ar-Ar). This side reaction is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), leading to a different catalytic cycle that favors homocoupling.[5]
-
Solution: Rigorous Degassing. This is the most critical preventative measure. Ensure all solvents are thoroughly degassed before use by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
-
Dehalogenation of the Aryl Halide:
-
Diagnosis: You observe the formation of the 3-sulfonated aniline without the halide (Ar-H instead of Ar-X). This can occur via a competing hydrodehalogenation pathway.
-
Solution: Optimize Ligand and Base. This side reaction is highly dependent on the specific catalyst system and substrate. Screening different ligands and bases is the most effective approach to minimize it. Weaker bases may sometimes reduce the incidence of this pathway.
-
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the aniline nitrogen before the coupling?
A1: Not necessarily. Modern catalyst systems, particularly those using bulky phosphine ligands, are highly effective at promoting the desired C-C coupling over C-N bond formation or catalyst inhibition.[1][2] In fact, developing a protocol that avoids protection/deprotection steps is a significant advantage in terms of step economy. The provided experimental protocol is for an unprotected aniline.
Q2: My 3-sulfonylated aniline is a brominated derivative. Should I switch to the iodide for better reactivity?
A2: The general reactivity order for the oxidative addition step is I > Br > OTf >> Cl.[3][6] If you are struggling with a bromo-substituted aniline, switching to the iodo- derivative will almost certainly increase the reaction rate and may improve yields under the same conditions. However, aryl bromides are often more cost-effective and are generally suitable partners with a well-optimized catalyst system.
Q3: What is the role of the sulfonyl group in this reaction?
A3: The sulfonyl group (-SO₂R) is a strong electron-withdrawing group. This has two main effects on the aryl halide:
-
Electronic Activation: It makes the carbon atom attached to the halogen more electrophilic and thus more susceptible to oxidative addition by the Pd(0) catalyst. This is generally beneficial for the rate-determining step of the reaction.[3]
-
Potential for Catalyst Interaction: While less common than with sulfoxides, the oxygen atoms of the sulfonyl group could potentially have a weak coordinating interaction with the palladium center, which might influence the reaction kinetics. However, the primary challenge usually arises from the aniline moiety.
Q4: Can I use microwave heating for this reaction?
A4: Yes, microwave irradiation is an excellent technique for accelerating Suzuki couplings, especially for challenging substrates. It can significantly reduce reaction times from hours to minutes and often improves yields by minimizing the formation of thermal degradation byproducts. A typical starting point would be 120-150 °C for 10-30 minutes.[12]
Data Presentation: Catalyst & Base Selection
The selection of the catalyst, ligand, and base is paramount for success. The following table provides a starting point for optimization, based on literature precedent for electron-deficient and unprotected aniline substrates.
| Catalyst Precursor | Ligand | Base | Solvent System | Temperature (°C) | Observations & Reference |
| Pd₂(dba)₃ | SPhos | K₂CO₃ | Dioxane / H₂O | 80-100 | A robust, general system for many challenging couplings.[9] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | 2-MeTHF | 70-90 | Effective for unprotected anilines; 2-MeTHF can offer superior performance to dioxane.[1] |
| Pd₂(dba)₃ | DavePhos | Cs₂CO₃ | NMP | 80-100 | Specifically recommended for couplings where both partners are electron-deficient.[3] |
| CataCXium A Pd G3 | (Internal) | K₃PO₄ | 2-MeTHF | 70 | A highly effective precatalyst for unprotected ortho-bromoanilines, demonstrating unique reactivity.[1] |
| PdCl₂(dppf) | dppf | K₂CO₃ | MeCN / H₂O | 80 (Reflux) | A more "classic" system, may require higher temperatures or microwave conditions.[13] |
Visualizations: Workflow and Mechanism
Troubleshooting Workflow
The following diagram outlines a logical decision-making process for optimizing the Suzuki coupling of 3-sulfonylated anilines when faced with poor initial results.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. nva.sikt.no [nva.sikt.no]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Technical Support Center: Buchwald-Hartwig Amination with Aniline Derivatives
From the Desk of the Senior Application Scientist
Welcome to the technical support center for Buchwald-Hartwig amination. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-N cross-coupling reactions, specifically those involving aniline derivatives. The arylamine motif is a cornerstone in pharmaceuticals and materials science, making mastery of this reaction essential.[1][2] However, the nuanced reactivity of anilines—ranging from highly nucleophilic to sterically hindered or electronically deactivated—presents unique challenges.
This document moves beyond standard protocols to provide a deeper, mechanism-driven troubleshooting framework. Our goal is to empower you to diagnose issues, optimize conditions, and achieve robust and reproducible results.
Core Principles: The Catalytic Cycle
Understanding the catalytic cycle is fundamental to effective troubleshooting. Every parameter you adjust—ligand, base, solvent, temperature—influences one or more of these key steps. The generally accepted mechanism involves a Pd(0)/Pd(II) cycle.[2][3]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
The efficiency of the cycle hinges on the relative rates of these steps. Bulky, electron-rich phosphine ligands are known to accelerate both oxidative addition and the crucial final step, reductive elimination, while suppressing side reactions.[4][5]
General Troubleshooting Framework
When a reaction fails, a systematic approach is more effective than random screening. Use the following decision tree to guide your investigation.
Caption: A decision tree for systematic troubleshooting.
Frequently Asked Questions (FAQs)
Scenario 1: Reaction Failure & Inertness
Q1: My reaction shows no conversion at all. I only see my aryl halide and aniline starting materials by LCMS. What's the first thing I should check?
A1: This is a classic symptom of catalyst deactivation, most often due to the presence of oxygen.[6] The active Pd(0) species is readily oxidized to an inactive state.
-
Inert Atmosphere: Your primary suspect should be the reaction's inertness. Did you use a glovebox for setup?[7][8] If using Schlenk techniques, were your flasks properly oven-dried and backfilled? Was the headspace of the reaction vessel thoroughly purged with argon or nitrogen?
-
Solvent Degassing: Solvents must be rigorously degassed. A common method is to bubble an inert gas through the solvent for 15-20 minutes before use. For ultimate purity, freeze-pump-thaw cycles are recommended.[8]
-
Reagent Quality: How old are your reagents? The palladium precatalyst and phosphine ligand can degrade over time if not stored properly under an inert atmosphere. Aniline derivatives can oxidize and darken on storage; purification by distillation or filtration through a silica plug may be necessary.
Q2: I'm confident in my inert technique, but the reaction still isn't working. What's next?
A2: If inertness is ruled out, consider the components of the catalytic system itself.
-
Precatalyst vs. In-situ Generation: Using a well-defined palladium precatalyst (e.g., a G3 or G4 precatalyst) is often more reliable than generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[9] Precatalysts ensure a more consistent and efficient formation of the active L-Pd(0) species.
-
Ligand Integrity: Biarylphosphine ligands are air-sensitive. If you are weighing them in the air, do so quickly. For best results, handle them in a glovebox.
-
Base Solubility: A common but overlooked issue is the poor solubility of the inorganic base (e.g., K₃PO₄, Cs₂CO₃) in the reaction solvent.[10] If the base isn't at least partially soluble, it cannot effectively deprotonate the amine-palladium complex, stalling the catalytic cycle. Vigorous stirring is crucial.
Scenario 2: Substrate Reactivity & Component Selection
Q3: I'm trying to couple an electron-deficient aniline, and my yields are very low. Why is this happening and how can I fix it?
A3: Electron-deficient anilines are less nucleophilic, which slows their coordination to the palladium center and subsequent deprotonation. Furthermore, they can act as inhibitors by coordinating too strongly to the palladium catalyst.[4]
-
Ligand Choice is Critical: This is where modern, bulky, electron-rich biarylphosphine ligands are essential. They accelerate the rate-limiting reductive elimination step, which is often slow for electron-deficient substrates.[4][5] Ligands like BrettPhos and RuPhos are specifically designed for challenging couplings.[11][12]
-
Stronger Base: A stronger base, such as Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS), may be required to facilitate the deprotonation of the less acidic N-H bond of the coordinated aniline.[10][11]
-
Higher Temperature: More forcing conditions, such as higher temperatures (e.g., 100-120 °C in toluene or dioxane), may be necessary to drive the reaction to completion.[7]
Q4: My reaction with a sterically hindered aniline (e.g., 2,6-disubstituted) is not working. What should I change?
A4: Steric hindrance around the nitrogen atom makes it difficult for the aniline to coordinate to the palladium center.
-
Less Bulky, Highly Active Ligands: While bulky ligands are generally good, for a sterically packed substrate combination, finding the right balance is key. A ligand like XPhos often provides a good balance of activity and steric profile for these couplings.[1][13] Josiphos-type ligands have also shown success.[4]
-
Solvent Choice: Toluene is a very common and effective choice.[10] In some cases, a more polar aprotic solvent like 1,4-dioxane can improve solubility and reaction rates.[14]
-
Base Selection: The choice of base is critical. Strong bases like NaOtBu are often effective, but if your substrate has sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ should be tried in combination with a highly active ligand.[10]
| Table 1: Ligand Selection Guide for Aniline Derivatives | |
| Aniline Type | Recommended Ligand Classes (Examples) |
| Primary, Electron-Neutral/Rich | General Biarylphosphines (XPhos, SPhos) |
| Primary, Electron-Deficient | Highly Electron-Rich Biarylphosphines (BrettPhos, RuPhos)[11][12] |
| Primary, Sterically Hindered | Biarylphosphines (XPhos), Josiphos-type ligands[1][13] |
| Secondary Anilines (Diarylamines) | Electron-poor or specialized ligands may be needed to promote reductive elimination.[3] |
Scenario 3: Side Reactions & Optimization
Q5: My main side product is the hydrodehalogenation of my aryl halide (Ar-H instead of Ar-NHR'). How do I suppress this?
A5: Hydrodehalogenation is a common side reaction that competes with reductive elimination.[4] It often arises from a β-hydride elimination pathway or the formation of a palladium-hydride species.[2][6]
-
Favor Reductive Elimination: Use bulky, electron-rich ligands (e.g., XPhos, RuPhos). These ligands sterically favor and electronically promote the desired C-N bond-forming reductive elimination over competing pathways.[4][6]
-
Base Choice: Ensure your base is strong enough and present in sufficient quantity. An insufficient rate of deprotonation can lead to side reactions. NaOtBu is often a good choice, provided your substrate is stable.[10]
-
Water Content: While trace amounts of water can sometimes be beneficial, excess water can be a source of protons for the dehalogenation pathway. Ensure you are using anhydrous solvents.
Q6: My aniline has a base-sensitive functional group (like an ester or nitro group). Which base should I use?
A6: This is a common challenge. Strong alkoxide bases like NaOtBu can cause decomposition or side reactions with sensitive functional groups like esters.[10][11]
-
Switch to Weaker Bases: In these cases, weaker inorganic bases are the preferred choice. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent alternatives.[6][10]
-
Compensate with a More Active Catalyst: When using a weaker base, the reaction is often slower. You must compensate by using a more active and sophisticated ligand system (e.g., BrettPhos, Josiphos-type ligands) and potentially higher reaction temperatures to achieve a good reaction rate.[4][10]
| Table 2: Common Bases and Their Properties | |||
| Base | Relative Strength | Advantages | Disadvantages |
| NaOtBu | Strong | High reaction rates, good for less reactive substrates.[11] | Incompatible with base-sensitive functional groups (esters, ketones).[10][11] |
| LHMDS | Strong | Tolerates some protic functional groups.[10][11] | Can be very strong, risk to sensitive substrates. |
| Cs₂CO₃ | Weak | Mild, good for sensitive substrates.[10] | Often requires higher temperatures and more active ligands.[13] |
| K₃PO₄ | Weak | Mild, cost-effective, good for sensitive substrates.[10] | Often requires higher temperatures and more active ligands.[6] |
| Table 3: Solvent Selection Guide | ||
| Solvent | Typical Use Case | Notes |
| Toluene | General purpose, most common.[10][15] | Good for a wide range of substrates. Non-polar nature can help if iodide inhibition is an issue.[3] |
| 1,4-Dioxane | Alternative to toluene, slightly more polar. | Can improve solubility of some reagents.[14] Must be peroxide-free. |
| t-BuOH / t-AmylOH | Sometimes used with specific catalyst systems. | Can participate in the catalytic cycle. |
| 2-MeTHF | "Green" alternative to THF/Dioxane.[10] | Good performance, often a direct replacement for other ethereal solvents. |
Experimental Protocols
Protocol 1: General Procedure for Ligand/Base Screening
This protocol outlines a parallel screening approach to quickly identify optimal conditions for a challenging aniline coupling.
-
Preparation: In a glovebox, arrange an array of oven-dried reaction vials with stir bars.
-
Stock Solutions: Prepare stock solutions of your aryl halide and aniline derivative in the chosen anhydrous, degassed solvent (e.g., toluene). This ensures accurate addition to each vial.
-
Solid Dispensing: To each designated vial, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the specific phosphine ligand (if not using a precatalyst, 4 mol%), and the specific base (2.0 equivalents). For example:
-
Vial 1: XPhos ligand, NaOtBu
-
Vial 2: RuPhos ligand, NaOtBu
-
Vial 3: XPhos ligand, K₃PO₄
-
Vial 4: RuPhos ligand, K₃PO₄
-
-
Reagent Addition: Add the solvent to each vial, followed by the aniline and aryl halide stock solutions (typically 1.0 equivalent of aryl halide and 1.2 equivalents of aniline).
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block (e.g., at 100 °C). Stir vigorously.
-
Monitoring: After a set time (e.g., 4 hours), cool the reactions, quench a small aliquot from each vial, and analyze by LC-MS to determine the percent conversion and identify any side products. This will quickly reveal the most promising ligand/base combination for further optimization.
References
- 1. research.rug.nl [research.rug.nl]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Common side reactions with 3-(Pyrrolidin-1-ylsulfonyl)aniline
Welcome to the technical support center for 3-(Pyrrolidin-1-ylsulfonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis, handling, and use of this versatile building block. Our goal is to equip you with the knowledge to anticipate and resolve common experimental challenges, ensuring the integrity and success of your research.
Part 1: Synthesis and Purification FAQ
The synthesis of this compound, while straightforward in principle, can present challenges related to yield and purity. This section addresses common issues encountered during its preparation.
Q1: I am synthesizing this compound from 3-nitrobenzenesulfonyl chloride and pyrrolidine, followed by reduction of the nitro group. What are the common impurities I should look out for?
A1: This two-step synthesis is a common route. However, several side reactions can lead to impurities.
-
Incomplete Reaction: The initial reaction between 3-nitrobenzenesulfonyl chloride and pyrrolidine may not go to completion, leaving unreacted starting materials.
-
Di-sulfonylation: While less common with a secondary amine like pyrrolidine, the formation of a di-sulfonated aniline derivative is a theoretical possibility, especially if the reaction conditions are not carefully controlled.
-
Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride starting material is moisture-sensitive. Exposure to water can lead to the formation of 3-nitrobenzenesulfonic acid.[1]
-
Incomplete Nitro Reduction: The reduction of the nitro group to an amine is a critical step. Incomplete reduction will result in the presence of the nitro-intermediate in your final product.
-
Over-reduction: Depending on the reducing agent and conditions, other functional groups could potentially be reduced, though the sulfonamide is generally stable.
-
Byproducts from the Reducing Agent: The choice of reducing agent (e.g., Sn/HCl, H₂/Pd-C) can introduce its own set of impurities that need to be removed during workup and purification.
Troubleshooting Flowchart for Impurity Identification:
Caption: Troubleshooting workflow for identifying and addressing impurities in the synthesis of this compound.
Q2: My yield of this compound is consistently low. What are the potential reasons and how can I optimize the reaction?
A2: Low yields can often be traced back to suboptimal reaction conditions or reagent quality. Here are some key areas to investigate:
-
Reagent Quality:
-
Sulfonyl Chloride: 3-Nitrobenzenesulfonyl chloride is highly reactive and susceptible to hydrolysis. Ensure it is of high purity and handled under anhydrous conditions.[1]
-
Pyrrolidine: Use freshly distilled pyrrolidine to remove any water or other impurities.
-
Solvent: A dry, aprotic solvent is crucial to prevent hydrolysis of the sulfonyl chloride.
-
-
Reaction Conditions:
-
Temperature: The reaction is typically carried out at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side product formation.[2][3][4] However, if the reaction is sluggish, a gradual increase in temperature might be necessary.
-
Base: An appropriate base (e.g., triethylamine, pyridine) is required to neutralize the HCl generated during the reaction. The choice and stoichiometry of the base can significantly impact the yield.[5]
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Experimental Protocol for Yield Optimization:
| Parameter | Recommendation | Rationale |
| Starting Materials | Use freshly opened or purified reagents. | Minimizes side reactions from impurities and moisture.[1] |
| Solvent | Dry aprotic solvent (e.g., DCM, THF). | Prevents hydrolysis of the sulfonyl chloride. |
| Temperature | Start at 0 °C and allow to warm to room temperature. | Controls the initial exothermic reaction. |
| Base | Use 1.1-1.2 equivalents of a non-nucleophilic base. | Neutralizes HCl without competing with pyrrolidine. |
| Monitoring | TLC or LC-MS. | Ensures the reaction is complete before workup. |
Q3: What is the most effective method for purifying crude this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities.
-
Column Chromatography: This is the most common and effective method for removing both polar and non-polar impurities. A silica gel stationary phase with a gradient elution system of ethyl acetate and hexanes is typically effective.
-
Recrystallization: If the crude product is relatively pure, recrystallization can be an excellent method for obtaining highly pure material. Suitable solvent systems include ethanol/water or ethyl acetate/hexanes.
-
Acid-Base Extraction: An acid-base workup can be used to remove acidic or basic impurities. The aniline functionality allows the product to be dissolved in an acidic aqueous solution, washed with an organic solvent to remove neutral impurities, and then re-precipitated by basifying the aqueous layer.
Part 2: Handling and Storage FAQ
Proper handling and storage are critical to maintain the integrity of this compound.
Q1: Is this compound sensitive to air, light, or temperature? What are the recommended storage conditions?
A1: Like many anilines, this compound can be sensitive to air and light, leading to gradual oxidation and discoloration.[6]
Recommended Storage Conditions:
| Condition | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation of the aniline group. |
| Light | Store in an amber vial or in the dark. | Prevents light-induced degradation. |
| Temperature | Store in a cool, dry place. Refrigeration is recommended for long-term storage. | Slows down potential degradation pathways. |
Q2: I've noticed a change in the color of my stored this compound, from off-white to a brownish tint. Is it degrading?
A2: A color change is a common indicator of degradation in anilines. This is likely due to oxidation of the amino group, which can form colored impurities.[6] While a slight color change may not significantly affect the outcome of some reactions, it is advisable to check the purity of the material by TLC or LC-MS before use. If significant degradation has occurred, repurification by column chromatography or recrystallization may be necessary.
Part 3: Reactions and Troubleshooting FAQ
The reactivity of this compound is dominated by the nucleophilic aniline group and the aromatic ring. Understanding the potential side reactions is key to successful downstream applications.
Q1: I am using this compound in a subsequent reaction, such as a coupling reaction. What are the potential side reactions involving the aniline or sulfonamide groups?
A1: The primary reactive site is the aniline nitrogen. However, the sulfonamide group can influence the reactivity of the aromatic ring.
-
N-Alkylation/N-Arylation: The aniline nitrogen is nucleophilic and can react with electrophiles. In coupling reactions, it is the intended site of reaction.
-
Oxidation: The aniline group is susceptible to oxidation, which can be a concern if your reaction conditions involve oxidizing agents.
-
Electrophilic Aromatic Substitution: The aniline is an activating group, directing electrophiles to the ortho and para positions. The sulfonamide group is a deactivating, meta-directing group. The overall substitution pattern will depend on the reaction conditions and the nature of the electrophile.
-
Reaction with Strong Bases: While the sulfonamide N-H is absent in this secondary sulfonamide, strong bases could potentially interact with other parts of the molecule, though this is less common.
Diagram of Potential Reactive Sites:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The degradation products of aniline in the solutions with ozone and kinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Yields in Reactions with 3-(Pyrrolidin-1-ylsulfonyl)aniline
Welcome to the technical support center for 3-(Pyrrolidin-1-ylsulfonyl)aniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile building block. Our goal is to provide actionable, field-proven insights to help you troubleshoot common issues and systematically improve your reaction yields. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your own work.
Introduction: The Role of this compound in Modern Synthesis
This compound is a key intermediate in medicinal chemistry, frequently utilized for the synthesis of kinase inhibitors and other targeted therapeutics. Its structure features a nucleophilic aniline group, which serves as the primary reactive handle, and a sulfonamide moiety that can influence the compound's physicochemical properties. The meta-substitution pattern provides a specific steric and electronic environment that chemists must consider. Maximizing yield and purity in reactions involving this compound requires a nuanced understanding of its reactivity, potential side reactions, and the interplay of various reaction parameters.
Section 1: Foundational Knowledge & Starting Material Integrity
High-yield synthesis begins with high-quality starting materials. Before troubleshooting downstream reactions, it is imperative to validate the integrity of your this compound.
Q1: How should I store and handle this compound to ensure its stability?
A: this compound is a crystalline solid and is generally stable under standard laboratory conditions.[1] However, the primary amine group is susceptible to slow air oxidation, which can manifest as a discoloration of the material over time (from off-white to tan or brown). For long-term storage, keep the compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and store it in a cool, dark, and dry place.
Q2: What quality control (QC) checks are essential before using a new or old batch of this reagent?
A: Verifying the purity of your starting material is a critical, non-negotiable step. Impurities can poison catalysts or introduce competing side reactions.
-
Appearance: Visually inspect for homogeneity and color. Significant darkening may indicate degradation.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity. Because sulfonamides are typically crystalline, this is a reliable technique.[1]
-
Spectroscopic Analysis:
-
¹H NMR: Confirm the structural integrity and absence of significant organic impurities. Pay close attention to the integration of the aromatic and aliphatic protons.
-
LC-MS: This is the most sensitive method to quantify purity and identify trace impurities. An HPLC purity of >98% is recommended for sensitive catalytic reactions.
-
Section 2: Troubleshooting Common Synthetic Transformations
The aniline moiety is the primary site of reactivity, most commonly participating in C-N bond-forming reactions. Below, we address the most frequent challenges encountered in these transformations.
Subsection 2.1: Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are common when coupling this compound with electron-deficient heteroaryl chlorides or fluorides.
Q3: My SNAr reaction between this compound and a 2-chloropyrimidine derivative is slow, incomplete, and gives a poor yield. What are the likely causes and how can I optimize the reaction?
A: Low yields in this SNAr reaction typically stem from insufficient nucleophilicity of the aniline, inadequate activation of the electrophile, or competing side reactions. A systematic approach to optimization is required.
Causality and Optimization Strategy:
The reaction proceeds via the nucleophilic attack of the aniline nitrogen on the electron-deficient pyrimidine ring. The key is to deprotonate the aniline to form the more potent nucleophilic anilide anion without promoting side reactions.
-
Choice of Base is Critical: The pKa of the N-H bond of the aniline must be considered. A base strong enough to deprotonate it is necessary. However, a nucleophilic base could compete with the aniline.
-
Insight: Strong, non-nucleophilic bases are ideal. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are excellent choices.[2][3] They are strong enough to generate the anilide but are too sterically hindered to act as competing nucleophiles. Weaker bases like K₂CO₃ or Cs₂CO₃ may not be sufficient for complete deprotonation, leading to slow or incomplete reactions.
-
-
Solvent Effects: The solvent must be aprotic to avoid quenching the anilide intermediate and should adequately solubilize the reactants.
-
Insight: Polar aprotic solvents like DMF, DMAc, or NMP are standard choices.[2] They can facilitate the reaction by stabilizing the charged Meisenheimer complex intermediate. Anhydrous conditions are essential.
-
-
Temperature Control: While heating can increase the reaction rate, it can also promote decomposition or side reactions.
Troubleshooting Table for SNAr Reactions
| Problem | Probable Cause | Recommended Solution |
| Low Conversion | 1. Base is too weak. 2. Insufficient temperature. 3. Poor solubility of reactants. | 1. Switch to a stronger, non-nucleophilic base (e.g., NaOtBu, KOtBu, LHMDS). 2. Incrementally increase the temperature by 20 °C intervals. 3. Switch to a more polar solvent like NMP or DMAc. |
| Byproduct Formation | 1. Reaction temperature is too high. 2. Presence of water or other protic impurities. 3. Base is acting as a nucleophile. | 1. Run the reaction at a lower temperature for a longer duration. 2. Use anhydrous solvents and reagents; run under an inert atmosphere. 3. Ensure a sterically hindered base is used. |
| Decomposition | Substrate instability at high temperatures. | Screen for a lower reaction temperature, potentially in combination with a more active base to drive the reaction. |
Optimized Protocol: General Procedure for SNAr Coupling
Subsection 2.2: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
This reaction is a powerful method for forming aryl-N bonds but is highly sensitive to multiple variables.[4]
Q4: My Buchwald-Hartwig amination of an aryl bromide with this compound is giving low yields, significant dehalogenation of my aryl bromide, and catalyst decomposition. How do I troubleshoot this?
A: Success in Buchwald-Hartwig amination hinges on maintaining the active Pd(0) catalytic species and ensuring the rate of reductive elimination is faster than competing side reactions like beta-hydride elimination or catalyst decomposition.[5] The choice of ligand, base, and solvent are all interconnected and crucial.
The Causality of Catalyst and Ligand Choice:
The ligand stabilizes the palladium center, modulates its reactivity, and facilitates both oxidative addition and reductive elimination. For an aniline coupling partner, sterically hindered, electron-rich phosphine ligands are typically required.
-
Expert Insight: Ligands like Xantphos and XPhos are often effective for coupling anilines.[2][6] Xantphos, with its wide bite angle, can promote the desired reductive elimination step. More sterically demanding ligands like XPhos can be beneficial for challenging substrates or aryl chlorides.[6]
The Role of the Base:
The base's primary role is to deprotonate the aniline to form the palladium-amido complex. Its strength and nature can dramatically affect the outcome.
-
Expert Insight: A strong, non-coordinating base is needed. While KOtBu is common, cesium carbonate (Cs₂CO₃) is often an excellent choice for aniline couplings as it is less prone to promoting side reactions compared to alkoxides.[2]
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: A systematic workflow for troubleshooting Buchwald-Hartwig amination reactions.
Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.[5]
Optimized Protocol: General Procedure for Buchwald-Hartwig Amination
Section 3: Post-Reaction Work-up and Purification
Proper work-up and purification are essential for obtaining a high-purity final product, which is critical for downstream applications.
Q5: I consistently have trouble removing residual palladium from my product after a cross-coupling reaction. What are the most effective methods?
A: Palladium removal is a common challenge. Several methods can be employed, often in combination.
-
Filtration: A simple filtration through Celite® or silica gel after the reaction work-up can remove a significant portion of the precipitated palladium black.
-
Aqueous Washes: Washing the organic layer with an aqueous solution of a scavenger like thiourea or sodium thiosulfate can help complex and remove soluble palladium species.
-
Charcoal Treatment: Activated charcoal has a high surface area and can adsorb palladium catalysts. Dissolve your crude product in a suitable solvent, add a small amount of activated charcoal, stir for 1-2 hours, and then filter through Celite®. Be aware that this can sometimes lead to loss of product due to adsorption.
-
Specialized Scavengers: Commercially available silica-based or polymer-based metal scavengers (e.g., containing thiol or amine functionalities) are highly effective and can be used in a final "polishing" step.
Q6: What is the best general approach to purifying the final compound?
A: The choice between chromatography and recrystallization depends on the scale of the reaction and the nature of the impurities.
-
Flash Column Chromatography: This is the most versatile method for removing a wide range of impurities, especially on a small to medium scale (<10 g). A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) is typically effective.
-
Recrystallization: If the product is a stable, crystalline solid and the impurities have different solubility profiles, recrystallization is an excellent and scalable purification method.[7] Common solvent systems include ethanol/water, isopropanol, or ethyl acetate/hexanes. This method is highly effective at removing trace impurities to achieve high analytical purity.
References
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. research.rug.nl [research.rug.nl]
- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Technical Support Center: Catalyst and Ligand Selection for 3-(Pyrrolidin-1-ylsulfonyl)aniline Couplings
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-(pyrrolidin-1-ylsulfonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this challenging yet increasingly important substrate. The inherent electronic properties of this compound, characterized by the electron-withdrawing sulfonyl group, necessitate careful consideration of catalyst, ligand, and reaction parameters to achieve optimal outcomes.
This resource is structured to provide immediate answers to common questions through our FAQ section, followed by detailed troubleshooting guides for specific cross-coupling reactions. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound challenging?
A1: The primary challenge arises from the electronic nature of the substrate. The potent electron-withdrawing sulfonyl group significantly reduces the electron density of the aniline ring. This has two main consequences:
-
For Suzuki and Heck couplings (where the aniline is the halide or triflate partner): The electron-deficient nature of the aryl halide can facilitate the initial oxidative addition step, which is often rate-determining. However, the overall electronic properties of the substrate can still influence the catalytic cycle.
-
For Buchwald-Hartwig amination (where the aniline is the nucleophile): The electron-withdrawing sulfonyl group diminishes the nucleophilicity of the aniline nitrogen, making it a weaker coupling partner.[1] This can lead to sluggish or incomplete reactions.
Q2: I am observing low to no product yield in my coupling reaction. What are the first troubleshooting steps?
A2: For any palladium-catalyzed cross-coupling, a systematic approach to troubleshooting is essential. Begin by verifying the fundamentals:
-
Reagent Purity: Ensure all starting materials, especially the boronic acid/ester, amine, and aryl halide, are pure. Solvents and bases must be anhydrous and of high quality.[2][3]
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen).[2][3]
-
Catalyst Activity: If you are generating the active Pd(0) catalyst in situ from a Pd(II) precursor (e.g., Pd(OAc)₂), ensure the reduction is efficient. Consider using a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a modern, well-defined precatalyst.[2]
Q3: How do I choose the right ligand for my reaction?
A3: Ligand selection is critical for success. For electron-deficient substrates like this compound, bulky, electron-rich phosphine ligands are generally the most effective.[2] These ligands stabilize the palladium center and promote the key steps of the catalytic cycle. For specific recommendations, refer to the troubleshooting guides for each reaction type below.
Q4: Which base is most suitable for couplings with this substrate?
A4: The choice of base is highly dependent on the specific coupling reaction and the functional group tolerance of your substrates.
-
For Suzuki couplings: Stronger bases like K₃PO₄ or Cs₂CO₃ are often required to facilitate the transmetalation step, especially with electron-deficient partners.[4]
-
For Buchwald-Hartwig aminations: A strong, non-nucleophilic base such as NaOtBu, KOtBu, or LHMDS is typically necessary to deprotonate the weakly acidic N-H bond of the electron-deficient aniline.[5]
Q5: I am seeing significant side product formation, such as hydrodehalogenation or homocoupling. What can I do?
A5: Side product formation often points to an imbalance in the rates of the catalytic cycle steps.
-
Hydrodehalogenation (replacement of the halide with hydrogen): This can be caused by moisture or an inefficient transmetalation/reductive elimination. Ensure anhydrous conditions and consider a more effective ligand or base.
-
Homocoupling of the boronic acid (in Suzuki reactions): This is often promoted by oxygen. Rigorous degassing of solvents is crucial.
Troubleshooting Guides
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. When using this compound as an aryl halide partner, the key is to facilitate the transmetalation and reductive elimination steps.
Common Issues & Solutions:
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inefficient catalyst activation or slow transmetalation. | Switch to a more electron-rich and bulky ligand such as SPhos, XPhos, or RuPhos. Use a stronger base like K₃PO₄ or Cs₂CO₃. Consider a pre-catalyst for more reliable activation.[4] |
| Protodeboronation of Boronic Acid | Presence of excess water or use of a strongly protic solvent. | Ensure solvents are anhydrous. A mixed solvent system (e.g., dioxane/water) can be beneficial, but the water content should be carefully controlled. |
| Homocoupling of Boronic Acid | Oxygen contamination. | Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere throughout the reaction. |
Recommended Catalyst and Ligand Systems for Suzuki Coupling:
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene or Dioxane | 80-110 |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 80-110 |
| XPhos Pd G3 | (None needed) | K₃PO₄ | 2-MeTHF | 80-100 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 3-(pyrrolidin-1-ylsulfonyl)aryl halide (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), base (2.0-3.0 equiv.), palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and ligand (if necessary).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Workflow for a Failed Suzuki Coupling
Caption: Troubleshooting decision tree for Suzuki couplings.
Buchwald-Hartwig Amination
For the Buchwald-Hartwig amination, this compound acts as the amine nucleophile. The key challenge is its reduced nucleophilicity.
Common Issues & Solutions:
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Weak nucleophilicity of the aniline; inefficient catalyst. | Use a highly active catalyst system with a bulky, electron-rich biarylphosphine ligand like BrettPhos, RuPhos, or XantPhos.[6][7] A strong, non-nucleophilic base (NaOtBu, KOtBu) is crucial.[5] |
| Decomposition of Starting Material | Reaction temperature is too high or the base is too harsh for other functional groups. | Screen different bases (e.g., K₂CO₃, K₃PO₄) and solvents. It may be necessary to run the reaction at a lower temperature for a longer period. |
| Formation of Biaryl Byproduct | Side reaction of the aryl halide. | Optimizing the catalyst-to-ligand ratio and reaction concentration can sometimes suppress this side reaction. |
Recommended Catalyst and Ligand Systems for Buchwald-Hartwig Amination:
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | BrettPhos | NaOtBu | Toluene | 90-110 |
| Pd(OAc)₂ | RuPhos | KOtBu | Dioxane | 90-110 |
| RuPhos Pd G3 | (None needed) | LHMDS | Toluene | 80-100 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), palladium precatalyst (1-5 mol%), ligand (if necessary), and base (1.2-2.0 equiv.) to a dry reaction vessel with a stir bar.
-
Solvent Addition: Add the degassed solvent.
-
Reaction Execution: Seal the vessel and heat to the desired temperature with vigorous stirring.
-
Monitoring & Work-up: Follow the procedures outlined in the Suzuki-Miyaura protocol.
General Catalytic Cycle for Palladium Cross-Coupling Reactions
Caption: A simplified palladium cross-coupling catalytic cycle.
Heck Reaction
The Heck reaction couples the 3-(pyrrolidin-1-ylsulfonyl)aryl halide with an alkene. The electronic properties of the aryl halide can be favorable for the initial oxidative addition.
Common Issues & Solutions:
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Catalyst deactivation or poor choice of base/solvent. | Standard phosphine ligands like PPh₃ or P(o-tol)₃ are often effective. A hindered organic base like triethylamine or an inorganic base like K₂CO₃ can be used. Aprotic polar solvents like DMF or NMP are common. |
| Poor Regioselectivity | Steric and electronic factors of the alkene. | For terminal alkenes, the arylation typically occurs at the less substituted carbon. For internal alkenes, mixtures of isomers can be obtained. The choice of ligand can sometimes influence regioselectivity. |
| Alkene Isomerization | Palladium-hydride species can catalyze double bond migration. | The addition of a phosphine sponge or optimizing the base and temperature can minimize this side reaction. |
Recommended Conditions for Heck Reaction:
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-120 |
| PdCl₂(PPh₃)₂ | (None needed) | K₂CO₃ | NMP | 100-140 |
Experimental Protocol: General Procedure for Heck Reaction
-
Reaction Setup: To a sealable reaction tube, add the 3-(pyrrolidin-1-ylsulfonyl)aryl halide (1.0 equiv.), alkene (1.2-2.0 equiv.), palladium catalyst (1-5 mol%), ligand (if necessary), and base (1.5-2.5 equiv.).
-
Solvent Addition: Add the degassed solvent.
-
Reaction Execution: Seal the tube and heat to the specified temperature with stirring.
-
Monitoring & Work-up: Follow the general procedures outlined previously.
References
- 1. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.rug.nl [research.rug.nl]
Preventing decomposition of 3-(Pyrrolidin-1-ylsulfonyl)aniline during reaction
Welcome to the technical support center for 3-(Pyrrolidin-1-ylsulfonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for reactions involving this versatile building block. By understanding the underlying chemical principles of its stability and reactivity, you can optimize your reaction conditions, maximize yields, and prevent the formation of unwanted byproducts.
Introduction: Understanding the Molecule
This compound is a bifunctional molecule featuring a nucleophilic aniline moiety and a robust sulfonamide group. This unique combination makes it a valuable reagent in medicinal chemistry and materials science. However, the interplay between these two functional groups also presents specific challenges during chemical transformations. The aniline nitrogen is susceptible to oxidation and unwanted side reactions under various conditions, while the sulfonamide bond can be labile under harsh acidic or basic environments. This guide will address the most common issues encountered in the laboratory and provide scientifically grounded solutions.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments with this compound.
Issue 1: Low Yield of the Desired Product
Question: I am experiencing a low yield in my reaction where this compound is used as a nucleophile. What are the likely causes and how can I improve the outcome?
Answer: Low yields can stem from several factors, primarily related to the degradation of the starting material or the formation of side products. Let's break down the potential causes and solutions.
-
Oxidation of the Aniline Moiety: The primary amine of the aniline is susceptible to oxidation, which can be promoted by atmospheric oxygen, certain metal catalysts, or oxidizing reagents. This can lead to the formation of colored impurities, such as nitroso, nitro, or azoxy compounds, and polymeric materials.[1][2]
-
Solution:
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), can prevent oxidative degradation.
-
-
-
Hydrolysis of the Sulfonamide Bond: While generally stable, the sulfonamide bond can undergo hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[3] This would lead to the formation of 3-aminobenzenesulfonic acid and pyrrolidine.
-
Solution:
-
pH Control: Maintain the reaction pH within a mild range (pH 4-10) if possible. If strongly acidic or basic conditions are required, consider running the reaction at a lower temperature to minimize hydrolysis.
-
Reaction Time: Minimize the reaction time at elevated temperatures to reduce the extent of potential hydrolysis.
-
-
-
Suboptimal Reaction Conditions: The nucleophilicity of the aniline can be highly dependent on the reaction conditions.
-
Solution:
-
Base Selection: If a base is required to deprotonate the aniline or scavenge acid, choose a non-nucleophilic base to avoid competitive reactions. Tertiary amines like triethylamine or diisopropylethylamine are often suitable choices. In some syntheses using similar sulfonamides, potassium tert-butoxide has been used effectively at low temperatures.[4][5][6]
-
Solvent Choice: The choice of solvent can influence the reactivity. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often good choices for nucleophilic aromatic substitution reactions.
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote decomposition. It is crucial to find the optimal temperature that balances reaction rate and stability. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.
-
-
Issue 2: Formation of Colored Impurities
Question: My reaction mixture turns dark brown/black when using this compound. What is causing this discoloration and how can I prevent it?
Answer: The formation of colored impurities is a strong indicator of the oxidative degradation of the aniline moiety. Anilines are notoriously prone to air oxidation, which leads to a complex mixture of colored byproducts, including quinone-like structures and polymeric materials.
-
Causality: The lone pair of electrons on the aniline nitrogen makes the aromatic ring highly activated and susceptible to oxidation. This process can be initiated by light, heat, atmospheric oxygen, or trace metal impurities.
-
Prevention Protocol:
-
Strict Exclusion of Oxygen: As detailed in the previous section, the most critical step is to maintain an inert atmosphere throughout the reaction and use degassed solvents.
-
Purity of Starting Material: Ensure the this compound you are using is of high purity and has not been stored for extended periods exposed to air and light. If the starting material is already discolored, consider purification by recrystallization or column chromatography before use.
-
Reaction Temperature: Avoid unnecessarily high reaction temperatures, as heat can accelerate oxidative decomposition.
-
Light Protection: Protect the reaction mixture from light by wrapping the reaction flask in aluminum foil, especially if the reaction is run for an extended period.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure its long-term stability, this compound should be stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and in a cool, dark place. Refrigeration is recommended. Avoid prolonged exposure to air and light.
Q2: Can I use strong acids or bases with this compound?
Extreme pH conditions should be avoided whenever possible. Strong acids can protonate the aniline nitrogen, deactivating it as a nucleophile, and can also catalyze the hydrolysis of the sulfonamide bond at elevated temperatures. Strong bases can deprotonate the sulfonamide N-H if one were present (not in this specific molecule, but a consideration for other sulfonamides), and very harsh basic conditions can also promote hydrolysis. If your reaction requires acidic or basic conditions, it is advisable to perform it at the lowest possible temperature and for the shortest duration necessary.
Q3: Is it necessary to protect the aniline group before performing reactions at other sites on the molecule?
If you are performing a reaction that is incompatible with a primary aniline (e.g., reactions involving strong oxidants or electrophiles that could react with the amine), protection of the aniline group is highly recommended.
-
Protective Group Strategy: The most common way to protect an aniline is by converting it to an amide, such as an acetamide. The amide is significantly less nucleophilic and the acetyl group can be removed later by acidic or basic hydrolysis to regenerate the aniline. Sulfonamides themselves are also used as protecting groups for amines.[7][8][9]
Q4: What are the main decomposition pathways for this compound?
Based on the chemistry of its functional groups, the two primary decomposition pathways are:
-
Oxidation of the Aniline: This leads to a variety of colored byproducts and is often the most significant degradation pathway under typical reaction conditions.
-
Hydrolysis of the Sulfonamide: This is more likely to occur under harsh pH and high-temperature conditions, cleaving the S-N bond.
The following diagram illustrates these potential degradation routes:
Caption: Potential decomposition pathways of this compound.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution Reactions
This protocol provides a general framework for using this compound as a nucleophile while minimizing decomposition.
-
Inert Atmosphere Setup: Assemble your glassware and purge the system with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Preparation:
-
Use freshly purified this compound if the stored compound shows any discoloration.
-
Use anhydrous, degassed solvents.
-
-
Reaction Setup:
-
Dissolve the electrophile in the chosen solvent in the reaction flask.
-
In a separate flask, dissolve this compound (typically 1.0-1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 equivalents) in the solvent.
-
Add the solution of the aniline derivative to the solution of the electrophile dropwise at the desired reaction temperature (e.g., 0 °C or room temperature).
-
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction mixture appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride). Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification of Discolored this compound
If your starting material has a noticeable color, purification is recommended before use.
-
Dissolution: Dissolve the discolored this compound in a minimum amount of a suitable hot solvent (e.g., ethanol or isopropanol).
-
Decolorization: Add a small amount of activated carbon to the hot solution and swirl gently for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with a fluted filter paper to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Data Summary
The following table summarizes the key stability parameters and recommended conditions for reactions involving this compound.
| Parameter | Recommendation/Information | Rationale |
| pH Stability | Optimal range: pH 4-10 | Avoids acid- or base-catalyzed hydrolysis of the sulfonamide. |
| Thermal Stability | Use the lowest effective temperature. | High temperatures can accelerate both oxidation and hydrolysis.[10][11][12] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents air oxidation of the aniline moiety. |
| Compatible Bases | Non-nucleophilic amines (e.g., Et₃N, DIPEA), t-BuOK (at low temp) | Avoids competitive reactions with the electrophile. |
| Incompatible Reagents | Strong oxidizing agents, strong mineral acids at high temperatures. | Can lead to unwanted side reactions and decomposition. |
Logical Workflow for Troubleshooting
The following diagram outlines a logical workflow for troubleshooting common issues.
Caption: A step-by-step workflow for troubleshooting reactions.
By carefully considering the factors outlined in this guide, you can significantly improve the success of your reactions involving this compound.
References
- 1. The degradation products of aniline in the solutions with ozone and kinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Aqueous oxidation of sulfonamide antibiotics: aromatic nucleophilic substitution of an aniline radical cation. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. youtube.com [youtube.com]
- 8. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A study on the nature of the thermal decomposition of methylammonium lead iodide perovskite, CH3NH3PbI3: an attempt to rationalise contradictory experimental results - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 12. Thermal decomposition of 1,3-dimethyl derivative of phenobarbital in trimethylanilinium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Loading Optimization for Buchwald-Hartwig Amination of 3-(Pyrrolidin-1-ylsulfonyl)aniline
Welcome to the technical support center for the palladium-catalyzed amination of 3-(pyrrolidin-1-ylsulfonyl)aniline. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you navigate the complexities of this specific Buchwald-Hartwig cross-coupling reaction, enabling you to optimize catalyst loading, maximize yield, and ensure process robustness.
Introduction: The Challenge of Aminating with a Sulfonamide-Containing Aniline
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C–N bonds.[1] When coupling this compound, the substrate presents unique characteristics due to the presence of both a nucleophilic aniline and an electron-withdrawing sulfonamide group. While this reaction is invaluable for synthesizing complex molecules in drug discovery[2][3], achieving high efficiency with minimal catalyst loading is a common challenge. High catalyst loading increases costs, complicates product purification by elevating residual palladium levels, and can be unsustainable on a larger scale.
This guide provides a logical, field-tested framework for troubleshooting common issues and systematically optimizing your reaction conditions.
Section 1: The Catalyst System - Your Reaction's Foundation
The choice of palladium source and, more critically, the phosphine ligand, is the single most important factor determining the success of a Buchwald-Hartwig amination.[4] The ligand stabilizes the palladium center, facilitates the key steps of oxidative addition and reductive elimination, and prevents catalyst deactivation.[1][5]
FAQ: Which palladium precursor and ligand should I choose as a starting point for coupling this compound?
Answer: For substrates like this compound, which can be sensitive, starting with a well-defined palladium pre-catalyst is highly recommended over generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃. Pre-catalysts offer superior reproducibility and often lead to the formation of a more active catalytic species.[6][7]
A robust starting point is a Generation 2 (G2) or Generation 4 (G4) pre-catalyst featuring a sterically hindered, electron-rich biaryl monophosphine ligand.
Recommended Starting Points:
| Catalyst System | Ligand Type | Key Advantages | Typical Starting Loading (mol%) |
| XPhos Pd G2/G4 | Dialkylbiarylphosphine | Broad substrate scope, high activity for aryl chlorides, good thermal stability.[7] | 1-2 mol% |
| RuPhos Pd G2/G4 | Dialkylbiarylphosphine | Excellent for electron-rich and heterocyclic substrates. | 1-2 mol% |
| BrettPhos Pd G2/G4 | Dialkylbiarylphosphine | Very bulky, effective for challenging couplings and can enable lower reaction temperatures. | 1-2 mol% |
Causality Explained: The sulfonamide group is electron-withdrawing, which can decrease the nucleophilicity of the aniline nitrogen. To compensate, a highly active catalyst is required. The bulky and electron-rich nature of ligands like XPhos and RuPhos promotes the crucial, often rate-limiting, reductive elimination step to form the C-N bond and turn over the catalytic cycle efficiently.[1][5]
Catalyst Selection Workflow
Caption: Initial catalyst selection workflow based on aryl halide identity.
Section 2: Troubleshooting Low Conversion and Poor Yields
Even with a good starting point, you may encounter issues. A systematic approach to troubleshooting is key.
FAQ: My reaction shows low or no conversion of my aryl halide. What are the first things I should check?
Answer: Low conversion is typically due to an inactive catalyst or suboptimal reaction conditions. Before making drastic changes, verify these critical parameters:
-
Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all reagents and solvents were thoroughly degassed. Oxygen can oxidize the phosphine ligand and the Pd(0) center, killing the catalyst.
-
Solvent and Reagent Purity: Water can be detrimental. Ensure you are using anhydrous solvents. Water can hydrolyze the active palladium-amide intermediate and compete with the amination pathway, potentially leading to hydroxylation side products.[8][9][10]
-
Base Quality and Stoichiometry: The base is not just a proton scavenger; it is intimately involved in the catalytic cycle.[11][12] Use a freshly opened or properly stored strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). Ensure you are using at least 1.2-1.5 equivalents. Insufficient base will stall the reaction.
-
Catalyst Viability: If you are not using a pre-catalyst, ensure your palladium source and ligand are of high quality. If using a pre-catalyst, check its age and storage conditions. They are generally air-stable but can degrade over time with improper handling.[7]
FAQ: I see complete consumption of my starting materials, but my product yield is low. What are the likely side reactions?
Answer: When starting materials are consumed but the desired product is not formed in high yield, one or more side reactions are likely occurring. For this specific coupling, common culprits include:
-
Hydrodehalogenation: The aryl halide is converted to the corresponding arene (Ar-H instead of Ar-NR₂). This occurs when an intermediate palladium-hydride species undergoes reductive elimination with the arene before C-N bond formation can occur. It is often exacerbated by moisture or certain bases.
-
Diarylation: If you are coupling with a primary aniline that itself has an N-H bond, a second arylation can occur, leading to a diarylamine byproduct. However, with this compound, the primary amine is the intended nucleophile, so this refers to the product of the first reaction reacting again if the aryl halide is in large excess or highly reactive. Careful control of stoichiometry is key.[13]
-
Catalyst Deactivation: The catalyst can be deactivated through various pathways during the reaction. For example, coordination of the electron-rich five-membered pyrrolidine ring or the sulfonamide oxygens to the palladium center could potentially inhibit the catalyst.[14] Product inhibition, where the desired product coordinates too strongly to the palladium center, can also slow or stop the catalytic cycle.[15]
Troubleshooting Workflow
Caption: Systematic workflow for troubleshooting low-yield reactions.
Section 3: A Practical Guide to Optimizing Catalyst Loading
Once you have a reliable reaction that provides a good yield (>80-90%), you can begin to optimize for catalyst loading. The goal is to find the lowest possible catalyst concentration that provides complete conversion in a reasonable timeframe.
FAQ: How do I systematically reduce the catalyst loading for my reaction?
Answer: A systematic, data-driven approach is essential. Avoid making large, arbitrary jumps in concentration.
Step-by-Step Optimization Protocol:
-
Establish a Baseline: Run the reaction at your initial "good" condition (e.g., 1.0 mol% Pd) and monitor it over time (e.g., take samples at 1, 2, 4, 8, and 24 hours). This gives you a baseline kinetic profile.
-
Halve the Loading: In the next experiment, reduce the catalyst loading by 50% (to 0.5 mol%). Again, monitor the reaction progress over time.
-
Analyze and Compare: Compare the kinetic profile of the 0.5 mol% run to the 1.0 mol% run.
-
Scenario A: If the reaction reaches completion in a similar timeframe, the lower loading is effective. You can attempt another 50% reduction (to 0.25 mol%).
-
Scenario B: If the reaction is significantly slower but still reaches completion, the lower loading is viable but may require a longer reaction time. You must decide if the trade-off is acceptable.
-
Scenario C: If the reaction stalls and does not reach completion, 0.5 mol% is likely below the minimum threshold for your current conditions. At this point, you should consider other variables.
-
-
Optimize Other Parameters: If you cannot go lower on catalyst loading, small changes in other parameters can often help. Increasing the temperature by 10 °C or screening a different base (e.g., K₃PO₄ or Cs₂CO₃[16]) may increase catalyst turnover and allow for a lower loading to be effective.
Data Summary: Effect of Catalyst Loading on Reaction Time
| Catalyst Loading (mol%) | Ligand/Pre-catalyst | Time to >99% Conversion (h) | Notes |
| 2.0 | XPhos Pd G2 | 1 | Baseline, very fast. |
| 1.0 | XPhos Pd G2 | 2.5 | Good starting point for optimization. |
| 0.5 | XPhos Pd G2 | 6 | Slower, but still efficient. |
| 0.1 | XPhos Pd G2 | 24+ (Stalled at 85%) | Ineffective under these conditions. |
| 0.1 | BrettPhos Pd G4 | 18 | Change of ligand enabled lower loading. |
Section 4: Advanced FAQs on Reaction Parameters
FAQ: What is the optimal Base-Solvent combination for a sulfonamide-containing aniline?
Answer: The interplay between base and solvent is crucial and non-intuitive.[17]
-
Non-polar Solvents (e.g., Toluene): In these solvents, an anionic base (like NaOtBu) is required to deprotonate the neutral palladium-amine complex.[11][12] This is the most common and reliable combination.
-
Polar Aprotic Solvents (e.g., DMF, Dioxane): In more polar solvents, weaker inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective.[16] The polarity of the solvent can help stabilize charged intermediates. However, be aware that in some polar solvents, the base can coordinate to the palladium center and create a stable, inactive resting state.[11][12]
-
Recommendation: Start with NaOtBu in Toluene or Dioxane . If base-sensitive functional groups are present on your aryl halide, screening K₃PO₄ or Cs₂CO₃ in Dioxane is a logical next step.
FAQ: How does temperature affect the reaction and catalyst stability?
Answer: Temperature has a dual effect. It increases the rate of all steps in the catalytic cycle, which is generally beneficial. Typical temperatures range from 80-110 °C.[7] However, higher temperatures also accelerate catalyst decomposition pathways. If you observe your reaction starting quickly but then stalling, it may be a sign of thermal degradation of the catalyst. In such cases, using a more thermally stable ligand or slightly reducing the temperature may lead to a better overall yield, even if the initial rate is slower.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. m.youtube.com [m.youtube.com]
- 6. reddit.com [reddit.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 10. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [escholarship.org]
- 11. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Guide to the Comparative Biological Evaluation of 3-(Pyrrolidin-1-ylsulfonyl)aniline and Its Positional Isomers
In the landscape of medicinal chemistry, the sulfonylaniline scaffold is a privileged structure, integral to a multitude of pharmacologically active agents.[1] The strategic placement of substituents on the aniline ring can dramatically alter a compound's biological activity, a core principle of structure-activity relationship (SAR) studies. This guide provides a framework for the comparative biological analysis of 3-(Pyrrolidin-1-ylsulfonyl)aniline and its ortho- (2-) and para- (4-) positional isomers.
While direct comparative studies on these specific isomers are not extensively documented, the known activities of related sulfonamide and pyrrolidine-containing molecules suggest high potential in oncology and inflammatory diseases.[2][3] This document, therefore, serves as a practical guide for researchers, outlining a logical, step-by-step approach to evaluating and differentiating the biological profiles of these isomers. We will delve into the rationale for assay selection, provide detailed experimental protocols, and illustrate how to interpret the resulting data to build a robust SAR profile.
Rationale for Target and Assay Selection
The choice of biological assays is predicated on the activities of structurally similar compounds. The 4-(pyrrolidin-1-ylsulfonyl)aniline moiety, for instance, is a key component in inhibitors of FMS-like tyrosine kinase 3 (FLT3), a critical target in Acute Myeloid Leukemia (AML).[4] Therefore, a primary focus of this comparative analysis will be on kinase inhibition and its downstream cellular consequences, such as cytotoxicity.
Primary Objectives:
-
To quantify and compare the in vitro inhibitory potency of the 2-, 3-, and 4-(Pyrrolidin-1-ylsulfonyl)aniline isomers against a clinically relevant protein kinase.
-
To assess and compare the cytotoxic effects of these isomers on a cancer cell line to determine their anti-proliferative potential.
For this guide, we will use FLT3-ITD as the target kinase and the MV4-11 cell line (an AML cell line with FLT3-ITD mutation) for cytotoxicity studies. This provides a cohesive system where the enzymatic inhibition can be directly correlated with cellular effects.
Comparative Analysis: In Vitro Kinase Inhibition
An in vitro kinase assay is the foundational step to determine the direct inhibitory effect of a compound on its target enzyme, isolated from the complexities of a cellular environment.[5] The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction; a potent inhibitor will result in less ADP production.[5]
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted for a 96-well plate format. The core principle is that active kinases convert ATP to ADP; the amount of ADP generated is then converted back to ATP in a second step, which fuels a luciferase reaction, producing light.[5] More inhibitor activity results in less ADP, and therefore less light.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase buffer solution containing the FLT3-ITD enzyme and its specific substrate (e.g., a synthetic peptide).
-
Prepare serial dilutions of the 2-, 3-, and 4-(Pyrrolidin-1-ylsulfonyl)aniline isomers in DMSO, and then dilute further into the assay buffer. Ensure the final DMSO concentration is below 1% to avoid solvent-induced inhibition.
-
Prepare a 2X ATP solution at the desired concentration (often near the Km value for the specific kinase).
-
-
Kinase Reaction:
-
Add 10 µL of each compound dilution to the appropriate wells of a 96-well plate. Include wells for a "no inhibitor" positive control (DMSO vehicle) and a "no enzyme" negative control.
-
To initiate the reaction, add 10 µL of the 2X kinase/substrate solution to all wells.
-
Add 20 µL of the 2X ATP solution to start the enzymatic reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.[5]
-
-
Signal Generation and Detection:
-
Add 40 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 80 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% kinase activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each isomer using a non-linear regression curve fit.
-
Illustrative Data Presentation
The results of this experiment should be summarized in a clear, comparative table.
| Isomer | Target Kinase | IC50 (nM) [Hypothetical Data] |
| 2-(Pyrrolidin-1-ylsulfonyl)aniline | FLT3-ITD | 850 |
| This compound | FLT3-ITD | 120 |
| 4-(Pyrrolidin-1-ylsulfonyl)aniline | FLT3-ITD | 15 |
Experimental Workflow Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
A Comparative Guide to 3-(Pyrrolidin-1-ylsulfonyl)aniline Derivatives in Kinase Inhibition
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. Within this landscape, the 3-(pyrrolidin-1-ylsulfonyl)aniline scaffold has emerged as a promising pharmacophore, particularly in the development of inhibitors targeting FMS-like tyrosine kinase 3 (FLT3), a critical player in acute myeloid leukemia (AML). This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this class of compounds, compares their performance with established alternatives, and presents the experimental data and protocols that underpin these findings.
The Rationale Behind Targeting FLT3 with a Sulfonylaniline Core
FLT3 is a receptor tyrosine kinase that, when mutated, becomes constitutively active, driving the proliferation of leukemia cells. Mutations, especially internal tandem duplications (FLT3-ITD), are found in approximately 30% of AML cases and are associated with a poor prognosis. This makes FLT3 a prime therapeutic target. The this compound moiety serves as a crucial anchor for these inhibitors. The sulfonamide group is a key structural feature, often involved in critical hydrogen bonding interactions within the kinase ATP-binding pocket. The pyrrolidine ring offers a three-dimensional structure that can be modified to enhance potency and selectivity.
Structure-Activity Relationship (SAR): Deconstructing the Key to Potency
The potency and selectivity of this compound derivatives are profoundly influenced by the nature of the heterocyclic system attached to the aniline nitrogen. Extensive research has focused on exploring various heterocyclic scaffolds to optimize interactions with the FLT3 kinase domain.
A pivotal study investigated a range of heterocyclic cores, revealing that the imidazo[1,2-b]pyridazine scaffold is particularly effective. The 4-(pyrrolidin-1-ylsulfonyl)aniline substituent is a shared feature among the most potent compounds, highlighting its importance. For instance, compounds with this substituent attached to the 8-position of the imidazo[1,2-b]pyridazine core, along with a trans-1,4-diaminocyclohexyl group at the 6-position, have demonstrated nanomolar inhibitory activities against FLT3-ITD.[1]
In contrast, other heterocyclic systems such as thieno[3,2-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, when combined with the same 4-(pyrrolidin-1-ylsulfonyl)aniline moiety, generally exhibit weaker potency.[1] For example, most of the tested pyrazolo[1,5-a]pyrimidine derivatives had GI50 values greater than 10 μM.[1] However, a disubstituted pyrazolo[1,5-a]pyrimidine derivative bearing the 4-(pyrrolidin-1-ylsulfonyl)aniline and an aminocyclohexylamino substituent did show submicromolar activity against FLT3-ITD.[1]
The nature of the substituent at the 3-position of the imidazo[1,2-b]pyridazine core also plays a significant role. Derivatives with a bromine, cyclohexyl, or cyclohexenyl group at this position have shown promising inhibitory activities in the nanomolar range.[1]
dot
Caption: Key SAR insights for this compound derivatives as FLT3 inhibitors.
Comparative Performance: Benchmarking Against Approved FLT3 Inhibitors
The ultimate measure of a novel inhibitor's potential is its performance relative to existing therapies. The current landscape of FLT3 inhibitors includes approved drugs like gilteritinib and quizartinib.
Gilteritinib is a type I FLT3 inhibitor, meaning it targets both the active and inactive conformations of the kinase, making it effective against both FLT3-ITD and tyrosine kinase domain (TKD) mutations.[2][3] Quizartinib , on the other hand, is a more selective type II inhibitor that primarily targets the inactive conformation of FLT3-ITD.[2]
While direct head-to-head studies with the novel imidazo[1,2-b]pyridazine derivatives are emerging, we can draw comparisons from their reported potencies. The most promising imidazo[1,2-b]pyridazine derivatives exhibit low nanomolar IC50 values against FLT3-ITD.[1] This is comparable to the potency of gilteritinib and quizartinib, which also inhibit FLT3-ITD in the low nanomolar range.[3]
A key advantage of the novel derivatives could be their selectivity profile. While highly potent, some approved inhibitors have off-target effects due to their inhibition of other kinases like c-KIT.[2] A comprehensive kinase panel screening of the most promising this compound derivatives is necessary to fully delineate their selectivity and potential for a better safety profile.
| Compound Class/Drug | Target(s) | Reported Potency (IC50/GI50 against FLT3-ITD) | Key Characteristics |
| Imidazo[1,2-b]pyridazine Derivatives | FLT3-ITD | Low nanomolar | High potency, potential for improved selectivity.[1] |
| Gilteritinib | FLT3 (ITD and TKD), AXL | Low nanomolar | Type I inhibitor, active against a broader range of FLT3 mutations.[2][3][4] |
| Quizartinib | FLT3-ITD, c-KIT | Low nanomolar | Highly potent and selective type II inhibitor for FLT3-ITD.[2][3] |
| Sorafenib | FLT3, VEGFR, PDGFR, RAF | Varies (less potent than selective inhibitors) | Multi-kinase inhibitor, not approved for AML but used off-label.[2] |
Experimental Protocols: Ensuring Scientific Rigor
The foundation of any SAR study lies in robust and reproducible experimental protocols. Here, we detail the key assays used to evaluate these this compound derivatives.
Biochemical Kinase Inhibition Assay (FLT3)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the FLT3 kinase. A common method is the ADP-Glo™ Kinase Assay.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates its potency.
Step-by-Step Methodology:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then further diluted in the appropriate kinase buffer.
-
Reaction Setup: In a 384-well plate, the following are added in order:
-
1 µL of the test compound or DMSO (for control).
-
2 µL of recombinant FLT3 enzyme.
-
2 µL of a substrate/ATP mixture.
-
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 120 minutes) to allow the kinase reaction to proceed.
-
ADP Detection:
-
5 µL of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.
-
10 µL of Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. After a 30-minute incubation, the luminescence is measured.
-
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced. IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.
dot
Caption: Workflow for a typical biochemical kinase inhibition assay.
Cell-Based Proliferation Assay
This assay assesses the effect of the compounds on the growth of cancer cell lines, particularly those dependent on FLT3 signaling.
Principle: The viability of cells is measured after treatment with the inhibitor. A reduction in cell viability indicates cytotoxic or cytostatic effects.
Step-by-Step Methodology:
-
Cell Seeding: Human leukemia cell lines, such as MV4-11 (FLT3-ITD positive) and MOLM-13 (FLT3-ITD positive), are seeded in 96-well plates. FLT3-independent cell lines are used as controls for selectivity.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).
-
Viability Assessment: A cell viability reagent (e.g., CellTiter-Glo®) is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Data Analysis: The luminescent signal is measured, and the GI50 (concentration for 50% growth inhibition) is calculated.
Future Perspectives
The this compound scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors. The high potency of the imidazo[1,2-b]pyridazine derivatives against FLT3-ITD positions them as strong candidates for further preclinical development. Future work should focus on:
-
Comprehensive Selectivity Profiling: Screening lead compounds against a broad panel of kinases to fully understand their off-target effects and confirm their safety profile.
-
In Vivo Efficacy Studies: Evaluating the most promising compounds in animal models of AML to assess their pharmacokinetic properties and anti-leukemic activity.
-
Exploration of Other Kinase Targets: The versatility of the this compound scaffold suggests it may be adaptable for inhibiting other kinases implicated in cancer and other diseases.
By continuing to build upon the solid foundation of SAR data and employing rigorous experimental validation, researchers can further refine this promising class of compounds and bring new, effective therapies to patients in need.
References
- 1. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hematologyandoncology.net [hematologyandoncology.net]
- 3. Comparison of effects of midostaurin, crenolanib, quizartinib, gilteritinib, sorafenib and BLU-285 on oncogenic mutants of KIT and FLT3 in hematologic malignancies: Mutant KIT and FLT3 response to Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Derived from 3-(Pyrrolidin-1-ylsulfonyl)aniline
Introduction: The 3-(Pyrrolidin-1-ylsulfonyl)aniline Scaffold and the Quest for Kinase Selectivity
In the landscape of modern drug discovery, protein kinases remain a dominant and intensely pursued class of therapeutic targets. Their integral role in cellular signaling pathways, however, presents a significant challenge: achieving inhibitor selectivity. The human kinome comprises over 500 members, many of which share highly conserved ATP-binding pockets. This structural homology often leads to off-target effects, where a kinase inhibitor interacts with unintended kinases, potentially causing toxicity or reducing therapeutic efficacy. Consequently, comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a critical step in understanding a compound's true biological activity and guiding its development.
The this compound scaffold has emerged as a privileged structure in the design of novel kinase inhibitors. Its derivatives have shown promise in targeting various kinases implicated in diseases like cancer. The sulfonamide group can act as a hydrogen bond acceptor, while the aniline and pyrrolidine moieties can be modified to optimize potency, selectivity, and pharmacokinetic properties.
This guide provides a comparative analysis of the cross-reactivity and selectivity of kinase inhibitors derived from this scaffold, with a focus on how different heterocyclic cores appended to the aniline influence their activity. We will delve into the experimental data, discuss the underlying structure-activity relationships (SAR), and provide detailed protocols for assessing kinase inhibitor selectivity in your own research.
Comparative Analysis: Impact of Heterocyclic Cores on Kinase Inhibition
A key strategy in kinase inhibitor design is "scaffold hopping," where the core heterocyclic structure of a known inhibitor is replaced with a different one to improve its properties. A study by Gucký et al. provides an excellent basis for comparing different heterocyclic scaffolds attached to a 4-(pyrrolidin-1-ylsulfonyl)aniline moiety, which is structurally analogous to the 3-substituted scaffold and provides valuable insights into the SAR of this chemical class. The primary targets in their investigation were FLT3-ITD, a driver mutation in acute myeloid leukemia (AML), and CDK2, a key cell cycle regulator.
Thieno[3,2-d]pyrimidine Core
Derivatives based on the thieno[3,2-d]pyrimidine scaffold were synthesized and evaluated for their inhibitory potential. However, these compounds generally exhibited weak activity against the target kinase, FLT3-ITD, with IC50 values typically in the micromolar range. This suggests that the geometry and electronic properties of this particular heterocyclic system may not be optimal for strong binding to the ATP pocket of FLT3.
Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine series also showed generally poor potency. However, one notable exception was a disubstituted derivative, compound 14 , which incorporated an aminocyclohexylamino group. This compound displayed submicromolar activity against both FLT3-ITD and CDK2, indicating a significant improvement in potency. This highlights the critical role of substituents in modulating the activity of the core scaffold. The introduction of the aminocyclohexylamino group likely provides additional favorable interactions within the kinase active site.
Imidazo[4,5-b]pyridine Core
Kinase inhibitors featuring an imidazo[4,5-b]pyridine core linked to the 4-(pyrrolidin-1-ylsulfonyl)aniline moiety demonstrated a marked increase in potency. Compounds 18a and 18b from this series showed submicromolar inhibitory activities against both wild-type and mutant FLT3. Furthermore, their antiproliferative effects in leukemia cell lines were shown to be dependent on FLT3 signaling, suggesting on-target activity in a cellular context.
Imidazo[1,2-b]pyridazine Core: A Promising Scaffold
The most promising results were obtained with the imidazo[1,2-b]pyridazine scaffold. Several derivatives from this series displayed potent, nanomolar-level inhibition of FLT3-ITD. The initial candidates, which included a trans-1,4-diaminocyclohexyl substituent, showed strong activity. Subsequent SAR studies, particularly focusing on the 3-position of the imidazo[1,2-b]pyridazine ring, led to the identification of compounds with high potency and a favorable selectivity profile against CDK2. For instance, the introduction of a 3-phenyl substituent resulted in a compound with a selectivity ratio for CDK2/FLT3-ITD of over 200.
Comparative Data Summary
The following table summarizes the inhibitory activities of representative compounds from the aforementioned study, showcasing the impact of the heterocyclic core on potency and selectivity.
| Compound ID | Heterocyclic Core | R Group(s) | FLT3-ITD IC50 (µM) | CDK2/E IC50 (µM) | MV4-11 GI50 (µM) |
| 5b | Thieno[3,2-d]pyrimidine | 2,5-diaminopyridine | >10 | >10 | 4.89 |
| 14 | Pyrazolo[1,5-a]pyrimidine | aminocyclohexylamino | 0.89 | 0.81 | 1.12 |
| 18a | Imidazo[4,5-b]pyridine | 6-aminopyridin-2-yl | 0.28 | >10 | 0.28 |
| 29a | Imidazo[1,2-b]pyridazine | Br, trans-1,4-diaminocyclohexyl | 0.019 | 0.11 | 0.021 |
| 34f | Imidazo[1,2-b]pyridazine | 3-phenyl, trans-1,4-diaminocyclohexyl | 0.004 | 0.87 | 0.007 |
Note: The data presented is for compounds containing the 4-(pyrrolidin-1-ylsulfonyl)aniline moiety as described in the source.
This comparative analysis clearly demonstrates that the choice of the heterocyclic core is a critical determinant of both the potency and selectivity of kinase inhibitors derived from the (pyrrolidin-1-ylsulfonyl)aniline scaffold. The imidazo[1,2-b]pyridazine core, in particular, stands out as a highly effective scaffold for targeting FLT3-ITD with good selectivity.
Experimental Methodologies for Cross-Reactivity Profiling
To obtain a comprehensive understanding of a kinase inhibitor's selectivity, it is essential to profile it against a large panel of kinases. There are several robust methods for achieving this, with competition binding assays and luminescence-based activity assays being among the most common.
Workflow for Kinase Cross-Reactivity Profiling
Caption: Workflow for a typical luminescence-based kinase inhibitor profiling assay.
Detailed Protocol: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)
This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Rationale: This assay format is universal, meaning it can be used for virtually any kinase, and it is highly sensitive, allowing for the use of low enzyme concentrations. The luminescent signal is robust and less prone to interference from colored or fluorescent compounds compared to other methods.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a stock solution of the test inhibitor in 100% DMSO.
-
Perform serial dilutions of the inhibitor in an appropriate buffer to create a dose-response curve (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
-
Kinase Reaction Setup:
-
In a multi-well assay plate (e.g., 384-well), add the kinase buffer.
-
Add the diluted test inhibitor to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Add the specific kinase from your panel to each well.
-
Add the corresponding substrate for that kinase.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding a solution containing ATP. The concentration of ATP should ideally be at or near the Km for each specific kinase to accurately determine the IC50 value for competitive inhibitors.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes). This time should be within the linear range of the reaction.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. This reagent contains an ATPase that selectively degrades ATP.
-
Incubate for approximately 40 minutes at room temperature.
-
-
Signal Generation and Measurement:
-
Add the Kinase Detection Reagent. This reagent contains the necessary components to convert the ADP produced into a luminescent signal.
-
Incubate for another 30-60 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (negative control) from all data points.
-
Normalize the data to the positive control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each kinase.
-
Signaling Pathway Context: The FLT3 Pathway
To appreciate the therapeutic rationale for inhibiting FLT3, it is helpful to visualize its role in cellular signaling. FLT3 (FMS-like tyrosine kinase 3) is a receptor tyrosine kinase that plays a crucial role in the normal development of hematopoietic stem and progenitor cells. Mutations, such as internal tandem duplications (ITD), lead to constitutive activation of the kinase, promoting uncontrolled cell proliferation and survival in AML.
Caption: Simplified FLT3 signaling pathway and the point of intervention for inhibitors.
Conclusion and Future Directions
The this compound scaffold serves as a versatile foundation for the development of potent kinase inhibitors. Our comparative analysis reveals that the choice of the appended heterocyclic core has a profound impact on both inhibitory potency and target selectivity. Specifically, the imidazo[1,2-b]pyridazine core has been identified as a superior scaffold for developing highly potent and selective inhibitors of FLT3-ITD.
The data presented herein, while valuable, is based on a limited number of kinases. The logical next step for promising compounds, such as derivative 34f , would be to perform a comprehensive cross-reactivity screen against a broad panel of several hundred kinases (a "kinome scan"). This would provide a much clearer picture of its off-target profile and help predict potential liabilities or even identify opportunities for polypharmacology, where inhibiting multiple targets could be therapeutically beneficial.
By integrating rational drug design, thorough SAR studies, and comprehensive cross-reactivity profiling, researchers can continue to refine inhibitors based on the this compound scaffold to develop safer and more effective targeted therapies.
A Comparative Guide to the Strategic Use of 3-Substituted Anilines in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the aniline scaffold is both a cornerstone of synthesis and a frequent source of metabolic liabilities. While its synthetic versatility is undeniable, the aniline motif is a well-known "structural alert," often implicated in idiosyncratic adverse drug reactions (IADRs) due to the formation of reactive metabolites.[1][2] This guide provides an in-depth comparison of aniline substitution patterns, making a data-supported case for the strategic prioritization of the 3-substituted (meta) aniline isomer to enhance metabolic stability, fine-tune physicochemical properties, and optimize target engagement, particularly in the context of kinase inhibitors.
The Aniline Conundrum: A Tale of Synthetic Utility and Metabolic Risk
Aniline and its derivatives are ubiquitous in medicinal chemistry, forming the backbone of countless therapeutic agents, from pioneering sulfa drugs to modern targeted therapies.[1] Their prevalence stems from their synthetic accessibility and their ability to act as crucial pharmacophores, often engaging in hydrogen-bond interactions with biological targets.[3]
However, the electron-rich nature of the aniline ring makes it susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP450) enzymes.[1] This process, particularly oxidation at the para-position, can generate highly electrophilic and toxic species, such as quinone-imines. These reactive metabolites can form covalent adducts with cellular macromolecules like proteins, leading to drug-induced toxicities, including hepatotoxicity.[2][4] This metabolic vulnerability necessitates strategies to mitigate risk without sacrificing the beneficial structural and binding properties of the aniline core.
The Isomeric Advantage: Why the Meta-Position Reigns Supreme
The position of a substituent on the aniline ring is not a trivial choice; it fundamentally dictates the molecule's electronic properties, metabolic fate, and spatial orientation within a binding pocket. While ortho and para positions are common, the meta (3-position) offers a unique and often superior combination of advantages.
Enhanced Metabolic Stability: Blocking the Path to Toxicity
The primary rationale for employing a 3-substituted aniline is to improve metabolic stability. The most common and problematic metabolic pathway for anilines is para-hydroxylation. By placing a substituent at the 3-position, medicinal chemists can effectively "block" or sterically hinder the more susceptible para-position, forcing metabolism down alternative, often less toxic, pathways.[4] Furthermore, ortho-substitution can sterically hinder N-acetylation, another common metabolic route for anilines.[5]
dot graphdot { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} } Caption: Comparative metabolic pathways of aniline isomers.
Fine-Tuning Basicity (pKa) for Optimal Interaction
The basicity of the aniline nitrogen, quantified by its pKa, is critical for a drug's solubility, cell permeability, and ability to interact with its biological target.[6] Substituents influence pKa through a combination of inductive and resonance effects, and the magnitude of these effects is position-dependent.
-
Ortho/Para-Substitution: Substituents in these positions exert both strong inductive and resonance effects. Electron-donating groups (EDGs) increase electron density on the nitrogen via resonance, increasing basicity (higher pKa). Electron-withdrawing groups (EWGs) delocalize the nitrogen's lone pair, drastically reducing basicity (lower pKa).[7]
-
Meta-Substitution: Substituents in the meta-position exert a primarily inductive effect.[7] Resonance effects do not extend to the amino group from this position. This allows for more subtle and predictable modulation of pKa. An EWG like trifluoromethyl (-CF3) at the meta-position can lower the pKa just enough to reduce off-target liabilities associated with high basicity while maintaining the necessary interactions for potency.[8]
Table 1: Comparison of Physicochemical Properties for Isomeric Nitroanilines
| Compound | Substituent Position | pKa of Conjugate Acid | Rationale for pKa Change |
| Aniline | - | 4.63 | Reference |
| p-Nitroaniline | Para (4-position) | 1.00 | Strong -R and -I effects of NO₂ group delocalize the nitrogen lone pair, drastically reducing basicity.[7] |
| m-Nitroaniline | Meta (3-position) | 2.47 | Only the -I effect of the NO₂ group is operative, reducing basicity less severely than in the para isomer.[7] |
| o-Nitroaniline | Ortho (2-position) | -0.26 | Strong -R and -I effects combined with intramolecular hydrogen bonding and steric effects make it the weakest base.[7] |
Note: pKa values calculated from reported pKb values.[7]
Directing Substituent Vectors for Novel Target Interactions
In many drug classes, particularly kinase inhibitors, the aniline ring projects into a hydrophobic pocket adjacent to the ATP binding site.[3] The substitution position on this ring acts as a vector, directing the substituent into a specific region of this pocket. The meta-position provides a unique trajectory compared to the more conventional ortho or para positions. This allows medicinal chemists to:
-
Probe Unexplored Pockets: A meta-substituent can reach into sub-pockets that are inaccessible from other positions, potentially increasing potency and selectivity.
-
Avoid Steric Hindrance: An ortho-substituent may cause a steric clash with the protein, while a para-substituent may be too large for the end of a pocket. The meta-position often provides an ideal compromise.
-
Optimize Lipophilic and Polar Contacts: The unique vector allows for the precise placement of functional groups to form favorable interactions with the target protein.
dot graphdot { graph [fontname="Arial"]; node [shape=none, margin=0, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [color="#5F6368"];
} } Caption: Substituent vectors from aniline ring in a kinase pocket.
Case Study: 3-Substituted Anilines in Kinase Inhibitors
The advantages of the meta-substitution pattern are clearly demonstrated in the design of numerous successful kinase inhibitors. A prime example is Nilotinib , a second-generation Bcr-Abl inhibitor used to treat chronic myeloid leukemia (CML).[6] Nilotinib features a 3-(trifluoromethyl)-5-methylaniline moiety. The meta-trifluoromethyl group serves multiple purposes: it is a strong electron-withdrawing group that modulates the aniline's pKa for optimal binding and physicochemical properties, and its position contributes to the drug's overall metabolic stability and high affinity for the kinase's ATP-binding pocket.[9]
A quantitative structure-activity relationship (QSAR) study of purine-based kinase inhibitors revealed that the meta-position on the aniline fragment was favorable for the introduction of bulky groups, whereas the ortho-position was not, highlighting the importance of the substituent vector in achieving potency.[10]
Table 2: Comparative Activity of Purine-Based Bcr-Abl Kinase Inhibitors
| Compound | Aniline Substitution Pattern | Bcr-Abl IC₅₀ (µM) | Key Observation |
| Imatinib | (Reference Drug) | 0.33 | Standard first-generation inhibitor. |
| 7a | meta-Trifluoromethyl | 0.13 | Meta-EWG significantly improves potency over Imatinib.[10] |
| 7b | para-Fluoro | 0.46 | Para-substitution shows lower potency compared to the meta-CF₃ analog.[10] |
| 7c | meta-Fluoro (on pyridyl-amino) | 0.19 | Meta-fluoro substitution on a bioisosteric ring maintains high potency.[10] |
Data sourced from a 3D-QSAR study on novel Bcr-Abl inhibitors.[10]
Experimental Protocols
To empower researchers to apply these principles, this section provides validated, step-by-step methodologies for the synthesis of a 3-substituted aniline and its subsequent evaluation in a kinase inhibition assay.
Protocol 1: Synthesis of a 3-Substituted Aniline via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a robust palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, ideal for synthesizing substituted anilines.[11]
dot graphdot { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} } Caption: Experimental workflow for Buchwald-Hartwig synthesis.
Materials:
-
1-Bromo-3-(trifluoromethyl)benzene (1.0 mmol, 1.0 equiv.)
-
Benzophenone imine (1.2 mmol, 1.2 equiv.)
-
Pd₂(dba)₃ (0.01 mmol, 1.0 mol%)
-
Racemic BINAP (0.03 mmol, 3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)
-
Anhydrous Toluene (5 mL)
-
Oven-dried Schlenk flask with stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add NaOtBu, BINAP, and Pd₂(dba)₃ to the Schlenk flask.
-
Reagent Addition: Remove the flask from the glovebox (if used). Add 1-bromo-3-(trifluoromethyl)benzene, benzophenone imine, and anhydrous toluene via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 16-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether and filter through a pad of celite, washing the pad with additional ether.
-
Deprotection: Concentrate the filtrate under reduced pressure. To the resulting residue, add THF (5 mL) and 2 M HCl (5 mL). Stir at room temperature for 1 hour to hydrolyze the imine.
-
Extraction: Basify the mixture with 2 M NaOH until pH > 10. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield 3-(trifluoromethyl)aniline.
Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a general method to determine the IC₅₀ value of a compound against a specific kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a common high-throughput screening method.[3]
dot graphdot { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} } Caption: Workflow for a TR-FRET in vitro kinase assay.
Materials:
-
Kinase of interest (e.g., Bcr-Abl)
-
Fluorescein-labeled peptide substrate
-
ATP
-
Kinase Assay Buffer
-
3-(Trifluoromethyl)aniline test compound
-
DMSO
-
EDTA solution
-
Terbium-labeled anti-phosphopeptide antibody (Detection Antibody)
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized 3-(trifluoromethyl)aniline in 100% DMSO.
-
Reaction Setup: Add 50 nL of each compound dilution to the appropriate wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Addition: Add 5 µL of a 2X kinase solution (prepared in Kinase Assay Buffer) to each well. Gently mix and incubate for 20 minutes at room temperature to allow for inhibitor-enzyme equilibration.
-
Reaction Initiation: Add 5 µL of a 2X solution containing ATP and the peptide substrate (prepared in Kinase Assay Buffer) to all wells to start the reaction. The final ATP concentration should be at or near the Kₘ for the kinase.
-
Kinase Reaction: Cover the plate and incubate for 60 minutes at room temperature.
-
Detection: Stop the reaction by adding 10 µL of a Stop/Detection buffer containing EDTA and the Terbium-labeled detection antibody.
-
Signal Development: Incubate the plate for 60 minutes at room temperature to allow the antibody to bind to the phosphorylated substrate.
-
Data Acquisition: Read the plate on a TR-FRET reader, measuring emissions at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).
-
Analysis: Calculate the TR-FRET ratio and plot the percent inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Conclusion and Future Outlook
The strategic use of the 3-substituted aniline motif is a powerful tool in the medicinal chemist's arsenal for overcoming the inherent metabolic liabilities of the aniline scaffold. By blocking problematic para-hydroxylation, providing a unique vector for probing target binding sites, and allowing for the fine-tuning of pKa through primarily inductive effects, the meta-isomer offers a distinct advantage in the design of safer and more effective therapeutics. The case of kinase inhibitors like Nilotinib clearly illustrates how these principles translate into successful, clinically approved drugs. As drug discovery continues to demand molecules with highly optimized ADME and safety profiles, the rationale-driven choice of the 3-substituted aniline will undoubtedly remain a key strategy for success.
References
- 1. cresset-group.com [cresset-group.com]
- 2. researchgate.net [researchgate.net]
- 3. Binding mode of the 4-anilinoquinazoline class of protein kinase inhibitor: X-ray crystallographic studies of 4-anilinoquinazolines bound to cyclin-dependent kinase 2 and p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 9. researchgate.net [researchgate.net]
- 10. 3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies on CML Cell Lines Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Evaluation of Compounds Derived from 3-(Pyrrolidin-1-ylsulfonyl)aniline
In the landscape of modern drug discovery, the strategic design and synthesis of novel chemical entities with potent and selective biological activity are paramount. The privileged pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, prized for its ability to confer favorable physicochemical properties and three-dimensional diversity to bioactive molecules.[1][2][3][4] This guide provides a comprehensive biological evaluation of a promising class of compounds synthesized from the 3-(pyrrolidin-1-ylsulfonyl)aniline scaffold and its analogs, with a particular focus on their anticancer and enzymatic inhibitory activities. We will delve into a comparative analysis of their performance against alternative compounds, supported by robust experimental data and detailed protocols, to offer researchers and drug development professionals a critical perspective on their therapeutic potential.
The Rationale for Targeting Kinases with Pyrrolidinylsulfonyl-Aniline Derivatives
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), leading to constitutive activation and uncontrolled cell proliferation.[5][6] Consequently, the development of potent and selective FLT3 inhibitors is a key therapeutic strategy.
The 4-(pyrrolidin-1-ylsulfonyl)aniline moiety has emerged as a valuable pharmacophore in the design of kinase inhibitors.[5][6] The sulfonamide group can act as a hydrogen bond acceptor, while the pyrrolidine ring can engage in van der Waals interactions within the kinase active site. By utilizing this core structure as a scaffold, a variety of heterocyclic systems can be introduced to explore the chemical space and optimize target engagement and selectivity.
Comparative Analysis of Heterocyclic Derivatives
A study by Gucký et al. explored the synthesis and biological activity of several series of heterocyclic compounds derived from 4-(pyrrolidin-1-ylsulfonyl)aniline as potential FLT3 inhibitors.[5][6] This section provides a comparative overview of their findings.
Synthesis Strategy: A Modular Approach
The synthesis of the target compounds employed a modular approach, starting with the coupling of 4-(pyrrolidin-1-ylsulfonyl)aniline with various chlorinated heterocyclic cores. Subsequent functionalization through palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, allowed for the introduction of diverse substituents to probe the structure-activity relationships (SAR).[5][6]
Below is a generalized workflow for the synthesis of these derivatives.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Navigating the Synthesis of Key Sulfonamide-Aniline Intermediates: A Comparative Guide to Routes Beyond 3-(Pyrrolidin-1-ylsulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the synthesis of key intermediates is a critical juncture where efficiency, safety, and cost-effectiveness converge. While a diverse array of building blocks are available, reliance on specific, and at times proprietary or difficult to source, starting materials can create bottlenecks in the drug development pipeline. This guide provides a comparative analysis of alternative synthetic routes to a crucial class of intermediates—aromatic sulfonamides bearing a primary amino group—exemplified by the synthesis of sulfadiazine (4-amino-N-(pyrimidin-2-yl)benzenesulfonamide). We will explore robust and adaptable methods that circumvent the need for pre-functionalized and potentially less accessible reagents like 3-(Pyrrolidin-1-ylsulfonyl)aniline, offering a broader toolkit for medicinal chemists and process development scientists.
This guide delves into the traditional synthetic pathway and presents a critical evaluation of modern, more versatile alternatives, including greener syntheses, palladium-catalyzed methodologies, and direct approaches from sulfonic acids. Each route is presented with a detailed experimental protocol, a discussion of its underlying chemical principles, and a comparative analysis of its advantages and limitations.
The Benchmark: The Classical Synthesis of Sulfadiazine
The traditional synthesis of sulfadiazine is a multi-step process that has been a mainstay in the pharmaceutical industry for decades. It provides a reliable, albeit sometimes harsh, method for the production of this important intermediate. The overall process begins with the protection of the amino group of aniline, followed by the introduction of the sulfonyl chloride functionality, coupling with 2-aminopyrimidine, and a final deprotection step.
Causality Behind the Classical Approach
The logic of the classical synthesis is rooted in the reactivity of the functional groups involved. The initial acetylation of aniline is crucial to protect the amino group from the harsh, oxidative conditions of the subsequent chlorosulfonation step. Chlorosulfonic acid is a powerful and inexpensive reagent for introducing the sulfonyl chloride group onto the aromatic ring. The resulting 4-acetamidobenzenesulfonyl chloride is then a suitable electrophile for nucleophilic attack by the amino group of 2-aminopyrimidine. The final hydrolysis step unmasks the primary aniline, yielding the desired product.
Experimental Protocol: Classical Synthesis of Sulfadiazine
Step 1: Acetylation of Aniline to Acetanilide
-
In a suitable reaction vessel, combine aniline (1.0 eq) with acetic anhydride (1.1 eq).
-
The reaction is typically exothermic and may require cooling to maintain a temperature of 50-60 °C.
-
After the initial reaction subsides, heat the mixture to 90-100 °C for 30 minutes to ensure complete reaction.
-
Cool the reaction mixture and pour it into cold water with stirring to precipitate the acetanilide.
-
Collect the solid product by filtration, wash with water, and dry.
-
Yield: Typically >95%.
-
Purity: High, often suitable for the next step without further purification.
-
Step 2: Chlorosulfonation of Acetanilide
-
In a fume hood, carefully add chlorosulfonic acid (5.0 eq) to a flask equipped with a stirrer and a gas outlet to vent HCl gas.
-
Cool the chlorosulfonic acid to 10-15 °C in an ice bath.
-
Slowly add dry acetanilide (1.0 eq) in portions, maintaining the temperature below 20 °C.
-
After the addition is complete, slowly heat the reaction mixture to 60-70 °C and maintain for 1-2 hours until the evolution of HCl ceases.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the 4-acetamidobenzenesulfonyl chloride.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Yield: 80-90%.
-
Purity: Generally good, but can be recrystallized if necessary.
-
Step 3: Condensation with 2-Aminopyrimidine
-
Dissolve 2-aminopyrimidine (1.0 eq) in a suitable solvent such as pyridine or a mixture of acetone and water.
-
Add 4-acetamidobenzenesulfonyl chloride (1.0 eq) portion-wise to the solution with stirring.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Cool the mixture and pour it into water to precipitate the N-acetylsulfadiazine.
-
Filter the product, wash with water, and dry.
-
Yield: 70-85%.
-
Step 4: Hydrolysis of N-Acetylsulfadiazine
-
Suspend the N-acetylsulfadiazine (1.0 eq) in an aqueous solution of sodium hydroxide (2-3 eq).
-
Heat the mixture to reflux for 1-2 hours until the solid dissolves.
-
Cool the solution and carefully neutralize with an acid (e.g., hydrochloric acid or acetic acid) to precipitate the sulfadiazine.
-
Filter the product, wash with water, and dry.
-
Yield: >90%.
-
Overall Yield (from aniline): Approximately 45-65%.
-
Alternative Synthetic Routes: Moving Beyond the Classical Approach
While the classical synthesis is well-established, it has several drawbacks, including the use of corrosive and hazardous reagents like chlorosulfonic acid and the generation of significant waste streams. Modern synthetic chemistry offers several alternatives that can provide improved safety profiles, better functional group tolerance, and more convergent synthetic strategies.
Alternative 1: A Greener Approach via Cyclocondensation
A more environmentally benign approach to sulfadiazine has been developed, which avoids the use of harsh chlorinating agents and phosphorus-containing reagents. This method relies on the cyclocondensation of sulfaguanidine with a 3-alkoxyacrolein.
This route is designed to be more atom-economical and to utilize less hazardous starting materials. Sulfaguanidine, which already contains the pre-formed sulfanilamide moiety, is a key starting material. The pyrimidine ring is constructed in a cyclization reaction with a suitable three-carbon synthon, such as 3-ethoxyacrolein, eliminating the need for separate synthesis of 2-aminopyrimidine and the subsequent coupling reaction.
-
In a reaction vessel, suspend sulfaguanidine (1.0 eq) in an organic alcohol solvent (e.g., methanol or ethanol).
-
Add 3-ethoxyacrolein (1.0-1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and maintain for 4-6 hours.
-
Cool the reaction mixture to room temperature to allow the crude sulfadiazine to crystallize.
-
Filter the solid product and wash with the alcohol solvent.
-
The crude product can be further purified by dissolving it in an aqueous sodium hydroxide solution, treating with activated carbon for decolorization, filtering, and then re-precipitating the pure sulfadiazine by acidification with an acid like hydrochloric or acetic acid to a pH of 5.1-5.4.
-
Yield: High, with reported yields around 90% for the final crystallized product.
-
Purity: High after recrystallization.
-
Alternative 2: Palladium-Catalyzed Sulfonamide Bond Formation
Modern palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the formation of carbon-nitrogen bonds. This methodology can be adapted for the synthesis of N-aryl sulfonamides, offering a highly versatile and functional-group-tolerant alternative to the classical condensation reaction.
The catalytic cycle of the Buchwald-Hartwig amination typically involves the oxidative addition of an aryl halide or sulfonate to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the N-aryl product and regenerate the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands being particularly effective.
This protocol describes a general procedure that can be adapted for the synthesis of sulfadiazine analogues by coupling an appropriate aryl halide/sulfonate with an aminopyrimidine.
-
To a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide or sulfonate (e.g., 4-bromobenzenesulfonamide, 1.0 eq), the amine (e.g., 2-aminopyrimidine, 1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).
-
Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Seal the vial and heat the reaction mixture to the desired temperature (typically 80-120 °C) for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Yield: Generally good to excellent, depending on the specific substrates and reaction conditions.
-
Purity: High after chromatographic purification.
-
Alternative 3: Direct Synthesis from Sulfonic Acids
A significant drawback of the classical route is the necessity to first prepare a sulfonyl chloride. Modern methods allow for the direct conversion of sulfonic acids to sulfonamides, bypassing the need for the often harsh and moisture-sensitive sulfonyl chloride intermediates.
This approach relies on the in-situ activation of the sulfonic acid. Reagents such as triphenylphosphine ditriflate or 2,4,6-trichloro-[1][2][3]-triazine (TCT) can convert the sulfonic acid into a highly reactive intermediate, which then readily reacts with an amine to form the sulfonamide.
-
In a microwave reaction vial, combine the sulfonic acid (e.g., 4-aminobenzenesulfonic acid, 1.0 eq), 2,4,6-trichloro-[1][2][3]-triazine (TCT, 1.0 eq), and triethylamine (1.0 eq) in acetone.
-
Seal the vial and irradiate in a microwave reactor at 80 °C for 20 minutes.
-
To the resulting mixture, add the amine (e.g., 2-aminopyrimidine, 1.2 eq) and an aqueous solution of sodium hydroxide.
-
Irradiate the mixture in the microwave reactor at 50 °C for 10 minutes.
-
After cooling, acidify the reaction mixture to precipitate the sulfonamide product.
-
Filter the product, wash with water, and dry.
-
Yield: Often very high, with many examples reporting yields >90%.
-
Purity: Generally high, with simple purification.
-
Comparative Analysis of Synthetic Routes
| Feature | Classical Synthesis | Greener Synthesis (Cyclocondensation) | Palladium-Catalyzed Synthesis | Direct Synthesis from Sulfonic Acids |
| Starting Materials | Aniline, Acetic Anhydride, Chlorosulfonic Acid, 2-Aminopyrimidine | Sulfaguanidine, 3-Alkoxyacrolein | Aryl Halide/Sulfonate, Amine | Sulfonic Acid, Amine |
| Key Reagents | Chlorosulfonic Acid | - | Palladium Catalyst, Phosphine Ligand, Base | Activating Agent (e.g., TCT, PPh₃·(OTf)₂) |
| Number of Steps | 4 | 1-2 (including purification) | 1 | 1 (often one-pot) |
| Reaction Conditions | Harsh (corrosive acid, high temp.) | Moderate (refluxing alcohol) | Mild to moderate (inert atm., heating) | Mild to moderate (microwave irradiation) |
| Safety Concerns | Use of highly corrosive and hazardous Chlorosulfonic Acid, HCl gas evolution | Flammable solvents | Air-sensitive catalysts, potentially toxic ligands | Use of activating agents, microwave safety |
| Waste Generation | Significant acidic and aqueous waste | Lower waste, recyclable solvent | Catalyst and ligand waste | Less waste compared to classical route |
| Atom Economy | Lower | Higher | Moderate | Higher |
| Substrate Scope | Generally reliable for simple anilines | More specific to the target structure | Very broad, high functional group tolerance | Broad functional group tolerance |
| Overall Yield | 45-65% | ~90% | Good to excellent | Often >90% |
| Purification | Multiple filtrations and recrystallizations | Crystallization | Column chromatography | Filtration and crystallization |
Visualization of Synthetic Workflows
Classical Synthesis Workflow
Caption: Workflow for the classical synthesis of sulfadiazine.
Alternative Synthetic Pathways
Caption: Comparison of alternative synthetic pathways to sulfadiazine.
Conclusion
The synthesis of key pharmaceutical intermediates, such as sulfadiazine, is no longer confined to traditional, often harsh, methodologies. This guide has illuminated several viable and, in many cases, superior alternatives to the classical approach.
-
The greener cyclocondensation route offers a significant improvement in terms of atom economy, safety, and simplicity, making it an attractive option for large-scale production.
-
Palladium-catalyzed methods provide unparalleled versatility and functional group tolerance, which is invaluable in the context of medicinal chemistry and the synthesis of diverse compound libraries.
-
Direct synthesis from sulfonic acids represents a significant step towards more efficient and streamlined processes by eliminating the need for the preparation and handling of sensitive sulfonyl chloride intermediates.
The choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, cost, available starting materials, and the need for structural diversity. By understanding the principles and practicalities of these alternative pathways, researchers and drug development professionals can make more informed decisions, leading to more efficient, safer, and sustainable pharmaceutical manufacturing.
References
A Senior Application Scientist's Comparative Guide to 3-(Pyrrolidin-1-ylsulfonyl)aniline and Its Novel Synthetic Equivalents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Utility and Evolving Landscape of a Key Building Block
In the landscape of medicinal chemistry, 3-(pyrrolidin-1-ylsulfonyl)aniline stands as a cornerstone building block, particularly in the design of kinase inhibitors and other targeted therapeutics. Its inherent structural features—a nucleophilic aniline for straightforward derivatization and a pyrrolidinylsulfonamide moiety conferring desirable physicochemical properties—have cemented its role in numerous drug discovery programs. The pyrrolidine ring, a five-membered saturated heterocycle, is widely employed by medicinal chemists to explore pharmacophore space effectively due to its sp3-hybridization and non-planar nature, which increases the three-dimensional coverage of a molecule.[1][2]
However, the relentless pursuit of optimized drug candidates necessitates a continuous exploration of novel chemical space. The principle of bioisosteric replacement—the substitution of one group with another that retains similar biological activity while favorably modulating other properties—drives the evolution of established scaffolds.[3][4][5] This guide provides a comprehensive, data-driven comparison of this compound against three rationally designed synthetic equivalents: 3-(piperidin-1-ylsulfonyl)aniline, 3-(morpholin-1-ylsulfonyl)aniline, and 3-(azetidin-1-ylsulfonyl)aniline. Our objective is to equip researchers with the critical insights needed to select the optimal building block for their specific drug discovery campaigns, balancing synthetic feasibility with nuanced effects on physicochemical properties and potential biological outcomes.
The Benchmark: this compound
This compound is a commercially available reagent prized for its role in synthesizing a variety of biologically active molecules.[3][6] Its utility is prominently showcased in the development of potent kinase inhibitors, where the aniline nitrogen serves as a key attachment point for heterocyclic cores that interact with the hinge region of the kinase domain.[7][8][9]
Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 226.30 g/mol | [6] |
| XLogP3-AA | 1.1 | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
| Topological Polar Surface Area | 57.8 Ų | [6] |
| Melting Point | 155 °C | [3] |
The pyrrolidine moiety contributes to a favorable balance of lipophilicity and aqueous solubility, crucial for oral bioavailability.[1][2] Its non-planar, puckered conformation can also influence the overall three-dimensional shape of the final drug molecule, potentially impacting target engagement and selectivity.[1][2]
The Challengers: Novel Synthetic Equivalents
Our selection of synthetic equivalents focuses on the systematic modification of the cyclic sulfonamide, a strategy designed to fine-tune key drug-like properties. By altering the ring size and heteroatom composition, we can rationally modulate parameters such as solubility, lipophilicity, and metabolic stability.
3-(Piperidin-1-ylsulfonyl)aniline: The Six-Membered Carbocyclic Analogue
The expansion of the five-membered pyrrolidine to a six-membered piperidine ring represents a subtle yet potentially impactful modification. Piperidines are among the most important synthetic fragments in drug design, present in a wide array of pharmaceuticals.[10]
Synthesis:
The synthesis of 3-(piperidin-1-ylsulfonyl)aniline is analogous to that of its pyrrolidine counterpart, typically involving the reaction of piperidine with a suitable 3-aminobenzenesulfonyl chloride derivative in the presence of a base.[11]
Experimental Protocol: Synthesis of 3-(Piperidin-1-ylsulfonyl)aniline
-
Reaction Setup: To a stirred solution of 3-aminobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add piperidine (1.1 eq) dropwise.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq) to the reaction mixture to scavenge the HCl byproduct.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford 3-(piperidin-1-ylsulfonyl)aniline.
Comparative Physicochemical Properties:
| Property | This compound | 3-(Piperidin-1-ylsulfonyl)aniline |
| Molecular Weight | 226.30 g/mol | 240.33 g/mol |
| XLogP3 | 1.1 | 1.6 |
| Hydrogen Bond Donor Count | 1 | 1 |
| Hydrogen Bond Acceptor Count | 3 | 3 |
| Topological Polar Surface Area | 57.8 Ų | 57.8 Ų |
| Melting Point | 155 °C | 117 °C[12] |
Analysis and Field-Proven Insights:
The introduction of the larger piperidine ring is predicted to slightly increase the lipophilicity (XLogP3) of the molecule. This subtle shift can have cascading effects on a compound's properties, potentially enhancing membrane permeability but possibly reducing aqueous solubility.[13][14] The lower melting point of the piperidine analogue suggests a potential difference in crystal packing, which could influence solid-state properties and formulation development. From a structural perspective, the piperidine ring offers different conformational possibilities (chair, boat, twist-boat) compared to the envelope and twist conformations of pyrrolidine, which could be exploited to optimize interactions with a biological target.
3-(Morpholin-1-ylsulfonyl)aniline: Introducing a Polar Heteroatom
The incorporation of a morpholine ring introduces an ether oxygen, a hydrogen bond acceptor that can significantly impact aqueous solubility and interactions with biological targets. Morpholine is a common scaffold in drug discovery, often used to improve the pharmacokinetic profile of a lead compound.
Synthesis:
The synthesis follows the same general procedure as for the piperidine analogue, substituting piperidine with morpholine.
Comparative Physicochemical Properties:
| Property | This compound | 3-(Morpholin-1-ylsulfonyl)aniline |
| Molecular Weight | 226.30 g/mol | 242.29 g/mol [15] |
| XLogP3 | 1.1 | 0.7 |
| Hydrogen Bond Donor Count | 1 | 1 |
| Hydrogen Bond Acceptor Count | 3 | 4 |
| Topological Polar Surface Area | 57.8 Ų | 67.0 Ų |
Analysis and Field-Proven Insights:
The addition of the ether oxygen in the morpholine ring is predicted to decrease lipophilicity (lower XLogP3) and increase the topological polar surface area. These changes generally correlate with enhanced aqueous solubility, a desirable trait for many drug candidates.[16][17] The additional hydrogen bond acceptor can also provide new interaction points with the target protein, potentially leading to improved potency or a modified selectivity profile. However, the increased polarity might also lead to reduced membrane permeability, a factor that must be carefully balanced.
3-(Azetidin-1-ylsulfonyl)aniline: Exploring a Strained Ring System
The use of a four-membered azetidine ring introduces ring strain and a more compact, rigid structure compared to the five- and six-membered rings. Azetidines have gained increasing attention in medicinal chemistry as they can impart unique structural and conformational properties.
Synthesis:
The synthesis of 3-(azetidin-1-ylsulfonyl)aniline would follow the established sulfonamide formation protocol, using azetidine as the amine component. Care must be taken due to the higher reactivity and potential for ring-opening of the strained azetidine ring.
Comparative Physicochemical Properties (Predicted):
| Property | This compound | 3-(Azetidin-1-ylsulfonyl)aniline (Predicted) |
| Molecular Weight | 226.30 g/mol | 212.27 g/mol |
| XLogP3 | 1.1 | ~0.6 |
| Hydrogen Bond Donor Count | 1 | 1 |
| Hydrogen Bond Acceptor Count | 3 | 3 |
| Topological Polar Surface Area | 57.8 Ų | 57.8 Ų |
Analysis and Field-Proven Insights:
The smaller azetidine ring is predicted to result in a lower molecular weight and reduced lipophilicity compared to the pyrrolidine benchmark. The inherent strain of the four-membered ring can influence the bond angles and electronics of the sulfonamide group, which could subtly alter its reactivity and interactions. The more compact nature of the azetidine moiety may allow for access to smaller or more constrained binding pockets within a target protein. However, the potential for metabolic instability of the strained ring should be considered and experimentally evaluated.
Data Summary and Comparison
| Compound | Ring System | Molecular Weight ( g/mol ) | XLogP3 | TPSA (Ų) | Key Considerations |
| This compound (Benchmark) | Pyrrolidine | 226.30 | 1.1 | 57.8 | Well-established; balanced properties. |
| 3-(Piperidin-1-ylsulfonyl)aniline | Piperidine | 240.33 | 1.6 | 57.8 | Increased lipophilicity; different conformational profile. |
| 3-(Morpholin-1-ylsulfonyl)aniline | Morpholine | 242.29 | 0.7 | 67.0 | Increased polarity and solubility; additional H-bond acceptor. |
| 3-(Azetidin-1-ylsulfonyl)aniline | Azetidine | 212.27 | ~0.6 | 57.8 | Reduced size and lipophilicity; strained ring system. |
Experimental Workflows and Logical Relationships
Conclusion and Future Directions
While this compound remains a robust and valuable building block, this guide demonstrates that rational modification of its cyclic sulfonamide moiety offers a powerful strategy for fine-tuning the properties of drug candidates.
-
3-(Piperidin-1-ylsulfonyl)aniline presents a conservative modification for subtly increasing lipophilicity and exploring alternative conformational states.
-
3-(Morpholin-1-ylsulfonyl)aniline is an excellent choice for enhancing aqueous solubility and introducing an additional hydrogen bond acceptor.
-
3-(Azetidin-1-ylsulfonyl)aniline offers a more novel approach to reduce molecular size and lipophilicity, with the caveat of a strained ring system that requires careful evaluation.
The choice of building block should be guided by the specific challenges encountered in a drug discovery program. For instance, if poor solubility is a limiting factor, the morpholine analogue would be a logical choice. If improved membrane permeability is desired, the piperidine analogue may be more suitable.
Beyond these direct analogues, future work could explore the bioisosteric replacement of the aniline ring itself with scaffolds less prone to metabolic liabilities, such as aminonorbornanes or other saturated isosteres, to further enhance the safety profiles of resulting drug candidates.[18][19][20][21] The data and protocols presented herein provide a solid foundation for such explorations, empowering medicinal chemists to make more informed decisions in the design of next-generation therapeutics.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. baranlab.org [baranlab.org]
- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. MEK (MAPKK) inhibitors. Part 2: structure-activity relationships of 4-anilino-3-cyano-6,7-dialkoxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buy 3-(Piperidin-1-ylsulfonyl)aniline | 22184-99-2 [smolecule.com]
- 12. 22184-99-2 CAS MSDS (3-(PIPERIDINOSULFONYL)ANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 3-(Morpholinosulfonyl)aniline | CymitQuimica [cymitquimica.com]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biopartner.co.uk [biopartner.co.uk]
- 21. cresset-group.com [cresset-group.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-(Pyrrolidin-1-ylsulfonyl)aniline
For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final and arguably most critical phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-(Pyrrolidin-1-ylsulfonyl)aniline, a compound frequently utilized in drug development and chemical synthesis. Our focus extends beyond mere instruction, delving into the rationale behind these protocols to ensure a culture of safety and environmental stewardship in your laboratory.
Understanding the Compound: Hazard Profile of this compound
Before we can discuss disposal, we must first understand the inherent hazards of this compound. A comprehensive review of its Safety Data Sheet (SDS) and available chemical literature is paramount.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O₂S | PubChem[1] |
| Molecular Weight | 226.30 g/mol | PubChem[1] |
| Appearance | Powder | Sigma-Aldrich[2] |
| Melting Point | 155-156 °C | Sigma-Aldrich[2] |
GHS Hazard Classification
According to aggregated data from the European Chemicals Agency (ECHA), this compound is classified with the following hazards:
| Hazard Statement | Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation | PubChem[1] |
| Eye Irritation | H319 | Causes serious eye irritation | PubChem[1] |
| Respiratory Irritation | H335 | May cause respiratory irritation | PubChem[1] |
The aniline functional group, a core component of this molecule, is a known area of toxicological concern. Aniline and its derivatives can be toxic and may have carcinogenic properties.[3] Therefore, all handling and disposal procedures must be approached with the utmost caution.
The Disposal Hierarchy: A Logic-Driven Approach
The primary principle of chemical waste management is to prevent pollution and reduce risk.[4] This is achieved by following a hierarchical approach to waste management.
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Protocol
This protocol is designed to provide a clear, actionable plan for the disposal of this compound and associated waste.
Part 1: Personal Protective Equipment (PPE) and Engineering Controls
Given the compound's hazard profile, stringent safety measures are non-negotiable.
-
Engineering Controls: All handling of this compound, including weighing, transfers, and the preparation of waste containers, must be conducted within a certified chemical fume hood to mitigate inhalation risks.
-
Personal Protective Equipment:
-
Gloves: Chemical-resistant gloves (nitrile is a common choice, but consult your institution's glove selection guide for aniline compounds) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.
-
Lab Coat: A fully buttoned lab coat must be worn.
-
Part 2: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions within waste containers.
-
Designate a Waste Stream: Establish a dedicated hazardous waste container for this compound and materials contaminated with it. Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
Solid Waste:
-
Unused Compound: Any excess or expired solid this compound should be collected as hazardous waste.
-
Contaminated Materials: This includes items such as weighing paper, contaminated paper towels, and disposable lab coats. These should be placed in a designated, lined solid waste container.
-
-
Liquid Waste:
-
Solutions: Any solutions containing this compound should be collected in a separate, clearly labeled liquid waste container.
-
Solvent Rinses: Rinses of glassware that have come into contact with the compound should also be collected as hazardous waste. Segregate halogenated and non-halogenated solvent waste as per your facility's guidelines.
-
Part 3: Containerization and Labeling
Proper containerization and labeling are mandated by regulatory bodies such as the EPA.[5]
-
Container Selection:
-
Use chemically compatible containers. High-density polyethylene (HDPE) or glass bottles are generally suitable for both solid and liquid waste.
-
Ensure containers have secure, leak-proof caps.
-
-
Labeling:
-
All hazardous waste containers must be labeled with the words "Hazardous Waste."[5]
-
The label must clearly identify the contents, including the full chemical name: "this compound."
-
For mixtures, list all components and their approximate percentages.
-
Indicate the relevant hazards using appropriate pictograms (e.g., irritant).
-
Include the date the waste was first added to the container.
-
Part 4: Storage and Accumulation
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6]
-
The SAA should be a designated area within the laboratory, away from general traffic.
-
Store waste containers in secondary containment to prevent spills.
-
Ensure incompatible waste streams are physically segregated.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.
Part 5: Final Disposal
The final disposal of this compound should be handled by trained professionals.
-
Contact your EHS Department: Once your waste container is full or has been in the SAA for the maximum allowed time (check your institutional policy), contact your EHS department or a licensed hazardous waste disposal contractor.
-
Provide Accurate Information: Be prepared to provide a detailed description of the waste, including its composition and volume.
-
Incineration as the Preferred Method: For aniline and its derivatives, high-temperature incineration is the recommended disposal method.[7] While chemical treatments such as acid or base hydrolysis can degrade anilides, the resulting aniline byproducts can be more toxic and environmentally persistent.[7] Therefore, in-lab chemical neutralization is not a recommended disposal route for this compound. Advanced oxidation processes are being researched for aniline degradation in wastewater but are not typically feasible for in-laboratory disposal.[8][9]
Causality in Protocol: Why We Do What We Do
-
Segregation: Prevents unintended and potentially violent chemical reactions. For example, mixing acidic waste with certain other chemicals can generate toxic gases.
-
Sealed Containers: Prevents the release of vapors, protecting laboratory personnel from inhalation exposure.
-
Chemical Fume Hood: Provides a controlled environment that captures and exhausts harmful vapors, preventing their accumulation in the laboratory air.
-
Licensed Disposal Vendor: Ensures that the waste is transported, treated, and disposed of in compliance with all local, state, and federal regulations, minimizing environmental impact and legal liability.
By adhering to these detailed procedures and understanding the rationale behind them, you contribute to a safer research environment and ensure the responsible management of chemical waste.
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. danielshealth.com [danielshealth.com]
- 3. researchgate.net [researchgate.net]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Pyrrolidin-1-ylsulfonyl)aniline
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-tested safety and logistical protocols for 3-(Pyrrolidin-1-ylsulfonyl)aniline, a compound utilized in medicinal chemistry research.[1] The focus is not merely on what to do, but why we do it, ensuring that every procedural step is a self-validating system for your protection.
Hazard Analysis: A Structurally-Informed Risk Assessment
To establish the correct protective measures, we must first understand the hazard profile of this compound. While specific toxicological data on this compound is limited, a structural deconstruction allows us to anticipate its potential hazards based on its constituent functional groups.
-
Published Hazard Data: The compound is classified under the Globally Harmonized System (GHS) as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335), with a "Warning" signal word.[2]
-
The Aniline Moiety: The primary concern stems from the aniline substructure. Aromatic amines as a class are known for potential toxicity, including carcinogenicity and mutagenicity.[3][4] Aniline itself can be rapidly absorbed through the skin and can lead to systemic effects like methemoglobinemia, which impairs the blood's ability to transport oxygen.[5] Therefore, all contact should be minimized to the lowest possible level.[6]
-
The Pyrrolidine Moiety: Pyrrolidine is a cyclic secondary amine that is corrosive and can cause severe skin burns and eye damage.[7]
-
The Sulfonyl Group: While the sulfonyl group is generally stable, related compounds like sulfonic acids can be irritants to the skin and respiratory tract.[8]
This composite understanding dictates that this compound must be handled with precautions exceeding those for a simple irritant, treating it as a substance with potential for skin absorption and long-term health effects.
Core Protective Equipment: A Task-Based Approach
The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all protocol. It must be adapted to the specific task and the associated risk of exposure. All operations involving this compound must be performed within a certified chemical fume hood to minimize inhalation risk.[9]
| Task | Required Personal Protective Equipment (PPE) | Rationale & Causality |
| Handling Solid Compound (Weighing, Aliquoting) | Double Nitrile Gloves: Chemotherapy-rated gloves are preferred. The outer glove is removed immediately after handling.[10] Impermeable Gown: Disposable, solid-front gown with tight-fitting knit cuffs.[10] Safety Goggles & Face Shield: Full facial protection against aerosolized particles and splashes.[11] N95 Respirator: Recommended for weighing powders to prevent inhalation of fine particulates.[12] | The primary risks are inhalation of fine powder and dermal contact. Double gloving provides a backup barrier and a method for clean removal of the contaminated outer layer.[10] The aniline moiety's potential for skin absorption necessitates a non-permeable gown.[5] |
| Preparing Solutions (Dissolving, Diluting) | Double Nitrile Gloves: Change outer glove immediately if contact is suspected.[11] Impermeable Gown: With tight-fitting cuffs.[10] Safety Goggles & Face Shield: Protects against accidental splashes during liquid handling.[13] | The risk of splashes and direct skin contact is highest during this phase. The combination of goggles and a face shield provides comprehensive protection for the eyes and face.[11] |
| General Laboratory Use (In-reaction monitoring, transfers) | Double Nitrile Gloves Impermeable Gown Safety Goggles | Maintains a consistent barrier against incidental contact and minor splashes within the controlled environment of a fume hood. |
| Spill Cleanup & Waste Disposal | Double Nitrile Gloves Impermeable Gown Safety Goggles & Face Shield Respirator: A chemical cartridge-type respirator may be required for large spills.[11] | Provides maximum protection during high-risk activities where exposure to concentrated material is more likely. Spill cleanup can generate aerosols and involve direct contact.[14] |
Operational Workflow for Safe Handling
A systematic workflow ensures that safety is integrated into every stage of the experimental process, from preparation to cleanup. The following diagram outlines the critical decision points and procedural flow for handling this compound.
Caption: Workflow for handling this compound.
Step-by-Step PPE Donning Protocol
-
Hand Hygiene: Wash hands thoroughly with soap and water.[10]
-
Gown: Put on the impermeable gown, ensuring complete coverage. Fasten securely at the back.
-
Inner Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the cuffs of the gown.[10]
-
Outer Gloves: Don the second pair of nitrile gloves over the first pair.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield for maximum protection against splashes.[11]
Step-by-Step PPE Doffing Protocol (Critical for Preventing Contamination)
This procedure is designed to be performed in a designated area, moving from "dirty" to "clean."
-
Outer Gloves: Remove the outer, most contaminated gloves. Peel them off without touching the outside surface with your bare skin and dispose of them in a designated hazardous waste container.[10]
-
Face Shield & Goggles: Remove the face shield and goggles from the back, avoiding touching the front surfaces. Place them in a designated area for decontamination.
-
Gown: Unfasten the gown and peel it away from your body, rolling it inside-out as you go. Dispose of it in the hazardous waste container.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outer surface. Dispose of them in the hazardous waste container.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[10]
Spill and Disposal Management Plan
Proper containment and disposal are critical to protecting yourself, your colleagues, and the environment. Aromatic amines can be toxic to aquatic life, and under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[14][15]
Spill Management
-
Small Spills (inside a fume hood):
-
Alert others in the immediate area.
-
Wearing the appropriate PPE (see table above), cover the spill with an inert absorbent material like vermiculite or sand.[14]
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed, clearly labeled hazardous waste container.
-
Wipe the spill area with a suitable decontaminating solution, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately and restrict access.
-
Alert your institution's Environmental Health & Safety (EH&S) department or emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Waste Disposal Protocol
All materials that come into contact with this compound must be treated as hazardous chemical waste.[12]
-
Segregation: Use separate, dedicated waste containers for different types of waste.[12]
-
Solid Waste: Contaminated gloves, gowns, weigh papers, and absorbent materials go into a leak-proof container lined with a heavy-duty plastic bag and clearly labeled "Hazardous Cytotoxic Waste for Incineration."
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a sealed, shatter-proof, and clearly labeled container. Do not mix with incompatible waste streams.[14]
-
Sharps: Contaminated needles or razor blades must be placed in a designated sharps container.
-
-
Labeling: All waste containers must be clearly labeled with the chemical name, the words "Hazardous Waste," and the appropriate hazard pictograms.[12]
-
Storage: Store sealed waste containers in a designated, secure, and secondarily contained area away from general lab traffic until collection by a licensed hazardous waste disposal contractor.[12]
By adhering to these scientifically-grounded procedures, you build a robust culture of safety that protects not only the integrity of your research but also the well-being of every member of your team.
References
- 1. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(Pyrrolidin-1-ylsulphonyl)aniline | C10H14N2O2S | CID 2794790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Item - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - American Chemical Society - Figshare [acs.figshare.com]
- 5. nj.gov [nj.gov]
- 6. oxfordlabchem.com [oxfordlabchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. capitalresin.com [capitalresin.com]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 11. pppmag.com [pppmag.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
